molecular formula C22H42O2 B078306 (E)-Docos-9-enoic acid CAS No. 14134-53-3

(E)-Docos-9-enoic acid

Cat. No.: B078306
CAS No.: 14134-53-3
M. Wt: 338.6 g/mol
InChI Key: IABRXGNOPGPXAW-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Docos-9-enoic Acid is a high-purity, monounsaturated fatty acid of research interest, particularly as the trans-isomer of the more common cis-form, erucic acid. Erucic acid is a well-studied omega-9 fatty acid prevalent in industrial applications for its oxidative stability and role in producing erucamide, a key slip agent for plastics . The distinct trans configuration of this compound confers different physical and potential biological properties compared to its cis counterpart, making it a valuable compound for comparative scientific investigations. Research Applications & Value: • Lipid & Metabolic Research: This compound serves as a critical reference standard in chromatographic analysis and metabolic studies. It is used to investigate the biochemical impact of trans fatty acid isomers, including their role in lipid metabolism and cellular processes . • Industrial & Materials Science: Reflecting the applications of its cis-isomer, this compound is utilized in non-food industrial research, including the development of bio-based lubricants, polymers, and specialty surfactants, where its structural properties are of interest . • Biochemical & Mechanistic Studies: Research on related omega-9 fatty acids has shown they can modulate inflammatory pathways, such as suppressing NF-κB signaling and reducing the production of pro-inflammatory cytokines and mediators . This compound provides a tool for exploring how trans-configuration isomers influence these mechanisms. Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

14134-53-3

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

(E)-docos-9-enoic acid

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+

InChI Key

IABRXGNOPGPXAW-BUHFOSPRSA-N

SMILES

CCCCCCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCCCCCCC(=O)O

Synonyms

9-Docosenoic acid

Origin of Product

United States

Foundational & Exploratory

Introduction: Clarifying the Isomers - (E)-Docos-9-enoic Acid vs. (Z)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (E)-Docos-9-enoic Acid in Plants for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as brassidic acid, is the trans isomer of docos-9-enoic acid. It is crucial to distinguish it from its more common cis isomer, (Z)-docos-9-enoic acid, which is widely known as erucic acid. While erucic acid is a well-documented natural component of the seed oils of many plants in the Brassicaceae family (e.g., rapeseed and mustard), evidence for the natural occurrence of significant quantities of brassidic acid in plants is currently lacking in the scientific literature.

Some sources incorrectly use the names erucic acid and brassidic acid interchangeably. However, brassidic acid is most commonly described as a derivative of erucic acid, obtainable through chemical isomerization or as a byproduct of the hydrogenation of erucic acid. This guide provides a comprehensive overview of the current knowledge, focusing on the closely related and naturally abundant erucic acid as a reference, and details the analytical methodologies required for the identification and quantification of this compound, should it be present in trace amounts or as a result of processing.

Natural Sources of Docos-9-enoic Acid in Plants

While direct evidence for natural plant sources of this compound is not available, its cis-isomer, erucic acid, is found in high concentrations in the seeds of various plants, particularly within the Brassicaceae family. The following table summarizes the quantitative data for erucic acid in several plant species. This data is provided as a reference for researchers interested in very-long-chain fatty acids from natural sources.

Table 1: Quantitative Data for (Z)-Docos-9-enoic Acid (Erucic Acid) in Various Plant Seeds

Plant SpeciesFamilyPlant PartErucic Acid Content (% of total fatty acids)
Brassica napus (Rapeseed)BrassicaceaeSeed Oil20 - 54% in high-erucic acid varieties[1]
Brassica juncea (Mustard)BrassicaceaeSeed Oil~42%[1]
Erysimum spp. (Wallflower)BrassicaceaeSeed OilHigh concentrations reported[1]
Sinapis albaBrassicaceaeSeedData available[2]
Tropaeolum majus (Nasturtium)TropaeolaceaeSeed OilUp to 80%[2][3]
Limnanthes alba (Meadowfoam)LimnanthaceaeSeed OilContains very-long-chain fatty acids, though not primarily erucic acid[3]

Biosynthesis of Docos-9-enoic Acid in Plants

The biosynthesis of very-long-chain monounsaturated fatty acids like docos-9-enoic acid occurs in the endoplasmic reticulum through a series of elongation and desaturation steps, starting from oleic acid (18:1). The key enzymes involved are fatty acid elongases (FAEs) and desaturases (FADs). The pathway below illustrates the formation of the common cis-isomer, erucic acid. The potential, though not naturally occurring, conversion to the trans-isomer is also indicated.

cluster_ER Endoplasmic Reticulum cluster_isomerization Chemical Isomerization (Non-enzymatic in plants) Oleoyl-CoA (18:1 cis-Δ9) Oleoyl-CoA (18:1 cis-Δ9) Eicosenoyl-CoA (20:1 cis-Δ11) Eicosenoyl-CoA (20:1 cis-Δ11) Oleoyl-CoA (18:1 cis-Δ9)->Eicosenoyl-CoA (20:1 cis-Δ11) FAE1 Erucyl-CoA (22:1 cis-Δ13) Erucyl-CoA (22:1 cis-Δ13) Eicosenoyl-CoA (20:1 cis-Δ11)->Erucyl-CoA (22:1 cis-Δ13) FAE1 Triacylglycerols (TAGs) Triacylglycerols (TAGs) Erucyl-CoA (22:1 cis-Δ13)->Triacylglycerols (TAGs) Acyltransferases Erucic Acid (Z-isomer) Erucic Acid (Z-isomer) Erucyl-CoA (22:1 cis-Δ13)->Erucic Acid (Z-isomer) Hydrolysis Brassidic Acid (E-isomer) Brassidic Acid (E-isomer) Erucic Acid (Z-isomer)->Brassidic Acid (E-isomer) e.g., Heat, Catalysts

Caption: Biosynthesis of (Z)-Docos-9-enoic acid and its relation to the (E)-isomer.

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in a plant matrix would require robust analytical methods capable of separating it from other fatty acids, especially its cis-isomer. The following protocols are based on standard methods for fatty acid analysis.

Lipid Extraction

A common method for extracting total lipids from plant seeds is a modified Bligh and Dyer method.

  • Materials: Chloroform, Methanol, 0.9% NaCl solution, Glass homogenizer, Centrifuge.

  • Protocol:

    • Grind a known weight of dried plant seed material to a fine powder.

    • Homogenize the powder in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • The lower chloroform phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl esters.

  • Materials: 0.5 M KOH in methanol, 14% Boron trifluoride (BF3) in methanol, Hexane, Saturated NaCl solution.

  • Protocol:

    • Dissolve the dried lipid extract in a small volume of hexane.

    • Add 0.5 M KOH in methanol and vortex for 30 seconds for saponification.

    • Add 14% BF3 in methanol, cap the tube tightly, and heat at 100°C for 5 minutes for methylation.

    • Cool the tube to room temperature and add hexane and saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is the standard technique for separating and quantifying FAMEs. A capillary column with a polar stationary phase is essential for separating cis and trans isomers.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm) is recommended for optimal separation of geometric isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injector, typically at 250°C.

  • Oven Temperature Program: A slow temperature gradient is crucial for isomer separation. For example: initial temperature of 140°C for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Identification: FAMEs are identified by comparing their retention times with those of authentic standards and their mass spectra with libraries (e.g., NIST). This compound methyl ester would have the same mass spectrum as the (Z)-isomer, so identification relies on chromatographic separation.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of an internal standard (e.g., heptadecanoic acid, C17:0) added before the extraction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of fatty acids from plant material.

A Plant Material (Seeds) B Grinding and Homogenization A->B C Total Lipid Extraction (e.g., Bligh & Dyer) B->C D Solvent Evaporation C->D E Fatty Acid Methyl Ester (FAME) Preparation D->E F GC-MS Analysis (with polar capillary column) E->F G Data Analysis: - Peak Identification (Retention Time, Mass Spectra) - Quantification (Internal Standard) F->G

Caption: General experimental workflow for fatty acid analysis from plant seeds.

Conclusion

While this compound (brassidic acid) is a known fatty acid, current scientific literature does not support its significant natural occurrence in plants. It is primarily considered a synthetic derivative of its naturally abundant cis-isomer, erucic acid. For researchers in drug development and related fields, the focus for natural sourcing of C22:1 fatty acids should remain on erucic acid from plants in the Brassicaceae family. The analytical protocols detailed in this guide provide a robust framework for the precise identification and quantification of very-long-chain fatty acids, including the critical separation of cis and trans isomers, which is essential for any investigation into the potential presence of trace amounts of this compound in natural or processed plant-derived products.

References

The Metabolic Fate of (E)-Docos-9-enoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the cellular metabolism of (E)-Docos-9-enoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established metabolic pathways of structurally similar very-long-chain fatty acids (VLCFAs) and trans-fatty acids. The presented quantitative data and experimental protocols are derived from studies on related compounds and are intended to serve as a predictive framework and methodological resource.

Introduction

This compound is a monounsaturated very-long-chain fatty acid (VLCFA) with a 22-carbon backbone and a single double bond in the trans configuration at the ninth carbon. As a trans-fatty acid, its metabolic processing is anticipated to differ from its cis-isomers and saturated counterparts, potentially influencing cellular lipid homeostasis, energy metabolism, and signaling pathways. This technical guide synthesizes the current understanding of VLCFA and trans-fatty acid metabolism to project the likely cellular roles of this compound. It is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its therapeutic modulation.

Predicted Cellular Metabolism of this compound

The metabolic journey of this compound within the cell is expected to involve activation, elongation, desaturation, and catabolism through β-oxidation. The trans-configuration of the double bond is a critical determinant of its interaction with metabolic enzymes.

Activation and Cellular Uptake

Upon entering the cell, this compound must be activated to its coenzyme A (CoA) thioester, (E)-docos-9-enoyl-CoA, by an acyl-CoA synthetase. This activation is a prerequisite for its participation in most metabolic pathways.

Elongation and Desaturation

VLCFAs are substrates for elongase and desaturase enzymes, which modify their chain length and degree of saturation. It is plausible that (E)-docos-9-enoyl-CoA could be a substrate for fatty acid elongases (ELOVLs), potentially leading to the formation of longer-chain trans-fatty acids. However, the efficiency of this process for trans-isomers is generally lower than for cis-isomers. Similarly, desaturase enzymes, which introduce additional double bonds, may act on this fatty acid, though the presence of a trans-double bond can influence substrate specificity and reaction rates.

Catabolism via β-Oxidation

The primary catabolic fate of fatty acids is β-oxidation. Due to its chain length, the initial breakdown of (E)-docos-9-enoyl-CoA is predicted to occur in peroxisomes, as mitochondria are less efficient at oxidizing VLCFAs. Peroxisomal β-oxidation will shorten the carbon chain, and the resulting medium-chain fatty acyl-CoA can then be further oxidized in the mitochondria. The trans-double bond at an odd-numbered carbon (C9) will require the action of an isomerase during β-oxidation to convert it to a trans-Δ2-enoyl-CoA, a standard intermediate in this pathway. Studies on other trans-fatty acids have shown that they are generally oxidized at a slower rate than their cis-isomers. For instance, the oxidation of elaidoyl-CoA (trans-9-C18:1-CoA) is less efficient than that of oleoyl-CoA (cis-9-C18:1-CoA).[1]

dot

Extracellular this compound Extracellular this compound Intracellular this compound Intracellular this compound Extracellular this compound->Intracellular this compound Transport Cell Membrane Cell Membrane Acyl-CoA Synthetase Acyl-CoA Synthetase Intracellular this compound->Acyl-CoA Synthetase E-Docos-9-enoyl-CoA E-Docos-9-enoyl-CoA Acyl-CoA Synthetase->E-Docos-9-enoyl-CoA Activation Peroxisome Peroxisome E-Docos-9-enoyl-CoA->Peroxisome Elongases (ELOVL) Elongases (ELOVL) E-Docos-9-enoyl-CoA->Elongases (ELOVL) Desaturases Desaturases E-Docos-9-enoyl-CoA->Desaturases Beta-Oxidation_Peroxisome Peroxisomal Beta-Oxidation Peroxisome->Beta-Oxidation_Peroxisome Mitochondrion Mitochondrion Beta-Oxidation_Mitochondrion Mitochondrial Beta-Oxidation Mitochondrion->Beta-Oxidation_Mitochondrion Beta-Oxidation_Peroxisome->Mitochondrion Chain-shortened acyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Mitochondrion->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Longer-chain trans-fatty acyl-CoA Longer-chain trans-fatty acyl-CoA Elongases (ELOVL)->Longer-chain trans-fatty acyl-CoA More unsaturated trans-fatty acyl-CoA More unsaturated trans-fatty acyl-CoA Desaturases->More unsaturated trans-fatty acyl-CoA

Caption: Predicted metabolic pathway of this compound.

Potential Effects on Cellular Signaling and Gene Expression

Trans-fatty acids are known to modulate the activity of transcription factors that regulate lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).

  • PPARs: These nuclear receptors are key regulators of fatty acid oxidation. While some fatty acids are natural ligands for PPARs, the effect of trans-VLCFAs is not well-defined.

  • SREBPs: These transcription factors control the expression of genes involved in cholesterol and fatty acid synthesis. Some studies have shown that industrial trans-fatty acids can upregulate SREBP2 expression, leading to increased cholesterol synthesis.[2]

The consumption of diets containing trans-fatty acids has been shown to alter the expression of genes related to insulin sensitivity, such as PPARγ, lipoprotein lipase (LPL), and glucose transporter-4 (GLUT4).[3]

dot

E-Docos-9-enoyl-CoA E-Docos-9-enoyl-CoA PPARs PPARs E-Docos-9-enoyl-CoA->PPARs Modulation SREBPs SREBPs E-Docos-9-enoyl-CoA->SREBPs Modulation Gene_Expression_Oxidation Fatty Acid Oxidation Genes (e.g., CPT1) PPARs->Gene_Expression_Oxidation Regulation Gene_Expression_Synthesis Lipogenesis & Cholesterol Synthesis Genes (e.g., FASN, HMGCR) SREBPs->Gene_Expression_Synthesis Regulation Metabolic_Changes Altered Lipid Metabolism Gene_Expression_Oxidation->Metabolic_Changes Gene_Expression_Synthesis->Metabolic_Changes

Caption: Potential signaling pathways affected by this compound.

Quantitative Data from Related Fatty Acids

The following tables summarize quantitative data from studies on trans-fatty acids, providing a reference for the potential effects of this compound.

Table 1: Effects of Dietary Trans-Fatty Acids on Gene Expression in Rat Adipose Tissue

GeneDiet GroupFold Change vs. ControlReference
PPARγ TFADownregulated[3]
LPL SFAUpregulated[3]
TFADownregulated[3]
GLUT4 SFADownregulated[3]
Resistin SFAUpregulated[3]
TFAUpregulated[3]
Adiponectin SFADownregulated[3]
SFA: Saturated Fatty Acid; TFA: Trans-Fatty Acid

Table 2: Effects of Elaidic Acid (trans-9-C18:1) on Gene Expression in Human Hepatoma (HepG2) Cells

GeneTreatmentFold Change vs. Oleic AcidReference
SREBP2 Elaidic Acid (0.1 mM)2.3[2]
HMG-CoA Reductase Elaidic Acid (0.1 mM)2.9[2]
Squalene Epoxidase Elaidic Acid (0.1 mM)3.3[2]
Mevalonate Kinase Elaidic Acid (0.1 mM)2.2[2]

Table 3: Comparative Oxidation Rates of C18:1 Isomers by Rat Heart Mitochondria

SubstrateRelative Oxidation RateReference
Oleoyl-CoA (cis-9) Higher[4]
Vaccenoyl-CoA (trans-11) Intermediate[4]
Elaidoyl-CoA (trans-9) Lower[4]

Experimental Protocols

Analysis of Fatty Acid Composition in Tissues

This protocol describes the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., C17:0)

  • Boron trifluoride-methanol reagent

  • Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., SP-2560)

Procedure:

  • Homogenization: Homogenize a known weight of tissue in chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Add 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Methylation: Add the internal standard and boron trifluoride-methanol reagent to the dried lipid extract. Heat at 100°C for 30 minutes.

  • FAME Extraction: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane.

  • GC Analysis: Inject an aliquot of the FAME solution into the GC-FID for separation and quantification. FAMEs are identified by comparing their retention times with those of known standards.

Measurement of Fatty Acid β-Oxidation in Cultured Cells

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-14C]-labeled fatty acid (e.g., palmitic acid, as a proxy) complexed to BSA

  • Incubation medium

  • Perchloric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to desired confluency.

  • Pre-incubation: Wash cells with pre-warmed incubation medium.

  • Initiation of Reaction: Add incubation medium containing the [1-14C]-fatty acid-BSA complex to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding perchloric acid to each well.

  • Separation of Metabolites: Centrifuge the plate to pellet the precipitated protein. Collect the supernatant containing the acid-soluble metabolites.

  • Quantification: Add an aliquot of the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration in each well to normalize the β-oxidation rate.

dot

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Homogenize Tissue Homogenize Tissue Lipid Extraction Lipid Extraction Homogenize Tissue->Lipid Extraction Dry Extract Dry Extract Lipid Extraction->Dry Extract Methylation (BF3-Methanol) Methylation (BF3-Methanol) Dry Extract->Methylation (BF3-Methanol) FAME Extraction (Hexane) FAME Extraction (Hexane) Methylation (BF3-Methanol)->FAME Extraction (Hexane) GC-FID Analysis GC-FID Analysis FAME Extraction (Hexane)->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis

Caption: Experimental workflow for fatty acid analysis in tissues.

Conclusion

While direct research on this compound is needed to elucidate its precise metabolic role, the existing knowledge of VLCFA and trans-fatty acid metabolism provides a strong foundation for predicting its behavior in cellular systems. It is likely to be a substrate for peroxisomal β-oxidation, albeit at a potentially slower rate than its cis-isomer, and may influence the expression of key genes involved in lipid homeostasis. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the metabolism and cellular effects of this and other novel fatty acids. Future studies should focus on determining the substrate specificity of key metabolic enzymes for this compound and its impact on cellular signaling pathways to fully understand its physiological and pathological significance.

References

(E)-Docos-9-enoic Acid: A Technical Guide to Its Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Docos-9-enoic acid is a long-chain monounsaturated trans-fatty acid. Unlike its cis-isomer, which is found in various natural sources, and other more common trans-fatty acids, this compound is not well-documented in scientific literature regarding its natural occurrence or specific biological functions. This technical guide provides a comprehensive overview of this molecule, focusing on its synthesis, predicted physicochemical properties, and expected analytical characteristics. Due to the scarcity of direct experimental data, this guide leverages information from closely related long-chain trans-fatty acids to propose synthetic routes and interpret spectroscopic data. Furthermore, it discusses the general biological impact of long-chain trans-fatty acids and illustrates a key signaling pathway they are known to modulate. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Physicochemical Properties

Given the lack of extensive experimental data for this compound, the following table summarizes its computed physicochemical properties.

PropertyValueSource
Molecular Formula C₂₂H₄₂O₂PubChem
Molecular Weight 338.6 g/mol PubChem
XLogP3 8.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 19PubChem
Exact Mass 338.318480578 DaPubChem
Topological Polar Surface Area 37.3 ŲPubChem

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G cluster_0 Step 1: Alkyne Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction to trans-Alkene A 1-Decyne C Decynyl Lithium (in situ) A->C Deprotonation B n-Butyllithium B->C E Docos-9-yn-1-ol C->E SN2 Reaction D 1-Bromo-12-hydroxydodecane D->E G Docos-9-ynoic Acid E->G Oxidation F Jones Reagent (CrO3/H2SO4) F->G I This compound G->I Dissolving Metal Reduction H Sodium in Liquid Ammonia (Na/NH3) H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Docos-9-yn-1-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-decyne in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (a solution in hexanes) dropwise while maintaining the temperature at -78°C. Stir for 1 hour to ensure complete formation of the lithium acetylide.

  • In a separate flask, dissolve 1-bromo-12-hydroxydodecane in anhydrous THF.

  • Add the solution of 1-bromo-12-hydroxydodecane to the lithium acetylide solution dropwise at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Docos-9-yn-1-ol.

Step 3: Synthesis of Docos-9-ynoic Acid

  • Dissolve the purified Docos-9-yn-1-ol in acetone in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Add isopropanol to quench any excess oxidant.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Docos-9-ynoic acid, which can be purified by recrystallization.

Step 4: Synthesis of this compound

  • In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

  • Add small pieces of sodium metal until a persistent blue color is obtained.

  • Dissolve Docos-9-ynoic acid in anhydrous THF and add it dropwise to the sodium-ammonia solution.

  • Stir the reaction for several hours at -33°C.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate overnight.

  • Add water to the residue and acidify with hydrochloric acid.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Analytical and Spectroscopic Characterization

The following sections describe the expected spectroscopic data for this compound based on the known spectral characteristics of analogous long-chain trans-fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₃ (C22)~0.88Triplet
-(CH₂)₁₀- (C4-C7, C12-C21)~1.25Multiplet
-CH₂-CH= (C8, C11)~2.00Multiplet
-CH₂-COOH (C2)~2.35Triplet
-CH=CH- (C9, C10)~5.35Multiplet
-COOH >10 (variable)Singlet

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
-CH₃ (C22)~14.1
-(CH₂)n- ~22.7 - 31.9
-CH₂-CH= (C8, C11)~32.6
-CH₂-COOH (C2)~34.1
-CH=CH- (C9, C10)~130.5
-COOH ~180
Mass Spectrometry (MS)

For analysis by mass spectrometry, especially with electrospray ionization (ESI), fatty acids are typically observed as their deprotonated molecules [M-H]⁻ in negative ion mode.

Expected Fragmentation Pattern (ESI-MS/MS of [M-H]⁻)

Ionm/zDescription
[M-H]⁻ 337.3Deprotonated molecule
[M-H-H₂O]⁻ 319.3Loss of water
[M-H-CO₂]⁻ 293.3Loss of carbon dioxide

Biological Context and Signaling Pathways

While specific biological activities of this compound have not been reported, it belongs to the class of trans-fatty acids, which are known to have various physiological effects. Industrial trans-fatty acids, in particular, have been associated with adverse health outcomes. They can influence lipid metabolism and inflammatory processes.[1]

One of the key pathways affected by fatty acids is the regulation of lipogenesis through Sterol Regulatory Element-Binding Proteins (SREBPs).[2] SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid synthesis.[3] Unlike polyunsaturated fatty acids which tend to suppress SREBP-1c, some trans-fatty acids may not have this inhibitory effect, potentially contributing to altered lipid profiles.[2][4]

General Signaling Pathway for Fatty Acid Regulation of SREBP-1c

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 SCAP_SREBP SCAP-SREBP-1c (ER Membrane) mTORC1->SCAP_SREBP Promotes processing Golgi Golgi Apparatus SCAP_SREBP->Golgi Translocation Proteases Proteases Golgi->Proteases Cleavage nSREBP nSREBP-1c (active) Proteases->nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE LXR_RXR LXR/RXR LXR_RXR->SRE Lipogenic_Genes Lipogenic Genes (e.g., FAS, ACC) SRE->Lipogenic_Genes Activation Insulin Insulin Insulin->Insulin_Receptor PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->nSREBP Inhibition PUFA->LXR_RXR Inhibition

Caption: Regulation of lipogenesis by the SREBP-1c pathway.

Conclusion

This compound represents a poorly characterized long-chain trans-fatty acid. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route via alkyne reduction offers a reliable method for obtaining this molecule for further study. The predicted spectroscopic data serves as a reference for its identification and purity assessment. While its specific biological roles are unknown, its classification as a long-chain trans-fatty acid suggests potential involvement in lipid metabolism and inflammatory signaling pathways, warranting further investigation. This document aims to facilitate future research into the chemical, physical, and biological properties of this and other understudied fatty acids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Trans-9-Docosenoic Acid

Introduction

Trans-9-docosenoic acid, also known as brassidic acid, is a trans monounsaturated omega-9 fatty acid. It is the trans isomer of erucic acid (cis-13-docosenoic acid) and cetoleic acid (cis-11-docosenoic acid).[1][2][3][4] The presence and concentration of trans fatty acids in food products are of significant interest to researchers due to their implications for cardiovascular health. This guide provides a comprehensive overview of the physicochemical properties of trans-9-docosenoic acid, detailed experimental protocols for its analysis, and an exploration of its biological significance.

Physicochemical Properties

The fundamental physical and chemical characteristics of trans-9-docosenoic acid are summarized below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
IUPAC Name (9E)-Docos-9-enoic acid
Synonyms Brassidic acid, (E)-Docos-9-enoic acid[1][2][3]
Molecular Formula C22H42O2[5][6][7]
Molecular Weight 338.6 g/mol [5][6][7]
Melting Point 61.5 °C
Boiling Point 282 °C (at 10 mmHg)
Solubility Insoluble in water. Soluble in ethanol, ether, and chloroform.[1][8][9][10][11]
pKa (Predicted) 4.78 ± 0.10[8][12]
Density (Predicted) 0.891 ± 0.06 g/cm³[12]
Refractive Index Not available
Iodine Value 74.98[9][10]
Neutralization Value 165.72[9][10]

Experimental Protocols

The accurate determination of the physicochemical properties of trans-9-docosenoic acid and its quantification in various matrices relies on a range of analytical techniques.

Fatty Acid Methyl Ester (FAME) Preparation

A crucial first step for the analysis of fatty acids by gas chromatography is their conversion to volatile fatty acid methyl esters (FAMEs).[13][14]

Methodology:

  • Fat Extraction: The lipid fraction is first extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform and methanol. The AOAC Official Method 996.06 is a commonly used procedure for fat extraction.[13]

  • Saponification/Esterification: The extracted triglycerides are saponified using a methanolic solution of sodium hydroxide or potassium hydroxide to yield glycerol and fatty acid salts.

  • Methylation: The fatty acid salts are then methylated using a reagent such as boron trifluoride (BF3) in methanol to form FAMEs.[13] The mixture is heated to ensure complete reaction.

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

  • Purification: The hexane layer containing the FAMEs is washed with water to remove any remaining reactants and then dried over anhydrous sodium sulfate. The solvent is evaporated to obtain the purified FAMEs, which are then redissolved in a small volume of hexane for analysis.

FAME_Preparation_Workflow cluster_extraction Fat Extraction cluster_methylation Methylation cluster_purification Purification start Sample Homogenization extraction Solvent Extraction (e.g., Chloroform/Methanol) start->extraction saponification Saponification (Methanolic KOH/NaOH) extraction->saponification methylation Methylation (BF3-Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction washing Washing and Drying fame_extraction->washing concentration Solvent Evaporation & Reconstitution washing->concentration end end concentration->end Ready for GC Analysis

Caption: Workflow for Fatty Acid Methyl Ester (FAME) Preparation.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and quantifying individual fatty acids.[15]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[15] A long capillary column (e.g., 100 meters) coated with a highly polar stationary phase (e.g., CP-Sil 88 or SP-2560) is required for the separation of geometric and positional isomers of fatty acids.[13][16]

  • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the heated injector port of the GC.

  • Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and the geometry and position of the double bonds as they travel through the column with the carrier gas (e.g., helium or hydrogen).[13][17]

  • Detection: The separated FAMEs are detected by the FID, which generates a signal proportional to the amount of each compound.

  • Quantification: The peaks in the resulting chromatogram are identified by comparing their retention times with those of known standards. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[13]

GC_Analysis_Workflow start FAME Sample in Hexane injection Injection into GC start->injection separation Separation in Capillary Column (e.g., 100m CP-Sil 88) injection->separation detection Detection by FID separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Peak Identification & Quantification data_analysis->quantification end Fatty Acid Profile quantification->end

Caption: Gas Chromatography (GC) Analysis Workflow for FAMEs.

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

For the definitive identification and isolation of trans fatty acid isomers, silver ion HPLC is often employed.[16]

Methodology:

  • Principle: This technique separates fatty acid methyl esters based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.

  • Instrumentation: An HPLC system equipped with a silver ion column and a UV or evaporative light scattering detector (ELSD) is used.

  • Mobile Phase: A non-polar mobile phase, such as hexane containing a small amount of a more polar solvent like acetonitrile, is typically used for elution.

  • Analysis: The sample is injected onto the column, and the separated isomers are detected. This method is particularly useful for isolating specific trans isomers for further characterization.[16]

Biological Significance and Signaling Pathways

While specific signaling pathways for trans-9-docosenoic acid are not well-documented, the general metabolic fate of trans fatty acids provides insight into its potential biological effects.

Trans fatty acids are metabolized differently than their cis counterparts. Studies on other trans fatty acids, such as elaidic acid (trans-9-octadecenoic acid), have shown that they are poor substrates for the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol in cells.[18] This can lead to alterations in cellular lipid metabolism.

Research on the incorporation of docosenoic acid isomers into rat adipose tissue has shown that trans-isomers, such as brassidic acid, are not incorporated as readily as the cis-isomer, erucic acid.[19] Furthermore, brassidic acid can be partially converted into shorter-chain trans-monoenes, primarily C18:1, which are then found in the adipose tissue.[19]

Metabolic_Fate cluster_metabolism Metabolic Conversion cluster_incorporation Tissue Incorporation T9DA trans-9-Docosenoic Acid (Brassidic Acid) beta_oxidation Partial Beta-Oxidation T9DA->beta_oxidation Metabolized in Liver shorter_tFA Shorter trans-Monoenes (e.g., trans-9-C18:1) beta_oxidation->shorter_tFA adipose_tissue Adipose Tissue shorter_tFA->adipose_tissue Incorporated

Caption: Metabolic Fate of Trans-9-Docosenoic Acid.

Conclusion

Trans-9-docosenoic acid possesses distinct physicochemical properties that differentiate it from its cis-isomers. The analytical methodologies outlined in this guide, particularly high-resolution capillary gas chromatography, are essential for the accurate identification and quantification of this and other trans fatty acids in various matrices. While specific signaling pathways remain an area for further research, current evidence suggests that its metabolic fate involves partial degradation and limited incorporation into tissues compared to its cis counterpart. This guide provides a foundational understanding for researchers and professionals working in the fields of lipid chemistry, food science, and drug development.

References

Structural Elucidation of (E)-Docos-9-enoic Acid: A Technical Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-Docos-9-enoic acid. Due to the limited availability of directly published NMR data for this specific isomer, this guide presents a predicted data set based on the analysis of structurally similar long-chain monounsaturated fatty acids, particularly brassidic acid ((E)-docos-13-enoic acid) and general principles of NMR spectroscopy for unsaturated lipids. This document outlines detailed experimental protocols and presents predicted quantitative data in a structured format to facilitate understanding and application in research and development.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shift ranges for fatty acids and data from close structural analogs. The numbering convention starts with the carboxylic acid carbon as C-1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (COOH)~11.0-12.0br s-
H-9, H-10~5.3-5.4m-
H-2~2.35t~7.5
H-8, H-11~2.00m-
H-3~1.63quint~7.4
H-4 to H-7, H-12 to H-21~1.25-1.40m-
H-22~0.88t~6.8

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

AtomChemical Shift (δ, ppm)
C-1 (COOH)~180.0
C-9, C-10~130.0
C-2~34.0
C-8, C-11~32.5
C-3~24.7
C-20~31.9
C-4 to C-7, C-12 to C-19~29.1-29.7
C-21~22.7
C-22~14.1

Experimental Protocols

The following section details the methodologies for acquiring high-quality NMR spectra for the structural characterization of this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain fatty acids.[1] Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the experimental requirements.[2][3]

  • Concentration: Dissolve approximately 5-10 mg of the fatty acid in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[1] The concentration may be adjusted to optimize signal-to-noise and prevent sample aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

NMR Data Acquisition

High-resolution NMR spectrometers (400 MHz or higher) are recommended for detailed structural analysis.[4]

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural characterization of a long-chain unsaturated fatty acid like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample High-Purity This compound Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube Sample Dissolution in NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Peak Assignment Processing->Assignment Structure Structural Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural characterization of fatty acids.

References

The Biological Activity of (E)-Docos-9-enoic Acid in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, also known as brassidic acid or trans-13-docosenoic acid, is a trans-monounsaturated very-long-chain fatty acid. Unlike its cis-isomer, erucic acid, which has been the subject of considerable research due to its association with myocardial lipidosis, the biological activities of this compound are less well-characterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding the metabolic fate, physiological effects, and potential cellular mechanisms of this compound in mammals. The information is compiled from available in vivo and in vitro studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Fate and Distribution

In vivo studies in rats have demonstrated that this compound is less readily absorbed and incorporated into tissues compared to its cis-isomer, erucic acid.

Digestibility and Tissue Incorporation

Early comparative studies in rats fed diets containing either brassidic acid or erucic acid revealed significant differences in their bioavailability and tissue accumulation. The digestibility of brassidic acid was found to be 46%, considerably lower than that of erucic acid, which was 83%[1]. This lower digestibility contributes to its reduced accumulation in various tissues.

Following ingestion, this compound is incorporated into the lipids of several organs, including the heart, adipose tissue, and liver. However, the extent of this incorporation is significantly less than that of erucic acid. Notably, the amount of brassidic acid found in cardiac lipids of rats after seven days of feeding was approximately ten times lower than that of erucic acid[1]. Both isomers are incorporated more into triglycerides than into phospholipids within these tissues[2].

Metabolism to Shorter-Chain Fatty Acids

This compound undergoes metabolic chain-shortening. It is readily converted to other trans-monounsaturated fatty acids, with elaidic acid (trans-9-octadecenoic acid, C18:1t) being a major metabolite that subsequently incorporates into organ lipids[2]. This metabolic conversion is a key aspect of its biological activity, as the effects of elaidic acid are more extensively studied.

Physiological Effects

The primary physiological effects of this compound observed in mammalian studies relate to its impact on plasma lipids and cardiac tissue, especially in comparison to erucic acid.

Cardiovascular System

A key finding from studies in rats is that this compound does not appear to possess the same cardiotoxic potential as erucic acid[2]. Erucic acid is known to cause a transient accumulation of lipids in the heart (myocardial lipidosis). In contrast, this compound leads to a significantly lower accumulation of docosenoic acids in the heart muscle[1]. This difference is attributed to its lower digestibility and reduced incorporation into cardiac lipids.

Plasma Lipids

In rats fed a diet with a low supply of linoleic acid, brassidic acid was observed to induce a significant increase in plasma triacylglycerols. However, this effect was suggested to be potentially due to a slower rate of fat absorption[2]. The plasma concentrations of the cis and trans isomers of docosenoic acid did not show a substantial difference in these studies[2].

Quantitative Data Summary

The following tables summarize the available quantitative data from comparative studies of this compound (brassidic acid) and its cis-isomer, erucic acid, in rats.

Table 1: Digestibility and Cardiac Accumulation

Fatty AcidDigestibility (%)Relative Accumulation in Cardiac Lipids (after 7 days)
This compound46[1]1x
(Z)-Docos-9-enoic acid83[1]10x[1]

Table 2: Tissue Lipid Incorporation

TissuePredominant Lipid Fraction for Incorporation
HeartTriglycerides[2]
Adipose TissueTriglycerides[2]
LiverTriglycerides[2]

Experimental Protocols

Animal Feeding Studies
  • Animals: Weanling male Wistar rats were commonly used.

  • Diets: Diets were prepared containing a controlled percentage of fat (e.g., 15-20% by weight). The source of this compound was often tribrassidin (the triglyceride of brassidic acid) or hydrogenated rapeseed oil. The control and comparative diets contained trierucin (the triglyceride of erucic acid) or high-erucic acid rapeseed oil. The amounts of C22:1 fatty acids were equalized across the experimental diets[1].

  • Duration: Studies ranged from short-term (3-7 days) to mean-term (16 weeks)[1][2].

  • Sample Collection: At the end of the feeding period, animals were euthanized, and blood and various tissues (heart, liver, adipose tissue) were collected for lipid analysis.

Lipid Analysis
  • Lipid Extraction: Total lipids were likely extracted from plasma and homogenized tissues using a standard chloroform:methanol extraction method (e.g., Folch or Bligh-Dyer methods).

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were saponified and then methylated to form fatty acid methyl esters. This was a necessary step for gas chromatography analysis.

  • Gas Chromatography (GC): The FAMEs were separated and quantified using gas chromatography, likely with a flame ionization detector (FID). This technique would have allowed for the determination of the fatty acid composition of the total lipids, as well as the triglyceride and phospholipid fractions after their separation (e.g., by thin-layer chromatography).

Potential Signaling Pathways

Direct evidence for signaling pathways specifically modulated by this compound in mammals is currently lacking in the scientific literature. However, insights can be drawn from the known metabolism of brassidic acid to elaidic acid and the broader understanding of how trans fatty acids interact with cellular signaling cascades.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

Elaidic acid, the primary metabolite of brassidic acid, has been shown to stimulate the SREBP2-mediated cholesterol biosynthesis pathway. It appears to activate the SREBP signaling pathway by reducing intracellular cholesterol levels and decreasing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol, leading to increased expression of genes involved in cholesterol synthesis[3].

SREBP_Pathway Brassidic_Acid This compound (Brassidic Acid) Elaidic_Acid Elaidic Acid Brassidic_Acid->Elaidic_Acid Metabolism Intracellular_Cholesterol Intracellular Cholesterol Elaidic_Acid->Intracellular_Cholesterol Reduces SCAP SCAP Intracellular_Cholesterol->SCAP Inhibits SREBP2 SREBP2 SCAP->SREBP2 Transports Golgi Golgi Apparatus SREBP2->Golgi Cleavage Nucleus Nucleus Golgi->Nucleus Active SREBP2 Cholesterol_Synthesis_Genes Cholesterol Synthesis Genes Nucleus->Cholesterol_Synthesis_Genes Activates Transcription Cholesterol_Biosynthesis Cholesterol Biosynthesis Cholesterol_Synthesis_Genes->Cholesterol_Biosynthesis Leads to Apoptosis_Pathway DNA_Damage DNA Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Activates JNK JNK Mitochondria->JNK Apoptosis Apoptosis Mitochondria->Apoptosis Sab Sab JNK->Sab ROS ROS Sab->ROS Production ROS->JNK Positive Feedback Trans_Fatty_Acids Trans Fatty Acids (e.g., Elaidic Acid) Trans_Fatty_Acids->Mitochondria Enhances ROS Production Experimental_Workflow Animal_Acclimation Animal Acclimation (Weanling Rats) Dietary_Intervention Dietary Intervention (Control vs. Brassidic Acid Diets) Animal_Acclimation->Dietary_Intervention Monitoring Monitoring (Body Weight, Food Intake) Dietary_Intervention->Monitoring Euthanasia_Sample_Collection Euthanasia and Sample Collection (Blood, Tissues) Dietary_Intervention->Euthanasia_Sample_Collection End of Study Lipid_Extraction Lipid Extraction Euthanasia_Sample_Collection->Lipid_Extraction FAME_Preparation FAME Preparation Lipid_Extraction->FAME_Preparation GC_Analysis Gas Chromatography Analysis FAME_Preparation->GC_Analysis Data_Analysis Data Analysis and Interpretation GC_Analysis->Data_Analysis

References

Unveiling the Pharmacological Potential of (E)-Docos-9-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-Docos-9-enoic acid , also known as gondoic acid, is a monounsaturated omega-9 fatty acid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its pharmacological properties, with a focus on its anti-inflammatory effects and putative roles in other health aspects. While research on this specific fatty acid is emerging, this document synthesizes the available preclinical data and provides context from studies on similar long-chain monounsaturated fatty acids.

Core Pharmacological Profile: Anti-Inflammatory Activity

The most well-documented pharmacological effect of this compound is its anti-inflammatory activity. In vitro studies have demonstrated its ability to mitigate inflammatory responses in liver macrophages, known as Kupffer cells.

Mechanism of Action:

This compound exerts its anti-inflammatory effects through a multi-pronged approach. A key study has shown that it can significantly inhibit the expression of pro-inflammatory factors in lipopolysaccharide (LPS)-exposed Kupffer cells.[1] The underlying mechanism involves the suppression of reactive oxygen species (ROS) production and the blockade of the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] By inhibiting this pathway, gondoic acid effectively dampens the inflammatory cascade. Furthermore, it has been observed to enhance the expression of antioxidant genes, contributing to its overall protective effect against inflammation.[1]

Signaling Pathway Diagram:

Gondoic_Acid_Pathway cluster_cell Kupffer Cell LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS PKCtheta PKCθ TLR4->PKCtheta Gondoic_Acid This compound Gondoic_Acid->ROS Inhibition Gondoic_Acid->PKCtheta Inhibition ROS->PKCtheta ERK ERK PKCtheta->ERK STAT3 STAT3 ERK->STAT3 Pro_inflammatory_Factors Pro-inflammatory Factors (e.g., IL-6, TNF-α) STAT3->Pro_inflammatory_Factors Upregulation

Caption: Anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, detailed quantitative data from dose-response studies on this compound. The following table is a template that can be populated as more specific research findings become available.

Pharmacological EffectExperimental ModelConcentration/DoseMeasured ParameterResultReference
Anti-inflammatory LPS-stimulated Kupffer cellsData not availablePro-inflammatory factor expressionSignificantly inhibited[1]
LPS-stimulated Kupffer cellsData not availableROS levelsReduced[1]
LPS-stimulated Kupffer cellsData not availableAntioxidant gene expressionEnhanced[1]
Cardioprotective ApoE-/- mice fed a Western diet3% gadoleic acid (C20:1)Atherosclerotic lesionsSignificantly improved
ApoE-/- mice fed a Western diet3% gadoleic acid (C20:1)Plasma inflammatory cytokines (IL-6, TNF-α)Significantly improved

Note: Data on cardioprotective effects are for gadoleic acid (C20:1), a structurally similar long-chain monounsaturated fatty acid, and may not be directly extrapolated to this compound.

Potential Therapeutic Areas (Exploratory)

While direct evidence for this compound is limited, research on other long-chain monounsaturated fatty acids (LCMUFAs) suggests potential applications in other therapeutic areas.

a) Cardioprotective Effects:

Studies on fish oil-derived LCMUFAs, including gadoleic acid (C20:1), have indicated potential benefits for cardiovascular health. In animal models, diets supplemented with these fatty acids have been shown to improve endothelial function and attenuate the development of atherosclerotic lesions.[3] The proposed mechanisms include the alteration of gut microbiota, leading to an increase in short-chain fatty acid production and subsequent secretion of glucagon-like peptide-1 (GLP-1), as well as the upregulation of PPAR signaling pathways in the liver.[3]

b) Neuroprotective Effects:

The role of monounsaturated fatty acids in neuroprotection is an area of active research. While specific studies on this compound are lacking, the general importance of fatty acids in maintaining the structural integrity and function of neuronal membranes is well-established. Future research is warranted to explore the potential of gondoic acid in mitigating neuroinflammatory and neurodegenerative processes.

c) Anticancer Activity:

The potential anticancer properties of various fatty acids are being investigated. Some studies have shown that certain fatty acids can induce apoptosis and inhibit the proliferation of cancer cells in vitro. However, there is currently no direct evidence to support a significant anticancer effect of this compound.

Experimental Protocols (General)

a) Preparation of Fatty Acid Solutions for Cell Culture:

  • Stock Solution Preparation: Dissolve this compound in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution.

  • Complexing with Bovine Serum Albumin (BSA): To enhance solubility and bioavailability in cell culture media, the fatty acid stock solution is typically complexed with fatty acid-free BSA. The stock solution is added to the cell culture medium containing a predetermined concentration of BSA and incubated (e.g., overnight at 37°C with gentle agitation) to allow for complex formation.

  • Sterilization: The final fatty acid-BSA complex solution should be sterile-filtered before being added to cell cultures.

Workflow for In Vitro Fatty Acid Treatment:

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment & Analysis FA_Stock Prepare this compound stock solution Complexation Incubate to form FA-BSA complex FA_Stock->Complexation BSA_Medium Prepare fatty acid-free BSA-containing medium BSA_Medium->Complexation Filtration Sterile filter Complexation->Filtration Treatment Treat cells with FA-BSA complex Filtration->Treatment Cell_Culture Culture target cells (e.g., Kupffer cells) Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Perform downstream analyses (e.g., qPCR, Western blot, ROS assay) Incubation->Analysis

References

An In-Depth Technical Guide on the Interaction of (E)-Docos-9-enoic Acid with Lipid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, a trans monounsaturated very-long-chain fatty acid, is the geometric isomer of the naturally occurring cis-docos-9-enoic acid (erucic acid). The presence of the double bond in the trans configuration imparts a more linear and rigid structure to the acyl chain compared to its cis counterpart. This structural difference is fundamental to its interaction with and effects on lipid membranes, influencing key biophysical properties such as fluidity, permeability, and phase behavior. Understanding these interactions is critical for researchers in cell biology, biochemistry, and drug development, as alterations in membrane characteristics can profoundly impact cellular processes and the efficacy of liposomal drug delivery systems. This technical guide provides a comprehensive overview of the interaction of this compound with lipid membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated molecular pathways.

Core Interaction Mechanism: Increased Membrane Order and Rigidity

The defining characteristic of this compound's interaction with lipid membranes is its tendency to increase the order and rigidity of the lipid bilayer. Unlike cis-unsaturated fatty acids which introduce a significant kink in their acyl chain, the trans double bond in this compound results in a more extended, linear conformation, similar to that of saturated fatty acids.[1] This linearity allows for more efficient packing of the fatty acid chains within the lipid bilayer, leading to stronger van der Waals interactions between adjacent lipid molecules. The consequence of this enhanced packing is a decrease in membrane fluidity and an increase in the overall order of the lipid acyl chains.

This ordering effect has significant implications for the biophysical properties of the membrane:

  • Decreased Fluidity: The tighter packing of lipid molecules reduces their lateral mobility, making the membrane less fluid. This can impact the function of membrane-embedded proteins, which often rely on a fluid environment for conformational changes and diffusion.

  • Increased Phase Transition Temperature (Tm): The gel-to-liquid crystalline phase transition temperature of the lipid bilayer is elevated. This is because more thermal energy is required to overcome the stronger intermolecular forces and induce the transition to a more disordered, fluid state.[2][3]

  • Altered Permeability: The more ordered and densely packed membrane presents a more formidable barrier to the passive diffusion of small molecules and ions across the bilayer.

Quantitative Effects on Lipid Membrane Properties

While specific quantitative data for this compound is limited in publicly available literature, the effects of trans fatty acids, in general, have been studied. The following table summarizes the expected quantitative effects based on studies of similar trans fatty acids. These values should be considered as illustrative of the trend, and specific measurements for this compound may vary.

Membrane PropertyMethodModel SystemExpected Effect of this compound IncorporationReference
Membrane Fluidity (Order Parameter) Fluorescence Polarization (DPH)Phospholipid VesiclesIncrease in steady-state anisotropy (r), indicating decreased fluidity.[4]
²H-NMR SpectroscopyDeuterated Phospholipid BilayersIncrease in the deuterium order parameter (SCD), indicating increased acyl chain order.[5][6]
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Phospholipid VesiclesIncrease in the main phase transition temperature (Tm).[2][7][8][9]
Membrane Permeability Solute Leakage AssaysLiposomesDecrease in the rate of leakage of encapsulated solutes.[10][11]
Bending Rigidity X-ray Diffraction and Vesicle Fluctuation AnalysisGiant Unilamellar Vesicles (GUVs)Increase in bending rigidity.[12]

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction of fatty acids with lipid membranes. Below are detailed methodologies for three key experiments.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing model lipid membranes (liposomes) incorporating fatty acids.[13][14][15]

Materials:

  • Phospholipid(s) of choice (e.g., DPPC, POPC)

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of fatty acid to phospholipid should be carefully chosen based on the experimental design.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. . Ensure the water bath temperature is above the phase transition temperature of the lipid with the highest Tm.[14]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The buffer should also be pre-warmed to a temperature above the lipid phase transition temperature.

    • Agitate the flask gently to hydrate the lipid film. This can be done by hand-swirling or using a vortex mixer at low speed. This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into an extruder.

    • Pass the suspension repeatedly (typically 10-20 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the lipid Tm.

    • The resulting suspension will contain large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid membranes, specifically the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[10][16][17][18]

Materials:

  • Liposome suspension (prepared as described above)

  • Reference buffer (the same buffer used for liposome hydration)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Carefully load a precise amount of the liposome suspension into a DSC sample pan.

    • Load an equal volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • Data Acquisition:

    • Place the sample and reference pans into the calorimeter cell.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature upwards at a constant rate (e.g., 1-2°C/min).

    • The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the phase transition temperature (Tm).

    • The Tm is determined as the temperature at the peak maximum.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

    • A shift in Tm and a change in the shape or width of the peak upon incorporation of this compound provide information about its interaction with the lipid bilayer.

Fluorescence Polarization/Anisotropy

This technique is used to assess membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[7][9][19][20][21] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe.

Materials:

  • Liposome suspension

  • Fluorescent probe (e.g., DPH in a suitable solvent like tetrahydrofuran)

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark at a temperature above the lipid Tm for a sufficient time (e.g., 30-60 minutes) to allow the probe to partition into the lipid bilayers.

  • Measurement:

    • Place the sample in a thermostatted cuvette in the fluorometer.

    • Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 355 nm).

    • Measure the intensity of the emitted fluorescence through polarizers oriented parallel (I||) and perpendicular (I⊥) to the excitation polarizer at the emission wavelength (around 430 nm).

  • Calculation of Anisotropy (r):

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    • Where G is an instrumental correction factor (the ratio of the sensitivities of the detection system for vertically and horizontally polarized light).

    • An increase in the anisotropy value indicates a more ordered membrane and thus, lower fluidity.

Impact on Cellular Signaling Pathways

The alteration of membrane fluidity and organization by this compound can have profound effects on cellular signaling pathways that are dependent on the membrane environment. While direct signaling roles for this compound are not well-established, its impact on membrane physical properties suggests potential modulation of several key pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs are integral membrane proteins whose conformational changes and interactions with G-proteins are sensitive to the surrounding lipid environment. Increased membrane rigidity, as induced by trans fatty acids, can hinder the conformational flexibility of GPCRs, potentially reducing their activation efficiency.[18][19][22][23][24][25]

GPCR_Signaling GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response TFA (E)-Docos-9-enoic acid TFA->GPCR Inhibits Conformational Change PKC_Activation PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Substrate_P Phosphorylated Substrate PKC_active->Substrate_P Phosphorylation DAG Diacylglycerol (DAG) DAG->PKC_inactive Recruitment & Partial Activation TFA (E)-Docos-9-enoic acid TFA->PKC_active Direct Activation/ Potentiation Lipid_Raft_Modulation cluster_membrane Plasma Membrane cluster_raft Lipid Raft Receptor Receptor Signaling_Protein Signaling Protein Receptor->Signaling_Protein Clustering Signaling_Cascade Signaling Cascade Signaling_Protein->Signaling_Cascade Activation Non_Raft Disordered Membrane TFA (E)-Docos-9-enoic acid cluster_raft cluster_raft TFA->cluster_raft Alters Composition & Stability

References

A Technical Guide to the Biosynthesis of Very-Long-Chain Trans-Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathways, enzymatic players, and analytical methodologies related to very-long-chain trans-fatty acids (VLC-TFAs). While the primary source of trans-fatty acids in the human diet stems from industrial partial hydrogenation of vegetable oils and ruminant animal products, their subsequent metabolic fate, including endogenous elongation, is a critical area of research.[1][2] Understanding this process is vital for elucidating the systemic effects of dietary trans-fats and for the development of therapeutics targeting lipid metabolism.

The Core Biosynthetic Pathway: Fatty Acid Elongation

Dietary trans-fatty acids (TFAs), once absorbed and activated to their acyl-CoA thioesters, can enter the endogenous fatty acid metabolic pool.[3] Like their saturated and cis-unsaturated counterparts, these TFA-CoAs can serve as substrates for the fatty acid elongation (FAE) system, a four-step cyclical process that extends the fatty acyl chain by two carbons per cycle. This process occurs primarily in the endoplasmic reticulum.[4][5]

The FAE cycle is catalyzed by a complex of four distinct enzymes:

  • Condensation: This is the first and rate-limiting step, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs). An acyl-CoA (e.g., a C18 trans-fatty acyl-CoA) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA.[6][7]

  • First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).[7]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).[7][8]

  • Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR), yielding an acyl-CoA that is two carbons longer than the initial substrate.[7][8]

This newly elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into complex lipids like phospholipids, triacylglycerols, or sphingolipids.[4]

Fatty_Acid_Elongation_Cycle Figure 1: The Fatty Acid Elongation (FAE) Cycle cluster_elovl Fatty Acid Elongation (FAE) Enzyme Complex sub trans-Fatty Acyl-CoA (e.g., C18:1t-CoA) ELOVL 1. Condensation (ELOVL) sub->ELOVL mal Malonyl-CoA mal->ELOVL prod Elongated trans-Fatty Acyl-CoA (+2 Carbons) KCR 2. Reduction (KCR) ELOVL->KCR HCD 3. Dehydration (HCD) KCR->HCD ECR 4. Reduction (ECR) HCD->ECR ECR->prod

Caption: The four-step enzymatic cycle for elongating a trans-fatty acyl-CoA substrate.

Enzymology and Substrate Specificity

The substrate specificity of the FAE system is largely determined by the ELOVL elongases. Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting distinct preferences for the chain length and degree of unsaturation of their fatty acyl-CoA substrates.[4][6] While comprehensive data on trans-isomer specificity is limited, the known substrate ranges for ELOVLs involved in saturated and monounsaturated fatty acid elongation provide a basis for understanding potential VLC-TFA synthesis.

Enzyme FamilyMembersPrimary Substrates (Saturated/Monounsaturated)Potential Role in VLC-TFA Biosynthesis
ELOVL ELOVL1, 3, 6, 7Involved in elongation of saturated and monounsaturated fatty acids.[4][9]Likely responsible for elongating common dietary trans-monounsaturated fatty acids (e.g., elaidic acid, C18:1t).
ELOVL2, 4, 5Primarily elongate polyunsaturated fatty acids (PUFAs).[4][9]May be involved in the elongation of dietary trans-PUFAs, though this is less characterized.
Reductases & Dehydratase KCR, HCD, ECRGenerally considered non-specific to the fatty acid substrate.[7]Expected to process the intermediates generated from trans-fatty acid condensation.

This table summarizes general substrate classes. Specific kinetic data for trans-isomers are not widely available and represent a key area for future research.

Experimental Protocols

The analysis and quantification of VLC-TFAs in biological samples require precise and sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard method.[1][10]

This protocol provides a representative workflow for the analysis of total fatty acids, including VLC-TFAs, from a plasma sample.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma aliquot, add an internal standard solution. A deuterated fatty acid or a fatty acid with an odd carbon number (e.g., C17:0) not typically found in the sample is used for accurate quantification.[11][12]

  • Perform total lipid extraction using a solvent system such as methanol/toluene (4:1, v/v) or the Folch method (chloroform/methanol, 2:1, v/v).[11]

2. Hydrolysis and Derivatization (Transesterification):

  • The extracted lipids must be hydrolyzed to release free fatty acids, which are then derivatized to volatile fatty acid methyl esters (FAMEs) for GC analysis.[10][12]

  • A common method is acid-catalyzed transesterification: Add 0.2 mL of acetyl chloride slowly to the sample in the methanol/toluene mixture.[11]

  • Seal the tube and heat at 100°C for 1 hour to facilitate the simultaneous hydrolysis and methylation.[11]

3. FAME Extraction and Sample Cleanup:

  • After cooling, neutralize the reaction with a base, such as 6% potassium carbonate (K2CO3).[11]

  • Centrifuge the sample to separate the phases.

  • The upper organic phase containing the FAMEs is carefully transferred to a new vial.

  • Concentrate the sample under a gentle stream of nitrogen.[11]

4. GC-MS Analysis:

  • Column: Use a highly polar capillary column (e.g., 100 m cyanosilicone phase like SP-2560 or CP-Sil 88) designed for detailed separation of FAME isomers, including cis and trans isomers.[1]

  • Injection: Inject 1 µL of the concentrated sample into the GC inlet, typically with a split ratio (e.g., 1:10).[11]

  • Oven Program: A slow temperature ramp is crucial for separating long-chain isomers. An example program:

    • Initial temperature: 130°C, hold for 2 min.

    • Ramp 1: 2°C/min to 160°C, hold for 1 min.

    • Ramp 2: 1°C/min to 260°C, hold for 10 min.[11]

  • Mass Spectrometry: Operate the MS in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Identification is confirmed by comparing retention times and mass spectra against authentic standards and spectral libraries.[10]

5. Quantification:

  • Calculate the concentration of each VLC-TFA by comparing its peak area to the peak area of the known-concentration internal standard.[10]

Analytical_Workflow Figure 2: Analytical Workflow for VLC-TFA Quantification A Biological Sample (e.g., Plasma, Tissue) B Lipid Extraction (with Internal Standard) A->B C Transesterification (to Fatty Acid Methyl Esters - FAMEs) B->C D GC-MS Analysis C->D E Peak Identification (Retention Time & Mass Spectra) D->E F Quantification (vs. Internal Standard) E->F G Data Reporting (Concentration of VLC-TFAs) F->G

Caption: A typical workflow for the extraction and analysis of VLC-TFAs from biological samples.

Implications for Research and Drug Development

  • Metabolic Disease: The accumulation of specific VLCFAs, influenced by the elongation of dietary precursors, may alter membrane fluidity, cellular signaling, and contribute to insulin resistance and hepatic steatosis.[2][13]

  • Drug Targeting: The ELOVL enzymes are potential therapeutic targets. Inhibitors of specific ELOVLs could modulate the production of bioactive lipids. Understanding how these inhibitors affect the metabolism of dietary trans-fats is crucial to avoid unintended off-target effects.

  • Biomarkers: The profile of VLC-TFAs in plasma or tissues could serve as a biomarker for high dietary trans-fat intake and may correlate with the risk of cardiovascular or metabolic diseases.[14]

References

Methodological & Application

Application Note: Quantitative Analysis of (E)-Docos-9-enoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, a monounsaturated very-long-chain fatty acid, is of growing interest in various research fields, including nutrition, metabolic studies, and as a potential biomarker. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological roles and for potential applications in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS after conversion to its fatty acid methyl ester (FAME).

Principle

The quantitative analysis of this compound by GC-MS involves three main steps:

  • Lipid Extraction: Total lipids are extracted from the biological sample using a suitable organic solvent mixture, such as chloroform/methanol.

  • Derivatization (Transesterification): The carboxylic acid group of the fatty acid is converted to a more volatile methyl ester (FAME) through a process called transesterification. This is essential for analysis by gas chromatography.[4]

  • GC-MS Analysis: The resulting FAMEs are separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

  • Autosampler

  • Centrifuge

  • Vortex Mixer

  • Heating Block or Water Bath

  • Nitrogen Evaporation System

  • Glassware: Test tubes, vials with PTFE-lined caps, pipettes.

  • Solvents and Reagents: Hexane, Chloroform, Methanol, Toluene, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Boron trifluoride-methanol solution (BF3-methanol) or Methanolic HCl, Sodium chloride (NaCl), this compound standard, and a suitable internal standard (e.g., Tricosanoic acid, C23:0). All solvents and reagents should be of analytical or higher grade.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of toluene.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tricosanoic acid (C23:0) and dissolve it in 10 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with toluene to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (from Plasma/Serum)
  • Extraction:

    • Pipette 100 µL of the plasma or serum sample into a glass test tube.

    • Add 10 µL of the internal standard stock solution (1 mg/mL).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of chloroform:methanol.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture at 80°C for 1 hour in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 rpm for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Conditions
  • Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound methyl ester: To be determined from the mass spectrum of the standard (typically the molecular ion or a characteristic fragment).

    • Qualifier Ion(s) for this compound methyl ester: To be determined from the mass spectrum of the standard.

    • Quantifier Ion for Tricosanoic acid methyl ester (Internal Standard): To be determined from the mass spectrum of the standard.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical performance characteristics of the GC-MS method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Linearity and Range

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Calibration ModelLinear, forced through zero

Table 2: Precision and Accuracy (Recovery)

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (Recovery %)
Low5< 10%< 15%90 - 110%
Medium25< 10%< 15%90 - 110%
High75< 5%< 10%95 - 105%

Table 3: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (C23:0) Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Down Evaporation to Dryness Extraction->Dry_Down Add_Reagent Addition of Methanolic H₂SO₄ Dry_Down->Add_Reagent Heating Heating at 80°C Add_Reagent->Heating FAME_Extraction FAME Extraction (Hexane) Heating->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the quantitative analysis of this compound.

derivatization_process Fatty_Acid This compound (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH₃) Fatty_Acid->FAME Transesterification Reagent Methanolic H₂SO₄ (CH₃OH / H⁺ catalyst) Reagent->FAME

References

Application Notes and Protocols for the Extraction of (E)-Docos-9-enoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of (E)-Docos-9-enoic acid, the trans-isomer of nervonic acid, from biological tissues. The protocols are designed to guide researchers through the process of total lipid extraction followed by the crucial step of separating the geometric isomers to isolate the (E)-form.

Introduction

This compound is a very-long-chain monounsaturated fatty acid. While its cis-isomer, nervonic acid ((Z)-Docos-9-enoic acid), is well-known for its abundance in the white matter of the brain and its role in the myelin sheath, the presence and biological significance of the trans-isomer are less understood.[1] The primary sources of trans fatty acids in tissues are often dietary, originating from industrially hydrogenated oils and to a lesser extent from ruminant fats.[2] Accurate extraction and quantification of this compound are essential for studying its metabolism, distribution, and potential physiological or pathological roles.

This document outlines two standard methods for total lipid extraction from tissues—the Folch method and the Bligh-Dyer method—followed by techniques for the separation of cis and trans fatty acid isomers using silver ion chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in various tissues in the current literature, the following table presents hypothetical data to illustrate the expected outcomes of the described extraction and analysis workflow. These values are for demonstrative purposes and will vary based on tissue type, species, and diet.

Tissue TypeTotal Lipid Content (% of wet weight)Total Docos-9-enoic Acid (% of total fatty acids)This compound (% of total Docos-9-enoic acid)Estimated Yield of this compound (µg/g of wet tissue)
Brain (White Matter)15 - 202.0 - 4.00.1 - 0.530 - 400
Adipose Tissue70 - 800.5 - 1.51.0 - 5.0350 - 6000
Liver3 - 50.2 - 0.80.5 - 2.03 - 80
Muscle2 - 60.1 - 0.50.5 - 2.01 - 60

Experimental Protocols

Protocol 1: Total Lipid Extraction using the Folch Method

This method is suitable for a wide range of tissues and yields a comprehensive extraction of total lipids.[3][4]

Materials:

  • Tissue sample (e.g., brain, liver, adipose tissue)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Homogenization:

    • Weigh the fresh or frozen tissue sample (e.g., 1 g).

    • Add the tissue to a homogenizer with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (i.e., 20 mL for 1 g of tissue).

    • Homogenize thoroughly until a uniform suspension is achieved. For tissues like the brain, initial chopping may be beneficial.[3]

  • Agitation and Filtration/Centrifugation:

    • Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.

    • Separate the liquid phase from the solid residue by either filtering through a funnel with filter paper or by centrifuging at a low speed (e.g., 2000 rpm for 10 minutes) and collecting the supernatant.

  • Phase Separation:

    • To the collected liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

    • Vortex the mixture for a few seconds and then centrifuge at a low speed to facilitate the separation of the two phases.

    • The lower phase is the chloroform layer containing the total lipids, and the upper phase is the aqueous methanol layer.

  • Lipid Recovery:

    • Carefully remove the upper aqueous phase using a Pasteur pipette.

    • To wash the lipid extract, the interface can be rinsed once or twice with a small amount of methanol:water (1:1) without disturbing the lower phase, followed by centrifugation and removal of the upper phase.

    • Transfer the lower chloroform phase containing the purified lipids to a pre-weighed round-bottom flask or vial.

  • Drying:

    • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent oxidation of unsaturated fatty acids.

    • The dried lipid extract can be stored under a nitrogen atmosphere at -20°C or below until further analysis.

Protocol 2: Total Lipid Extraction using the Bligh-Dyer Method

This method is particularly useful for tissues with high water content and uses a smaller volume of solvent.[5][6][7][8]

Materials:

  • Tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Distilled water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Homogenization:

    • For every 1 g of wet tissue, add 1 mL of chloroform and 2 mL of methanol to a homogenizer.

    • Homogenize for 2 minutes to form a single-phase solution with the tissue water.

  • Phase Separation:

    • To the homogenate, add another 1 mL of chloroform and blend for 30 seconds.

    • Add 1 mL of distilled water and blend for another 30 seconds. This will result in a biphasic mixture.

  • Lipid Recovery:

    • Transfer the mixture to a centrifuge tube and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes) to achieve clear phase separation.

    • The bottom chloroform layer contains the lipids. Carefully aspirate and discard the upper aqueous layer.

  • Washing (Optional but Recommended):

    • To further purify the lipid extract, add a volume of "authentic upper phase" (prepared by following the same procedure with water instead of tissue) to the collected lower phase, vortex, centrifuge, and collect the lower phase again.

  • Drying:

    • Transfer the purified chloroform phase to a pre-weighed vial and evaporate the solvent under a stream of nitrogen.

    • Store the dried lipid extract at -20°C or below under nitrogen.

Protocol 3: Separation of (E)- and (Z)-Docos-9-enoic Acid Isomers

Following total lipid extraction, the fatty acids must be derivatized to fatty acid methyl esters (FAMEs) before isomer separation. This is typically achieved by transesterification using methanolic HCl or BF3-methanol. The resulting FAME mixture can then be fractionated.

Method 3A: Silver Ion Thin-Layer Chromatography (Ag-TLC)

This is a cost-effective method for separating cis and trans isomers.[9][10][11][12]

Materials:

  • Silica gel TLC plates

  • Silver nitrate (AgNO₃)

  • Methanol

  • Developing solvent (e.g., hexane:diethyl ether 90:10 v/v or toluene)

  • FAME extract from Protocol 1 or 2

  • Developing tank

  • Visualization reagent (e.g., 2',7'-dichlorofluorescein)

  • UV lamp

Procedure:

  • Plate Preparation:

    • Prepare a 5-10% (w/v) solution of AgNO₃ in methanol.

    • Immerse the silica gel TLC plates in the AgNO₃ solution for a few minutes, then allow them to air dry in the dark, followed by activation in an oven at 100-110°C for 30-60 minutes. Store the plates in a dark, desiccated container.

  • Chromatography:

    • Spot the FAME sample onto the activated Ag-TLC plate.

    • Develop the plate in a developing tank containing the chosen solvent system. The separation is based on the principle that the pi electrons of the double bonds in unsaturated fatty acids form reversible complexes with silver ions. Trans isomers form weaker complexes and thus migrate further up the plate than cis isomers.[13]

  • Visualization and Recovery:

    • After development, dry the plate and visualize the separated bands under UV light after spraying with a fluorescent indicator.

    • The band corresponding to the trans-monoenes (which will have a higher Rf value than the cis-monoenes) can be scraped off the plate.

    • The FAMEs are then eluted from the silica gel using a solvent like diethyl ether or chloroform.

  • Quantification:

    • The recovered FAME fraction containing this compound methyl ester can be quantified using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[14][15]

Method 3B: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

Ag-HPLC offers better resolution and is more amenable to quantification than Ag-TLC.[16][17][18]

Materials:

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or MS)

  • Silver ion HPLC column (commercially available or prepared in-house by loading a cation-exchange column with silver ions)

  • Mobile phase (e.g., a gradient of acetonitrile in hexane)

  • FAME extract

Procedure:

  • Sample Preparation:

    • Dissolve the FAME extract in the initial mobile phase solvent.

  • HPLC Analysis:

    • Inject the sample onto the Ag-HPLC column.

    • Run a gradient elution program, for example, increasing the polarity with acetonitrile. Saturated FAMEs will elute first, followed by trans-monoenes, and then cis-monoenes.

  • Fraction Collection and Quantification:

    • Fractions corresponding to the trans-monoene peak can be collected.

    • The identity of the FAMEs in the collected fractions can be confirmed and quantified by GC-MS.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow tissue Tissue Sample (Brain, Adipose, Liver, etc.) homogenization Homogenization in Chloroform:Methanol tissue->homogenization Step 1 extraction Total Lipid Extraction (Folch or Bligh-Dyer) homogenization->extraction phase_separation Phase Separation extraction->phase_separation lipid_extract Total Lipid Extract phase_separation->lipid_extract derivatization Derivatization to FAMEs lipid_extract->derivatization Step 2 fame_mixture Fatty Acid Methyl Ester (FAME) Mixture derivatization->fame_mixture isomer_separation Isomer Separation (Ag-TLC or Ag-HPLC) fame_mixture->isomer_separation Step 3 trans_fames Trans-FAME Fraction isomer_separation->trans_fames cis_fames Cis-FAME Fraction isomer_separation->cis_fames analysis GC-MS Analysis trans_fames->analysis Step 4 quantification Quantification of This compound analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

Potential Biosynthetic Context of this compound

While specific signaling pathways for this compound are not well-defined, its presence can be understood in the context of the biosynthesis of its cis-isomer, nervonic acid, and the general metabolism of trans fatty acids.

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum oleic_acid Oleic Acid (C18:1, Z) elongase Fatty Acid Elongases (ELOVLs) oleic_acid->elongase erucic_acid Erucic Acid (C22:1, Z) erucic_acid->elongase nervonic_acid Nervonic Acid (C24:1, Z) elongase->erucic_acid + 2C elongase->nervonic_acid + 2C trans_erucic (E)-Erucic Acid (C22:1, E) elongase->trans_erucic + 2C e_docosenoic This compound (C24:1, E) elongase->e_docosenoic + 2C elaidic_acid Elaidic Acid (C18:1, E) (from diet/hydrogenation) elaidic_acid->elongase trans_erucic->elongase dietary_tfa Dietary Trans Fats dietary_tfa->elaidic_acid

Caption: Biosynthesis of nervonic acid and the potential elongation of dietary trans fatty acids.

References

Application Note & Protocol: Synthesis and Purification of (E)-Docos-9-enoic Acid Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-Docos-9-enoic acid is a long-chain monounsaturated fatty acid of interest in various fields of research, including metabolism, signaling, and as a potential biomarker. The synthesis of a pure standard of the (E)-isomer is crucial for accurate analytical quantification and for studying its specific biological functions, distinguishing them from its (Z)-isomer. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, yielding a high-purity standard suitable for research and development purposes.

The synthetic strategy employed is the Wittig reaction, a robust and highly stereoselective method for the formation of carbon-carbon double bonds, which allows for the specific generation of the desired (E)-alkene geometry.[1][2][3][4][5][6] Purification is achieved through a multi-step process involving crystallization and column chromatography to remove starting materials, byproducts, and any minor (Z)-isomer.

I. Synthesis of this compound via Wittig Reaction

The synthesis is a two-step process starting from commercially available reagents: 1-bromododecane and 9-oxononanoic acid. The key transformation is the Wittig olefination.[4][5]

Reaction Scheme:

  • Phosphonium Salt Formation:

    • 1-Bromododecane + Triphenylphosphine → Dodecyltriphenylphosphonium bromide

  • Wittig Reaction:

    • Dodecyltriphenylphosphonium bromide + Strong Base → Ylide

    • Ylide + 9-Oxononanoic acid → (E/Z)-Docos-9-enoic acid + Triphenylphosphine oxide

  • Isomer Separation and Purification

Experimental Protocol: Synthesis

Materials:

  • 1-Bromododecane

  • Triphenylphosphine

  • 9-Oxononanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromododecane (1.0 eq) and triphenylphosphine (1.1 eq) in toluene.

    • Heat the mixture to reflux for 24 hours under an inert atmosphere.

    • Cool the reaction mixture to room temperature, and collect the precipitated white solid (dodecyltriphenylphosphonium bromide) by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

  • Wittig Reaction (Schlosser modification for E-selectivity):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the dried dodecyltriphenylphosphonium bromide (1.0 eq).

    • Add anhydrous THF to the flask and cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) to generate the ylide (a deep orange/red color should appear).

    • After stirring for 1 hour at -78 °C, add a solution of 9-oxononanoic acid (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to a pH of ~2 with 1M HCl.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

II. Purification of this compound

The crude product will contain the desired (E)-isomer, the (Z)-isomer, triphenylphosphine oxide, and unreacted starting materials. A multi-step purification is necessary.

Experimental Protocol: Purification

1. Removal of Triphenylphosphine Oxide by Crystallization:

  • Dissolve the crude product in a minimal amount of a cold non-polar solvent like hexane.

  • Triphenylphosphine oxide is poorly soluble in cold hexane and will precipitate out.

  • Filter the mixture while cold to remove the precipitated triphenylphosphine oxide.

  • Collect the filtrate containing the fatty acid isomers.

2. Isomer Enrichment by Low-Temperature Crystallization:

Low-temperature crystallization is an effective method for separating saturated and unsaturated fatty acids and can also be used to enrich one isomer.[7][8][9][10][11]

  • Dissolve the filtrate from the previous step in a suitable solvent such as acetone or methanol.

  • Slowly cool the solution to -20 °C to -40 °C. The (E)-isomer, being more linear, tends to have a higher melting point and is less soluble than the (Z)-isomer at low temperatures, leading to its preferential crystallization.

  • Hold the solution at this temperature for several hours to allow for complete crystallization.

  • Filter the cold solution to isolate the enriched this compound crystals.

  • Repeat the crystallization process to improve purity.

3. Final Purification by Column Chromatography:

For obtaining a high-purity standard, silica gel chromatography is employed. It is often advantageous to convert the fatty acid to its methyl ester prior to chromatography for better separation and then hydrolyze it back to the free fatty acid.

  • Esterification (optional but recommended):

    • Dissolve the enriched product in methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4 hours.

    • After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the methyl ester with hexane, dry the organic layer over Na₂SO₄, and concentrate.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Load the methyl ester onto the column.

    • Elute the column, collecting fractions. The (E)- and (Z)-isomers will separate due to their different polarities. The (E)-isomer is typically less polar and will elute first.

    • Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure (E)-isomer fractions.

  • Hydrolysis (if esterified):

    • Combine the pure (E)-methyl docos-9-enoate fractions and evaporate the solvent.

    • Dissolve the ester in a mixture of methanol and water, and add an excess of potassium hydroxide.

    • Reflux the mixture for 2 hours.

    • Cool the solution, acidify with 1M HCl, and extract the free fatty acid with diethyl ether.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield pure this compound.

III. Data Presentation

Table 1: Summary of Synthetic and Purification Yields

StepProductStarting MaterialTypical Yield (%)Purity (by GC-FID)
Synthesis Crude (E/Z)-Docos-9-enoic acid9-Oxononanoic acid70-85%~60-70% (E-isomer)
Purification 1 Isomer MixtureCrude Product>90% (recovery)~65-75% (E-isomer)
Purification 2 Enriched (E)-isomerIsomer Mixture50-60%>90% (E-isomer)
Purification 3 Pure this compoundEnriched (E)-isomer80-90% (recovery)>99%

Table 2: Analytical Characterization of Final Product

Analytical MethodParameterResult
GC-MS Retention TimeConsistent with standard
Mass SpectrumM+ at m/z 338.3
¹H NMR Chemical Shift (δ)Olefinic protons at ~5.4 ppm (multiplet)
¹³C NMR Chemical Shift (δ)Olefinic carbons at ~130 ppm
FT-IR Wavenumber (cm⁻¹)C=C stretch (trans) at ~965 cm⁻¹

IV. Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis start 1-Bromododecane + Triphenylphosphine phosphonium Dodecyltriphenylphosphonium bromide start->phosphonium Reflux ylide Ylide Formation (Base Addition) phosphonium->ylide wittig Wittig Reaction with 9-Oxononanoic acid ylide->wittig crude_product Crude (E/Z)-Docos-9-enoic acid wittig->crude_product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification crude Crude Product cryst1 Crystallization 1 (Hexane) crude->cryst1 isomers Isomer Mixture cryst1->isomers Filtrate cryst2 Low-Temp Crystallization (Acetone/Methanol) isomers->cryst2 enriched Enriched (E)-Isomer cryst2->enriched Crystals ester Esterification (Optional) enriched->ester chrom Silica Gel Chromatography ester->chrom hydro Hydrolysis (If Esterified) chrom->hydro Pure (E)-Ester pure Pure this compound (>99%) hydro->pure

Caption: Multi-step purification protocol for this compound.

References

Application of (E)-Docos-9-enoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-Docos-9-enoic acid is a very-long-chain monounsaturated fatty acid. While its precise biological roles are an emerging area of research, its structural similarity to other biologically active fatty acids, such as nervonic acid and erucic acid, suggests potential involvement in various physiological and pathological processes.[1][2][3][4][5][6] Lipidomics, the large-scale study of lipids, provides a powerful platform to investigate the metabolism, distribution, and function of this compound in complex biological systems.[7][8] This document outlines hypothetical applications and detailed protocols for the analysis of this compound in lipidomics research, providing a framework for its investigation as a potential biomarker or therapeutic target.

Hypothetical Biological Significance

Based on the roles of structurally similar fatty acids, this compound could potentially be involved in:

  • Membrane Biology: Incorporation into cellular membranes, particularly in nervous tissue, influencing membrane fluidity and function.

  • Cell Signaling: Acting as a precursor to signaling molecules or directly modulating signaling pathways.

  • Metabolic Regulation: Participating in fatty acid metabolism and energy homeostasis.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound in different biological matrices, illustrating its potential as a biomarker. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Concentration of this compound in Human Plasma

ConditionMean Concentration (ng/mL)Standard Deviationp-value
Healthy Control15.23.5-
Disease State X45.88.1<0.01
Post-Treatment20.14.2<0.05

Table 2: Hypothetical Abundance of this compound in Different Lipid Classes in Brain Tissue

Lipid ClassRelative Abundance (%) in Healthy ControlRelative Abundance (%) in Disease State Y
Phosphatidylcholine (PC)2.51.1
Phosphatidylethanolamine (PE)1.80.9
Sphingomyelin (SM)5.18.9
Triacylglycerols (TAG)0.50.2

Experimental Protocols

Lipid Extraction from Plasma

This protocol describes a method for the extraction of total lipids, including this compound, from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (e.g., C17:0 or a deuterated analog of the analyte)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the internal standard solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the upper organic phase into a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for analysis.

Fatty Acid Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[9]

Materials:

  • Dried lipid extract

  • BF3-Methanol (14%)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Sodium sulfate (anhydrous)

  • Heating block

  • Vortex mixer

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution, and vortex thoroughly.

  • Centrifuge at 500 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

LC-MS/MS Analysis of this compound

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of this compound.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 337.3 -> Product ion (m/z) 337.3 (for quantification) and other diagnostic product ions.

    • Internal Standard: Appropriate MRM transition for the chosen standard.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for the specific instrument and analyte.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound, based on known pathways for other fatty acids which often involve conversion to bioactive lipid mediators or modulation of nuclear receptors.

E-Docos-9-enoic_acid This compound Incorporation Membrane Incorporation E-Docos-9-enoic_acid->Incorporation Metabolism Metabolic Conversion E-Docos-9-enoic_acid->Metabolism Signaling Direct Receptor Binding E-Docos-9-enoic_acid->Signaling Membrane_Lipids Membrane Phospholipids (e.g., PC, PE, SM) Incorporation->Membrane_Lipids Bioactive_Mediators Bioactive Mediators (e.g., Eicosanoid-like) Metabolism->Bioactive_Mediators Nuclear_Receptors Nuclear Receptors (e.g., PPARs) Signaling->Nuclear_Receptors Cellular_Response Altered Gene Expression & Cellular Response Membrane_Lipids->Cellular_Response Alters membrane properties Bioactive_Mediators->Cellular_Response Activates signaling cascades Nuclear_Receptors->Cellular_Response Modulates transcription

Caption: Putative signaling pathways of this compound.

Experimental Workflow

The diagram below outlines the general workflow for a lipidomics study focused on this compound.[12][13]

Sample_Collection Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (e.g., MTBE method) Sample_Collection->Lipid_Extraction Derivatization Derivatization (optional) (for GC-MS) Lipid_Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Lipid_Extraction->Analysis Direct analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Biomarker Discovery) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: General experimental workflow for lipidomics analysis.

References

Application Notes and Protocols: (E)-Docos-9-enoic Acid as a Potential Biomarker for Peroxisome Biogenesis Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Peroxisome Biogenesis Disorders (PBDs), including Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD), are a group of severe, inherited metabolic disorders characterized by the failure to form or maintain functional peroxisomes.[1][2] A key pathological feature of these diseases is the accumulation of very long-chain fatty acids (VLCFAs) in plasma and tissues due to impaired peroxisomal β-oxidation.[1][2][3] Currently, the diagnosis of PBDs relies on the measurement of elevated levels of saturated VLCFAs, such as hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), and their ratios to shorter chain fatty acids.[3][4]

This document describes a potential application for (E)-Docos-9-enoic acid (C22:1n-13), a monounsaturated VLCFA, as a novel biomarker for PBDs. While not a currently established biomarker, its accumulation may reflect broader dysregulation of VLCFA metabolism. These notes provide a hypothetical framework and detailed protocols for the quantification of this compound in human plasma for research applications.

Principle of the Method

The quantification of this compound in plasma is achieved through gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.[5][6][7] The protocol involves the extraction of total fatty acids from a plasma sample, followed by derivatization to their methyl ester forms to increase their volatility for GC analysis. The fatty acid methyl esters (FAMEs) are then separated by gas chromatography and detected by mass spectrometry. Quantification is performed using a stable isotope-labeled internal standard.

Hypothetical Quantitative Data

The following table presents hypothetical data illustrating the potential differences in plasma concentrations of this compound between a healthy control group and a cohort of patients diagnosed with a Peroxisome Biogenesis Disorder. This data is for illustrative purposes only.

AnalyteHealthy Controls (n=50) Mean ± SD (µg/mL)PBD Patients (n=50) Mean ± SD (µg/mL)Hypothetical p-value
This compound0.5 ± 0.23.5 ± 1.5< 0.0001
C24:0 (Tetracosanoic acid)1.0 ± 0.38.0 ± 2.5< 0.0001
C26:0 (Hexacosanoic acid)0.05 ± 0.021.5 ± 0.7< 0.0001
C26:0 / C22:0 Ratio0.01 ± 0.0050.2 ± 0.1< 0.0001

Experimental Protocols

Plasma Sample Preparation and Lipid Extraction
  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Addition: To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., D3-behenic acid).

  • Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Vortex thoroughly and incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their lipid backbones.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute. Centrifuge at 1000 x g for 5 minutes.

  • Sample Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean glass tube.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Preparation: Prepare a 14% (w/v) solution of boron trifluoride in methanol (BF3-methanol).

  • Derivatization: Add 200 µL of BF3-methanol to the dried lipid extract. Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Sample Transfer: Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Final Preparation: Evaporate the hexane to dryness under nitrogen and reconstitute the FAMEs in 50 µL of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 170°C

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Signaling Pathway and Workflow Diagrams

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_disease PBD/X-ALD Pathology VLCFA Very Long-Chain Fatty Acid (this compound) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi VLCFA_CoA VLCFA-CoA Acyl_CoA_Synthetase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Defective_ABCD1 Defective ABCD1 Transporter VLCFA_CoA->Defective_ABCD1 VLCFA_CoA_in VLCFA-CoA ABCD1->VLCFA_CoA_in ACOX1 Acyl-CoA Oxidase 1 VLCFA_CoA_in->ACOX1 O2 -> H2O2 Enoyl_CoA Trans-2-Enoyl-CoA ACOX1->Enoyl_CoA DBP D-Bifunctional Protein Enoyl_CoA->DBP Hydroxyacyl_CoA 3-Hydroxyacyl-CoA DBP->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA DBP->Ketoacyl_CoA Hydroxyacyl_CoA->DBP Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->ACOX1 Re-enters cycle Accumulation VLCFA Accumulation in Cytosol/Plasma Defective_ABCD1->Accumulation Transport Failure

Caption: Peroxisomal β-oxidation pathway for VLCFAs and its impairment in PBD/X-ALD.

Experimental_Workflow Start Start: Plasma Sample Lipid_Extraction Lipid Extraction & Hydrolysis Start->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Result Result: this compound Concentration Data_Processing->Result

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The presented methodology provides a robust and sensitive approach for the quantification of this compound in human plasma. Further research is warranted to validate the clinical utility of this compound as a potential biomarker for the diagnosis and monitoring of Peroxisome Biogenesis Disorders. The provided protocols and workflows can serve as a foundation for such research endeavors.

References

Application Note: Protocol for HPLC Analysis of (E)-Docos-9-enoic Acid via UV-Vis Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of (E)-Docos-9-enoic acid to enable sensitive quantification using High-Performance Liquid Chromatography (HPLC) with a Ultraviolet-Visible (UV-Vis) detector.

Introduction

This compound, a long-chain monounsaturated fatty acid, lacks a strong native chromophore, making its direct detection by common HPLC-UV systems challenging and insensitive. Chemical derivatization is a pre-column technique used to attach a UV-absorbing molecule (a chromophore) to the target analyte.[1] This process transforms the fatty acid into a derivative with high molar absorptivity at a specific wavelength, significantly enhancing detection sensitivity and enabling accurate quantification.[2][3] This protocol details the esterification of the carboxylic acid group of this compound with p-Bromophenacyl Bromide, a widely used reagent for this purpose.

Principle of Derivatization

The derivatization reaction is an esterification process. The carboxylic acid of this compound is first deprotonated by a weak base to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of p-Bromophenacyl Bromide (PBPB). A phase-transfer catalyst, such as a crown ether, is employed to facilitate the reaction in an aprotic solvent like acetonitrile.[4] The resulting p-bromophenacyl ester is highly active in the UV region (around 254-260 nm), allowing for sensitive detection.[2]

Materials and Reagents

  • This compound standard

  • p-Bromophenacyl Bromide (PBPB)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (crown ether catalyst)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Heating block or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Protocols

4.1. Preparation of Standard and Reagent Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Derivatization Reagent Solution:

    • Weigh 30 mg of p-Bromophenacyl Bromide (PBPB).

    • Weigh 3 mg of 18-Crown-6.

    • Dissolve both in 10 mL of acetonitrile. This solution should be prepared fresh.

  • Catalyst: Use anhydrous potassium carbonate powder.

4.2. Derivatization Procedure

  • Pipette 100 µL of the this compound stock solution into a reaction vial.

  • Add approximately 2 mg of anhydrous potassium carbonate to the vial.

  • Add 200 µL of the freshly prepared Derivatization Reagent Solution (PBPB/18-Crown-6 in ACN).

  • Securely cap the vial and vortex briefly to mix the contents.

  • Place the vial in a heating block or water bath set to 75-80°C for 30 minutes.[4]

  • After heating, remove the vial and allow it to cool to room temperature.

  • Dilute the cooled reaction mixture with acetonitrile to a final volume of 1 mL in a volumetric flask.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

4.3. HPLC Analysis

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10 v/v). Gradient elution may be required for complex samples to resolve different fatty acids.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 256 nm.[2]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20 minutes (adjust as needed based on retention time).

Data Presentation

The following table summarizes the key quantitative parameters for the derivatization protocol.

ParameterValue/ConditionPurpose
Derivatization
Analyte Concentration100 µg/mL (in reaction)Starting concentration for derivatization
Derivatizing Reagentp-Bromophenacyl BromideAdds a UV-active chromophore
Catalyst18-Crown-6 / K₂CO₃Facilitates the esterification reaction
SolventAcetonitrileReaction medium
Reaction Temperature75 - 80 °CTo ensure complete and timely reaction[4]
Reaction Time30 minutesOptimal duration for derivative formation[4]
HPLC Analysis
Mobile PhaseAcetonitrile:Water (90:10 v/v)Elutes the derivatized analyte
Flow Rate1.0 mL/minControls retention time and peak shape
Detection Wavelength256 nmWavelength of maximum absorbance for the derivative[2]
Injection Volume10 µLSample amount introduced to the system

Alternative High-Sensitivity Protocol: Fluorescent Derivatization

For applications requiring ultra-high sensitivity (trace analysis), fluorescent derivatization is recommended. Reagents such as 9-Anthryldiazomethane (ADAM) react readily with fatty acids at room temperature to produce highly fluorescent derivatives.[5][6] This approach offers significantly lower limits of detection compared to UV-Vis methods.[6]

  • Reagent: 9-Anthryldiazomethane (ADAM)

  • Reaction: Mix the fatty acid solution with the ADAM reagent and let it stand at room temperature for at least 60 minutes.[5]

  • Detection: Fluorescence detector (e.g., Excitation: 365 nm, Emission: 412 nm).[5]

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical scheme for the esterification of this compound.

G prep Prepare Fatty Acid Standard in ACN mix Mix Analyte, Reagent, and Catalyst in Vial prep->mix reagent Prepare Derivatization Reagent (PBPB) reagent->mix react Heat Reaction Mixture (80°C for 30 min) mix->react cool Cool to Room Temperature react->cool dilute Dilute and Filter (0.22 µm Syringe Filter) cool->dilute inject Inject Sample into HPLC-UV System dilute->inject analyze Analyze Chromatogram (Detect at 256 nm) inject->analyze

References

Application Notes and Protocols for Cell Culture Treatment with (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid is a very long-chain monounsaturated fatty acid. Very long-chain fatty acids (VLCFAs) are integral components of cellular membranes and are involved in various biological processes, including signal transduction and maintaining membrane fluidity. Alterations in VLCFA levels have been associated with several disease states, making them a subject of interest in drug development and biomedical research.

These application notes provide a detailed protocol for the preparation and application of this compound in cell culture experiments. The protocol includes methods for solubilizing the fatty acid, determining optimal treatment concentrations, and assessing cellular responses. Potential signaling pathways affected by VLCFAs, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the caspase-dependent apoptosis pathway, are also discussed.

Data Presentation

When conducting dose-response experiments with this compound, it is crucial to systematically evaluate its effects on cell viability and other relevant parameters. The following table provides a template for summarizing such quantitative data. Data from studies on structurally similar very long-chain fatty acids, such as erucic acid and nervonic acid, suggest that effective concentrations in vitro can range from approximately 50 µM to over 200 µM[1][2]. Therefore, a broad initial screening is recommended.

Table 1: Example of a Dose-Response Evaluation of this compound on Cell Viability

Concentration (µM)Cell Viability (%) (Mean ± SD)Observations
0 (Vehicle Control)100 ± 5.2Normal cell morphology
1098 ± 4.8No significant change
5092 ± 6.1Minor changes in morphology
10075 ± 8.3Increased cell rounding, some detachment
20051 ± 7.9Significant cell death and detachment
30028 ± 9.4Widespread cell lysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Very long-chain fatty acids are hydrophobic and require a carrier molecule, such as bovine serum albumin (BSA), or a solvent, like ethanol or dimethyl sulfoxide (DMSO), for effective delivery in aqueous cell culture media.

Materials:

  • This compound powder

  • Ethanol (100%, sterile) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

Procedure for Ethanol/DMSO-based Stock Solution:

  • In a sterile microcentrifuge tube, dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Gently vortex until the fatty acid is completely dissolved.

  • Store the stock solution at -20°C for long-term storage.

Procedure for BSA-conjugated Stock Solution:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Warm the BSA solution to 37°C.

  • Prepare a concentrated stock of this compound in ethanol as described above.

  • Slowly add the fatty acid-ethanol stock to the warm BSA solution while gently stirring. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the solution through a 0.22 µm filter.

  • This BSA-conjugated stock solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C.

Protocol 2: Cell Treatment with this compound

This protocol outlines the steps for treating adherent cells with the prepared fatty acid solution.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (ethanol/DMSO or BSA solution without fatty acid)

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Treatment Media:

    • Thaw the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 300 µM). It is crucial to add the stock solution to the medium while vortexing to ensure proper mixing and prevent precipitation.

    • Prepare a vehicle control medium by adding the same volume of ethanol/DMSO or BSA solution used for the highest fatty acid concentration to the complete medium.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), gene expression analysis (e.g., qPCR, Western blot), or lipidomics.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize a potential experimental workflow and a hypothesized signaling pathway that may be activated by this compound treatment.

experimental_workflow cluster_analysis Downstream Analysis prep Prepare this compound Stock Solution treat Treat Cells with This compound prep->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Caspase-3 Activity) incubate->apoptosis gene_exp Gene Expression (PPARα/γ) incubate->gene_exp

Experimental workflow for cell treatment.

signaling_pathway cluster_ppar PPAR Pathway cluster_apoptosis Apoptosis Pathway fatty_acid This compound ppar PPARα/γ Activation fatty_acid->ppar mito_stress Mitochondrial Stress fatty_acid->mito_stress gene_reg Target Gene Regulation (Lipid Metabolism) ppar->gene_reg caspase9 Caspase-9 Activation mito_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out

Hypothesized signaling pathways.

Discussion of Potential Signaling Pathways

Very long-chain fatty acids can influence cellular function through various mechanisms. Two plausible pathways that may be modulated by this compound are the PPAR signaling pathway and the intrinsic apoptosis pathway.

  • PPAR Signaling Pathway: Peroxisome proliferator-activated receptors are transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids are natural ligands for PPARs[3][4][5]. Upon activation by a ligand like this compound, PPARs can form a heterodimer with the retinoid X receptor (RXR) and bind to specific response elements on DNA, thereby regulating the transcription of genes involved in fatty acid oxidation and storage[6].

  • Caspase-Dependent Apoptosis: High concentrations of certain fatty acids can induce cellular stress, leading to programmed cell death or apoptosis. One of the major pathways for apoptosis is the intrinsic or mitochondrial pathway. Cellular stress can lead to mitochondrial dysfunction, resulting in the release of cytochrome c. This, in turn, activates caspase-9, which then activates the executioner caspase, caspase-3[7][8][9]. Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis[7][10]. Investigating the activation of caspase-3 following treatment with this compound can provide insights into its potential cytotoxic effects.

References

Application Note: High-Resolution Mass Spectrometry of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, a monounsaturated very-long-chain fatty acid (VLCFA), and its isomers are subjects of growing interest in biomedical research due to their roles in cellular signaling, membrane structure, and various metabolic pathways. Accurate identification and quantification of this and related fatty acids are crucial for understanding their physiological and pathological significance. High-resolution mass spectrometry (HRMS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers unparalleled sensitivity and specificity for the detailed analysis of these lipids. This application note provides detailed protocols for the analysis of this compound using LC-HRMS and GC-HRMS, along with expected fragmentation data and insights into its potential biological roles.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₂H₄₂O₂[1][2]
Molecular Weight 338.57 g/mol [1][2]
Exact Mass 338.31848 u[1][2]
Structure CH₃(CH₂)₁₁CH=CH(CH₂)₇COOH

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry enables the determination of the elemental composition of ions with high accuracy, facilitating confident identification. For this compound, analysis is typically performed on the free acid or its methyl ester derivative (FAME), particularly for GC-MS.

LC-HRMS of this compound

In negative ion mode electrospray ionization (ESI), this compound will be detected as the deprotonated molecule [M-H]⁻.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (Negative Ion Mode)

IonCalculated m/z
[M-H]⁻337.3112
[M+HCOO]⁻383.3167
[M+CH₃COO]⁻397.3323
GC-HRMS of this compound Methyl Ester (FAME)

For GC-MS analysis, this compound is derivatized to its fatty acid methyl ester (FAME). The following table summarizes the predicted accurate masses of the molecular ion and key fragment ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Methyl Ester (Positive Ion Mode - Electron Ionization)

Ion/FragmentDescriptionCalculated m/z
[M]⁺˙Molecular Ion352.3341
[M-31]⁺Loss of methoxy group (˙OCH₃)321.3001
[M-74]⁺˙McLafferty rearrangement278.2661
CₙH₂ₙ₊₁⁺Alkyl fragmentsVariable
CₙH₂ₙ₋₁O₂⁺Oxygen-containing fragmentsVariable

Experimental Protocols

Protocol 1: LC-HRMS Analysis of this compound

This protocol is adapted for the analysis of very-long-chain fatty acids using a high-resolution Orbitrap mass spectrometer.

1. Sample Preparation (Lipid Extraction)

  • Cell or Tissue Homogenization: Homogenize biological samples in a suitable solvent mixture such as chloroform:methanol (2:1, v/v).

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to isolate the total lipid fraction.

  • Saponification (Optional, for total fatty acid analysis): To analyze total fatty acids (esterified and non-esterified), saponify the lipid extract with methanolic KOH.

  • Acidification and Liquid-Liquid Extraction: Acidify the sample with a weak acid (e.g., formic acid) and extract the free fatty acids with a non-polar solvent like hexane.

  • Reconstitution: Dry the hexane extract under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform).

2. Liquid Chromatography Conditions

  • LC System: UHPLC system.

  • Column: A reversed-phase column suitable for lipid analysis, such as a C8 or C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Heated Electrospray Ionization (HESI), negative ion mode.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320 °C.

  • Heater Temperature: 300 °C.

  • Spray Voltage: 3.5 kV.

  • Full Scan Resolution: 70,000.

  • Scan Range: m/z 100-1000.

  • Data-Dependent MS/MS (dd-MS²):

    • Resolution: 17,500.

    • Isolation Window: 1.2 m/z.

    • Collision Energy (HCD): Stepped collision energy (e.g., 20, 30, 40 eV).

Protocol 2: GC-HRMS Analysis of this compound Methyl Ester

This protocol describes the analysis of this compound as its fatty acid methyl ester (FAME).

1. Derivatization to FAME

  • Lipid Extract: Start with the dried lipid extract from the sample preparation described in Protocol 1.

  • Methylation Reagent: Use a suitable methylation reagent such as 2% sulfuric acid in methanol or boron trifluoride in methanol (BF₃-methanol).

  • Reaction: Add 1 mL of the methylation reagent to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Sample Transfer: Carefully transfer the hexane layer to a new vial for GC-MS analysis.

2. Gas Chromatography Conditions

  • GC System: Gas chromatograph with a suitable injector.

  • Column: A polar capillary column is recommended for FAME analysis (e.g., a wax-type column like DB-FATWAX UI or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 250 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

3. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., magnetic sector, TOF, or Orbitrap).

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

  • Full Scan Resolution: >10,000.

  • Scan Range: m/z 50-500.

Signaling Pathways and Biological Relevance

Very-long-chain fatty acids are integral components of several key biological structures and signaling pathways. In plants, VLCFAs are precursors for the biosynthesis of cuticular waxes and sphingolipids, which are essential for protecting against environmental stress and pathogen attack.[3][4] In mammals, VLCFAs are important constituents of sphingolipids in the nervous system and are involved in various metabolic processes.[5] Perturbations in VLCFA metabolism are associated with several genetic disorders.[5]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a complex of enzymes.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Cells or Tissue) LipidExtraction Total Lipid Extraction BiologicalSample->LipidExtraction FreeFattyAcids Free Fatty Acids LipidExtraction->FreeFattyAcids Derivatization Derivatization (FAMEs) FreeFattyAcids->Derivatization For GC-MS LC Liquid Chromatography FreeFattyAcids->LC GC Gas Chromatography Derivatization->GC HRMS High-Resolution Mass Spectrometry LC->HRMS GC->HRMS Identification Identification (Accurate Mass, Fragmentation) HRMS->Identification Quantification Quantification Identification->Quantification Bioinformatics Pathway Analysis Quantification->Bioinformatics

Caption: Experimental workflow for HRMS analysis of this compound.

vlcfa_signaling cluster_biosynthesis VLCFA Biosynthesis (ER) cluster_fates Metabolic Fates cluster_signaling Signaling & Function LongChainFA Long-Chain Fatty Acyl-CoA (e.g., C18:1-CoA) ElongaseComplex Fatty Acid Elongase Complex (KCS, KCR, HCD, ECR) LongChainFA->ElongaseComplex + Malonyl-CoA VLCFA_CoA (E)-Docos-9-enoyl-CoA ElongaseComplex->VLCFA_CoA Sphingolipids Sphingolipid Synthesis (e.g., Ceramides) VLCFA_CoA->Sphingolipids Waxes Cuticular Wax Synthesis (Plants) VLCFA_CoA->Waxes Glycerolipids Incorporation into Glycerolipids VLCFA_CoA->Glycerolipids Development Developmental Processes VLCFA_CoA->Development Membrane Membrane Fluidity & Structure Sphingolipids->Membrane Stress Stress Response (Biotic & Abiotic) Sphingolipids->Stress Waxes->Stress

Caption: Simplified overview of VLCFA biosynthesis and its roles.

Conclusion

The protocols and data presented in this application note provide a robust framework for the high-resolution mass spectrometric analysis of this compound. The use of LC-HRMS allows for the direct analysis of the free fatty acid, while GC-HRMS of the FAME derivative offers excellent chromatographic separation and established fragmentation libraries for identification. Accurate mass measurements are critical for the unambiguous identification of this and other VLCFAs in complex biological matrices, paving the way for a deeper understanding of their roles in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (E)-Docos-9-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the stereoselective synthesis of this compound and other long-chain trans-fatty acids are the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. Each method offers distinct advantages regarding stereoselectivity, functional group tolerance, and scalability.

Q2: How can I improve the (E)-selectivity of my Wittig reaction?

A2: To favor the formation of the (E)-alkene in a Wittig reaction, using a stabilized or semi-stabilized ylide is crucial. These ylides are less reactive and allow for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which then collapses to the (E)-alkene. Running the reaction in a protic solvent can also promote (E)-isomer formation.[1] Conversely, non-stabilized ylides in aprotic, salt-free conditions typically lead to the (Z)-alkene.[2]

Q3: What are the advantages of the Julia-Kocienski olefination for this synthesis?

A3: The Julia-Kocienski olefination is renowned for its high (E)-stereoselectivity, particularly with aliphatic aldehydes.[3][4] It generally provides good yields and is tolerant of a wide range of functional groups. This method involves the reaction of a metalated heteroarylalkylsulfone with an aldehyde.

Q4: Can cross-metathesis be used to synthesize this compound?

A4: Yes, cross-metathesis is a powerful tool for this synthesis. The reaction would typically involve the coupling of two smaller alkenes, for example, 1-decene and methyl 11-undecenoate, using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda catalysts). The choice of catalyst and reaction conditions is critical for achieving high yield and (E)-selectivity. Sterically hindered substrates often favor the formation of the (E)-isomer.

Q5: How can I purify this compound from its (Z)-isomer?

A5: Separation of cis and trans fatty acid isomers can be challenging but is achievable through several methods. Fractional crystallization is a common technique, as the trans-isomer often has a higher melting point and is less soluble than the cis-isomer in certain solvents.[5] For more precise separation, chromatographic techniques such as silver ion chromatography (Ag-TLC or Ag-HPLC) or reversed-phase HPLC are highly effective.[6][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. For Wittig reactions, ensure the base is sufficiently strong to deprotonate the phosphonium salt.Drive the reaction to completion, thereby increasing the yield of the desired product.
Side reactions For Wittig reactions, self-condensation of the aldehyde can occur. Use of a milder base or addition of the aldehyde to the pre-formed ylide can minimize this. In cross-metathesis, homo-coupling of the starting alkenes is a common side reaction. Using an excess of one of the coupling partners can favor the desired cross-product.Reduced formation of byproducts and an increased proportion of the desired product in the crude mixture.
Product degradation during workup or purification Long-chain unsaturated fatty acids can be sensitive to acidic conditions and oxidation. Use mild workup procedures and consider performing purification steps under an inert atmosphere. Avoid unnecessarily high temperatures during solvent removal.Minimized loss of product during post-reaction processing, leading to a higher isolated yield.
Issue 2: Poor (E)-Stereoselectivity (Low E/Z Ratio)
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Wittig reagent For high (E)-selectivity, use a stabilized or semi-stabilized ylide (containing an electron-withdrawing group). Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) strongly favor the (Z)-isomer.A significant shift in the E/Z ratio towards the desired (E)-isomer.
Suboptimal reaction conditions for Julia-Kocienski olefination The choice of base and solvent can influence the stereochemical outcome. For instance, using lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) has been shown to provide good (E)-selectivity in similar systems.[4]Optimization of the reaction conditions can lead to a higher E/Z ratio.
Inappropriate catalyst for cross-metathesis The catalyst plays a crucial role in determining the stereoselectivity of cross-metathesis reactions. For terminal alkenes, second-generation Grubbs or Hoveyda-Grubbs catalysts often provide good (E)-selectivity. For internal alkenes, the stereochemical outcome can be more complex and may require screening of different catalysts.Identification of a catalyst that provides a higher preference for the formation of the (E)-isomer.
Isomerization during purification Exposure to heat, light, or certain chromatographic media can sometimes cause isomerization of the double bond. Use light-protected glassware and avoid excessive heat. When using silica gel chromatography, deactivation with a small amount of a neutral base like triethylamine may be necessary if isomerization is observed.Preservation of the E/Z ratio achieved in the reaction throughout the purification process.

Experimental Protocols

Synthesis of a Long-Chain (E)-Alkene via Julia-Kocienski Olefination (Analogous System)

This protocol is based on a similar synthesis and can be adapted by using the appropriate starting materials (e.g., undecanal and a sulfone derived from undecanoic acid).[4]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone derivative of the C11 alkyl chain

  • Undecanal

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve the PT sulfone (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LiHMDS solution (1.1 equivalents) dropwise to the cooled sulfone solution. Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of undecanal (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the (E)-alkene.

Synthesis of a trans-Fatty Acid via Wittig Reaction (General Procedure)

This is a general procedure that can be adapted for the synthesis of this compound using the appropriate phosphonium salt and aldehyde.

Materials:

  • (Carboxynonyl)triphenylphosphonium bromide

  • Dodecanal

  • Sodium hydride (NaH) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium chloride solution, saturated (brine)

  • Magnesium sulfate, anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous DMSO.

  • Add sodium hydride (1.1 equivalents) portion-wise to the suspension. Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a clear, colored solution of the ylide is formed.

  • Cool the ylide solution in an ice bath.

  • Add dodecanal (1.0 equivalent) dropwise to the cooled ylide solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude fatty acid by recrystallization or column chromatography.

Visualizations

Synthesis Pathway of this compound via Wittig Reaction

Wittig_Synthesis cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_product Product Phosphonium_Salt (Carboxynonyl)triphenylphosphonium bromide Ylide_Formation Ylide Formation (Base, e.g., NaH) Phosphonium_Salt->Ylide_Formation 1. Aldehyde Dodecanal Olefin_Formation Olefin Formation Aldehyde->Olefin_Formation 2. Ylide_Formation->Olefin_Formation Product_Acid This compound Olefin_Formation->Product_Acid

Caption: Wittig reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low (E)-Stereoselectivity

Troubleshooting_EZ_Ratio start Low E/Z Ratio Observed check_reagents Check Wittig Reagent: Stabilized/Semi-stabilized? start->check_reagents change_reagent Switch to a Stabilized Ylide check_reagents->change_reagent No check_conditions Review Reaction Conditions (Solvent, Base, Catalyst) check_reagents->check_conditions Yes end Improved E/Z Ratio change_reagent->end optimize_conditions Optimize Solvent, Base, or Catalyst for E-selectivity check_conditions->optimize_conditions Suboptimal check_purification Investigate Purification for Isomerization check_conditions->check_purification Optimal optimize_conditions->end modify_purification Modify Purification Method (e.g., lower temp, deactivate silica) check_purification->modify_purification Isomerization Detected check_purification->end No Isomerization modify_purification->end

Caption: Troubleshooting guide for improving the E/Z ratio.

Logical Relationship of Parameters for Yield Optimization

Yield_Optimization cluster_params Key Parameters cluster_outcomes Intermediate Outcomes Yield High Yield of This compound Reaction_Time Reaction Time Reaction_Completion Complete Reaction Reaction_Time->Reaction_Completion Temperature Temperature Temperature->Reaction_Completion Stoichiometry Reactant Stoichiometry Minimize_Side_Reactions Minimized Side Reactions Stoichiometry->Minimize_Side_Reactions Catalyst_Loading Catalyst Loading (for Metathesis) Catalyst_Efficiency Optimal Catalyst Efficiency Catalyst_Loading->Catalyst_Efficiency Reaction_Completion->Yield Minimize_Side_Reactions->Yield Catalyst_Efficiency->Yield

Caption: Factors influencing the overall yield of the synthesis.

References

Technical Support Center: Quantification of Trans-Fatty Acids (TFAs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the challenges in the quantification of trans-fatty acids (TFAs) in food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying TFAs in food? A1: The two most common and officially recognized methods are capillary gas chromatography (GC), typically with a flame ionization detector (GC-FID), and infrared spectroscopy (IR), particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.[1][2] GC methods are considered the gold standard for detailed isomer separation, while FTIR is a rapid screening tool for total trans fat content.[3][4]

Q2: Why is the accurate quantification of TFAs so challenging? A2: The challenges are numerous and stem from the complexity of fat matrices.[5] Key difficulties include:

  • Isomer Complexity: TFAs exist as numerous positional and geometrical isomers, which are difficult to separate chromatographically.[6][7] For example, elaidic acid (C18:1 t9) and vaccenic acid (C18:1 t11) can be difficult to resolve.[8][9]

  • Co-elution: TFA isomers often co-elute with other fatty acids, particularly conjugated linoleic acid (CLA) isomers, leading to overestimation.[2]

  • Matrix Interferences: The food matrix itself can interfere with analysis. In FTIR, high levels of saturated fats can cause spectral interferences, especially at low TFA concentrations (<0.5%).[1][10]

  • Sample Preparation: The multi-step process of lipid extraction and derivatization (for GC) can introduce errors, such as incomplete reactions, sample contamination, or alteration of the fatty acid profile.[11][12]

Q3: What are the official, validated methods I should reference? A3: Several official methods are recognized internationally. The most frequently cited include:

  • For GC-FID: AOAC Official Method 996.06 is a widely accepted standard for determining total fat and the fatty acid profile (including TFAs) in a variety of foods.[13][14][15] AOCS Official Method Ce 1h-05 is also used for detailed cis/trans isomer analysis in oils.[13]

  • For ATR-FTIR: AOCS Official Method Cd 14e-09 is a modern standard for rapid determination of total isolated trans fat.[3]

Methodology Comparison

For regulatory compliance and detailed analysis, GC and FTIR are the most common techniques.[1] Their primary characteristics are summarized below.

ParameterGas Chromatography (GC-FID)Attenuated Total Reflectance (ATR-FTIR)
Principle Separates fatty acid methyl esters (FAMEs) based on polarity and boiling point using a highly polar capillary column.[6]Measures the absorption of infrared light at ~966 cm⁻¹, which corresponds to the C-H bending mode of isolated trans double bonds.[16][17]
Isomer Specificity High. Capable of separating many positional and geometrical cis and trans isomers, though complete baseline separation of all isomers can be challenging.[6]Low. Quantifies total isolated trans bonds and does not differentiate between individual TFA isomers.[2]
Limit of Quantification (LOQ) Low. Can reliably quantify TFA levels down to 0.01-0.5 g/100g of lipids, depending on the method and matrix.[18]Higher. Modern instruments can achieve LOQs of ~0.34% to 1% of total fat.[3][18] Accuracy is reduced at levels below 0.5%.[10]
Sample Preparation Extensive. Requires lipid extraction, hydrolysis, and chemical derivatization to fatty acid methyl esters (FAMEs) prior to injection.[16][17]Minimal. Samples can often be analyzed directly with little to no pre-treatment, especially for pure fats and oils.[3][18]
Analysis Time Long. Includes lengthy sample preparation and GC run times (often >60 minutes).Rapid. Analysis can be completed in minutes per sample.[18]
Primary Challenge Co-elution of complex fatty acid isomers, requiring highly optimized GC conditions and long, polar columns (e.g., 100m SP-2560 or CP-Sil 88).[6][13]Spectral interference from saturated fats at low TFA levels and potential overestimation due to interference from conjugated fatty acids.[10][19]

Troubleshooting Guides

Gas Chromatography (GC-FID) Issues

The workflow for GC analysis is complex, with potential issues arising at multiple stages.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Homogenization Extract Lipid Extraction (Hydrolysis) Sample->Extract Deriv Derivatization (FAMEs) Extract->Deriv GC GC Separation Deriv->GC Injection FID FID Detection GC->FID Data Data Integration & Quantification FID->Data Report Final Report Data->Report chal1 Incomplete Extraction chal1->Extract chal2 Contamination/ Artifacts chal2->Deriv chal3 Peak Co-elution/ Poor Resolution chal3->GC chal4 Integration Errors chal4->Data

Fig 1. General workflow for GC-FID analysis of TFAs with key challenge points.

Q: My chromatogram shows poor peak resolution and significant peak overlap. What should I do? A: Poor resolution is a common issue when analyzing complex fats.[20] It prevents accurate quantification. Follow these steps to diagnose and resolve the problem.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution Cause1 Cause: Inadequate Column (Too short, wrong polarity) Start->Cause1 Cause2 Cause: Suboptimal GC Program (Temp ramp too fast, wrong flow rate) Start->Cause2 Cause3 Cause: Column Overload (Sample too concentrated) Start->Cause3 Cause4 Cause: Column Contamination /Degradation Start->Cause4 Sol1 Solution: Use a long (e.g., 100m), highly polar cyanopropylsiloxane column (e.g., SP-2560, CP-Sil 88). Cause1->Sol1 Sol2 Solution: - Decrease temperature ramp rate. - Optimize carrier gas flow rate. - Consider a dual-ramp or isothermal program. Cause2->Sol2 Sol3 Solution: - Dilute the sample. - Reduce injection volume. - Increase the split ratio. Cause3->Sol3 Sol4 Solution: - Bake out the column at high temperature. - Trim 10-15 cm from the column inlet. - Replace the column if bleed is high. Cause4->Sol4

Fig 2. Troubleshooting logic for poor GC peak resolution.

Q: I'm observing peak tailing for some fatty acids. What is the cause and solution? A: Peak tailing, where the back end of the peak is drawn out, is often caused by active sites in the system that interact with polar analytes.[20][21]

  • Cause 1: Column Degradation: Active sites (exposed silanols) can form on the column.

    • Solution: Condition the column at a high temperature or trim the first few centimeters off the inlet.[20][21] If the problem persists, the column may need replacement.

  • Cause 2: Contaminated Inlet Liner: The glass inlet liner can accumulate non-volatile residues.

    • Solution: Replace the inlet liner and septum. This should be part of routine maintenance.[22]

  • Cause 3: Improper Column Installation: An angled or jagged cut of the column can expose active sites.

    • Solution: Remove the column and make a clean, 90° cut using a ceramic wafer. Ensure the column is installed at the correct height in both the injector and detector.[21]

Q: My baseline is unstable and drifting. How can I fix this? A: An unstable baseline compromises detection limits and integration accuracy.

  • Cause 1: Column Bleed: The column's stationary phase is degrading and eluting, often from exposure to oxygen at high temperatures.

    • Solution: Ensure high-purity carrier gas with oxygen and moisture traps installed.[21] Check for leaks in the system, especially around the septum and fittings. Bake out the column at its maximum isothermal temperature limit.[20]

  • Cause 2: Contamination: Contamination in the injector or detector can cause baseline drift.

    • Solution: Clean the injector port and the detector according to the manufacturer's instructions.[22]

  • Cause 3: Gas Leaks: A leak in the carrier gas line will introduce atmospheric oxygen and cause baseline instability.

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.[22]

ATR-FTIR Spectroscopy Issues

Q: My ATR-FTIR results seem to overestimate TFA content, especially at low levels. A: Overestimation is a known issue with FTIR, particularly for complex matrices.

  • Cause 1: Interference from Saturated Fats: At low TFA levels (e.g., <0.5%), weak spectral bands from saturated fats can appear in the 956-962 cm⁻¹ range, interfering with the trans peak at 966 cm⁻¹.[1][10]

    • Solution: Use a negative second-derivative analysis of the spectrum. This mathematical treatment can help resolve the trans peak from neighboring interferences and improve accuracy at low concentrations.[3]

  • Cause 2: Interference from Conjugated Double Bonds: Certain conjugated fatty acids can have absorbance bands that interfere with the isolated trans peak.[19]

    • Solution: This is a limitation of the technique. If high accuracy is needed for a sample known to contain conjugated FAs, GC-FID is the preferred confirmatory method.[19]

  • Cause 3: Incorrect Reference Standard/Background: The method's accuracy can be affected if the reference fat used for background correction does not approximate the fatty acid profile of the sample.[18]

    • Solution: Select a trans-free reference oil that is as similar as possible to the sample being analyzed.[18]

Q: The trans peak at 966 cm⁻¹ is not clearly visible in my spectrum. A: This occurs when TFA levels are near or below the instrument's detection limit.

  • Cause 1: Low TFA Concentration: The sample may genuinely have a very low TFA content.

    • Solution: Employ a negative second-derivative procedure, which enhances the visibility of low-intensity bands.[23] For regulatory confirmation at very low levels, analysis by GC-FID is recommended.

  • Cause 2: Dirty ATR Crystal: Oil residue on the ATR crystal from previous analyses can obscure the signal.

    • Solution: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., hexane or acetone) between samples to ensure a clean background.

Sample Preparation Issues (for GC)

Q: I suspect my lipid extraction or FAME derivatization is incomplete. How can I verify and improve this? A: Incomplete reactions are a major source of quantitative error.[12]

  • Problem: Incomplete Lipid Extraction: Complex food matrices (e.g., baked goods) can make it difficult to release all lipids.

    • Solution: Ensure the sample is finely ground and homogenized.[14] Use a robust hydrolysis method, such as acid hydrolysis (AOAC 996.06), to break down the food matrix and free the lipids before solvent extraction.[13][24]

  • Problem: Incomplete Methylation: The conversion of fatty acids to FAMEs can be incomplete, especially if water is present.

    • Solution: Ensure the extracted fat sample is anhydrous before adding the methylation reagent (e.g., Boron Trifluoride-Methanol, BF₃-MeOH). Alkaline-catalyzed methods require especially strict anhydrous conditions.[7] Heat the reaction for the specified time and temperature (e.g., 45 minutes at 100°C for BF₃-MeOH) to ensure the reaction goes to completion.[14][24]

Experimental Protocols

Key Protocol: Quantification of TFAs by GC-FID (Based on AOAC 996.06)

This protocol provides a generalized overview of the steps for analyzing TFAs in food using gas chromatography.

1. Sample Preparation and Lipid Extraction

  • Homogenization: Finely grind and homogenize the food sample to ensure it is representative.[14]

  • Internal Standard Addition: Accurately weigh the homogenized sample into a hydrolysis tube and add an internal standard (e.g., Triundecanoin, C11:0 or Triheneicosanoin, 21:0 TAG) for accurate quantification.[13][14]

  • Acid Hydrolysis: Add ethanol and hydrochloric acid (HCl) to the tube. Heat at 70-80°C for 40-60 minutes to hydrolyze the sample and release the bound fats.[24]

  • Solvent Extraction: Cool the sample and perform a liquid-liquid extraction using diethyl ether and hexane to extract the fat into the organic layer.[13]

  • Evaporation: Decant the organic layer and evaporate the solvent under a stream of nitrogen to isolate the total fat residue.[24]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent Addition: Dissolve the extracted fat residue in toluene. Add 7% Boron Trifluoride-Methanol (BF₃-MeOH) reagent.[14][24]

  • Methylation: Seal the tube tightly and heat at 100°C for 45 minutes. This reaction converts the fatty acids into their volatile methyl ester form (FAMEs).[14][24]

  • FAME Extraction: After cooling, add water and hexane. Shake the tube to partition the FAMEs into the upper hexane layer.

  • Drying and Transfer: Transfer the hexane layer containing the FAMEs to a clean vial containing sodium sulfate to remove any residual water. The sample is now ready for GC analysis.[15]

3. GC-FID Analysis

  • GC System: Use a gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A highly polar 100-meter cyanopropylsiloxane capillary column (e.g., SP-2560 or CP-Sil 88) is required for adequate separation of cis and trans isomers.[13]

  • GC Conditions (Typical):

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Injector Temperature: 250°C.[13]

    • Detector Temperature: 250°C.[13]

    • Oven Program: An isothermal program (e.g., 180°C) or a temperature-programmed ramp may be used. Time-temperature programs often provide better separation of a wider range of fatty acids.[8][13]

  • Injection: Inject 1 µL of the FAMEs solution in hexane into the GC.

4. Data Analysis and Quantification

  • Peak Identification: Identify the FAME peaks in the resulting chromatogram by comparing their retention times to those of known FAME reference standards (e.g., Supelco 37, Nu-Chek standards).[13]

  • Quantification: Calculate the concentration of each fatty acid (including TFAs) relative to the internal standard. The results are typically expressed as g of fatty acid per 100 g of food.

References

Technical Support Center: Optimization of GC Column for (E)-Docos-9-enoic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the gas chromatography (GC) separation of (E)-Docos-9-enoic acid and other long-chain fatty acids.

Troubleshooting Guide

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound methyl ester peak?

A1: Poor peak shape is a common issue in the GC analysis of fatty acid methyl esters (FAMEs). Here are the likely causes and solutions:

  • Active Sites in the System: The carboxyl group of free fatty acids can interact with active sites in the GC system (e.g., inlet liner, column).[1][2] Ensure complete derivatization to FAMEs. If tailing persists, consider using a deactivated inlet liner or trimming the first few centimeters of the column.[2][3][4]

  • Column Overload: Injecting too much sample can lead to peak fronting.[5] Try reducing the injection volume or increasing the split ratio.[2][5]

  • Improper Flow Rate: A flow rate that is too low can cause peak broadening.[2] Verify and optimize your carrier gas flow rate.

  • Sample Solvent Mismatch: The polarity of your sample solvent should be compatible with the stationary phase. For highly polar columns, using a non-polar solvent like hexane or isooctane is recommended.[6][7]

Q2: I am having difficulty separating the this compound peak from its cis-isomer or other closely eluting fatty acids. What can I do?

A2: Achieving good resolution between geometric isomers and other similar FAMEs is critical. Consider the following:

  • Incorrect Stationary Phase: The separation of cis and trans isomers of long-chain fatty acids requires a highly polar stationary phase.[8][9][10] Cyanopropyl-based columns, such as a SP-2560 or a similar high-cyanopropyl phase, are highly recommended for this application.[11][12][13] Non-polar or mid-polarity columns will generally not provide adequate separation.[8][14]

  • Suboptimal Temperature Program: The oven temperature program has a significant impact on resolution. A slower temperature ramp rate can improve the separation of closely eluting peaks, although it will increase the analysis time.[15]

  • Column Length: A longer column will provide higher resolution.[9][15][16] If you are using a shorter column (e.g., 30 m) and experiencing co-elution, switching to a longer column (e.g., 60 m or 100 m) of the same stationary phase can significantly improve separation.[9]

  • Carrier Gas Velocity: Ensure your carrier gas is set to its optimal linear velocity for the column dimensions you are using. This will maximize column efficiency.[15]

Q3: My peak responses are inconsistent from run to run. What could be the cause?

A3: Irreproducible peak areas can be frustrating and point to issues with sample introduction.

  • Injection Technique: For manual injections, inconsistencies can be a major source of variation. An autosampler is highly recommended for FAME analysis to ensure reproducible injection volumes.[7]

  • Splitter Discrimination: In split injection, high molecular weight compounds like long-chain FAMEs can be disproportionately lost, leading to poor reproducibility.[8] A splitless or on-column injection might be more suitable, especially for trace analysis.[8]

  • Septum Leak: A leaking septum can cause a loss of sample and carrier gas, leading to smaller and variable peak sizes. Regularly check for leaks and replace the septum as needed.[7][17]

  • Sample Degradation: Ensure your prepared FAME samples are stored properly (at low temperatures, under an inert atmosphere) to prevent degradation.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound?

A1: For the separation of this compound, particularly from its cis isomer, a highly polar capillary column is essential. The most recommended stationary phases are those with a high cyanopropyl content.[9][13] These phases provide the necessary selectivity to resolve geometric isomers.

Q2: Do I need to derivatize this compound before GC analysis?

A2: Yes, derivatization is a critical step. Free fatty acids are not volatile enough and can exhibit poor peak shape due to interactions with the GC system.[1] The standard procedure is to convert the fatty acid to its fatty acid methyl ester (FAME) through esterification or transesterification.[8][10][18] This increases the volatility and thermal stability of the analyte.[10][18]

Q3: What are the typical GC parameters for analyzing FAMEs?

A3: While the optimal parameters will depend on your specific column and instrument, here is a general starting point:

ParameterRecommendation
Column Highly polar (e.g., SP-2560, TR-FAME)[11]
Column Dimensions 60-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness[9]
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C[7]
Injection Mode Split (e.g., 50:1) or Splitless[7]
Oven Program Isothermal (e.g., 180 °C) or a temperature ramp (e.g., 140 °C to 240 °C at 4 °C/min)
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification should be performed by comparing the retention time of the peak in your sample to that of a certified reference standard of this compound methyl ester run under the same analytical conditions.[8] For complex mixtures, GC-Mass Spectrometry (GC-MS) can be used for definitive identification based on the mass spectrum.[11]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes a common method for preparing FAMEs using boron trifluoride (BF3) in methanol.

  • Sample Preparation: Accurately weigh approximately 20 mg of the fatty acid sample into a vial.[6]

  • Saponification: Add 2 mL of 0.5 M methanolic sodium hydroxide. Cap the vial and heat at 100°C for 5 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Methylation: Add 2 mL of 14% BF3 in methanol. Cap the vial and heat at 100°C for another 5 minutes.[6]

  • Extraction: After cooling, add 2 mL of isooctane and 2 mL of a saturated sodium chloride solution. Vortex the mixture for 1 minute.[6]

  • Phase Separation: Allow the layers to separate. The upper isooctane layer contains the FAMEs.

  • Collection: Carefully transfer the upper isooctane layer to a clean GC vial for analysis.

Visualizations

experimental_workflow Experimental Workflow for GC Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start with this compound Sample derivatization Derivatization to FAME start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injection GC Injection extraction->injection separation Separation on Highly Polar Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification end end quantification->end Final Report

Caption: Workflow for FAME analysis.

troubleshooting_tree Troubleshooting Poor Peak Resolution start Poor Peak Resolution? check_column Is the column highly polar (e.g., high cyanopropyl)? start->check_column check_temp Is the temperature ramp rate slow enough? check_column->check_temp Yes solution1 Switch to a highly polar column. check_column->solution1 No check_length Is the column length sufficient (e.g., >60m)? check_temp->check_length Yes solution2 Decrease the temperature ramp rate. check_temp->solution2 No solution3 Use a longer column. check_length->solution3 No end Resolution Optimized check_length->end Yes solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-Docos-9-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, an isomer of docosenoic acid, is a long-chain trans-unsaturated fatty acid. Due to its long hydrocarbon chain, it is highly hydrophobic and exhibits poor solubility in aqueous solutions, including cell culture media. This can lead to precipitation, inaccurate concentrations, and unreliable experimental results.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For initial solubilization, organic solvents are recommended. Based on data for the closely related isomer, (E)-Docos-13-enoic acid (Brassidic acid), the following solvents can be used. This compound is expected to have similar solubility.

  • Ethanol: Soluble.

  • Methanol: Soluble.

  • Dimethyl Sulfoxide (DMSO): Soluble.

  • Dimethylformamide (DMF): Soluble.

  • Ether: Soluble.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be further diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation is a common issue. Here are several strategies to overcome this:

  • Use a carrier protein: Complexing the fatty acid with Bovine Serum Albumin (BSA) is the most common and effective method. BSA encapsulates the fatty acid, increasing its stability and bioavailability in aqueous solutions.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your cell culture medium is as low as possible to avoid solvent-induced cytotoxicity.

  • Sonication: After dilution into the medium, sonication can help to create a more uniform dispersion of the fatty acid.

  • Heating: Gently warming the solution can aid in dissolution, but be cautious of temperature-sensitive components in your medium.

Q4: What is the recommended procedure for preparing a fatty acid-BSA complex?

A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the fatty acid in an organic solvent, preparing a BSA solution, and then adding the fatty acid stock to the BSA solution with gentle mixing or incubation to allow for complex formation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound is not dissolving in the initial organic solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the mixture. Use sonication to aid dissolution.
The fatty acid precipitates immediately upon addition to the aqueous medium. The concentration of the fatty acid exceeds its solubility limit in the medium. No carrier protein was used.Prepare a fatty acid-BSA complex before adding it to the medium. Decrease the final concentration of the fatty acid.
The solution becomes cloudy or forms a film on the surface over time. The fatty acid-BSA complex is unstable or the fatty acid is coming out of the solution.Ensure the molar ratio of fatty acid to BSA is appropriate (typically between 3:1 and 6:1). Prepare fresh solutions for each experiment. Store stock solutions properly.
I'm observing cellular toxicity in my experiments. The concentration of the organic solvent (ethanol or DMSO) is too high. The fatty acid itself is cytotoxic at the tested concentration.Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cell line. Lower the final concentration of the fatty acid.
My experimental results are inconsistent. Incomplete dissolution or precipitation of the fatty acid leading to inaccurate dosing. Degradation of the fatty acid.Visually inspect your solutions for any signs of precipitation before each use. Prepare fresh solutions regularly. Store stock solutions at -20°C or -80°C and protect from light and oxygen.

Quantitative Data

The following table summarizes the solubility of (E)-Docos-13-enoic acid (Brassidic Acid), a close structural isomer of this compound. The solubility of this compound is expected to be in a similar range.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
Ethyl Acetate10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
Ether10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
Acetone10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
Toluene10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
n-Heptane10Soluble
0Soluble
-10Soluble
-20Soluble
-30Soluble
WaterAmbientPractically Insoluble

Data is for (E)-Docos-13-enoic acid and is sourced from the Merck Index.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, conical tube.

  • Dissolution: Add a small volume of 100% ethanol or sterile DMSO to the tube.

  • Solubilization: Gently warm the mixture at 37°C and vortex or sonicate until the fatty acid is completely dissolved. A clear solution should be obtained.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Fatty Acid-Free BSA Solution

  • Weighing: Weigh the required amount of fatty acid-free BSA powder.

  • Dissolution: Dissolve the BSA in pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.

  • Sterilization: Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Storage: The BSA solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Preparation of this compound-BSA Complex

  • Pre-warming: Pre-warm the fatty acid-free BSA solution to 37°C.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of fatty acid to BSA is critical and should be optimized for your specific application (a common starting point is 4:1 to 6:1).

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the formation of the fatty acid-BSA complex.

  • Final Dilution: The resulting complex can now be diluted to the desired final concentration in your cell culture medium.

Signaling Pathways and Experimental Workflows

Long-chain trans-unsaturated fatty acids like this compound can influence various cellular signaling pathways. The diagrams below illustrate some of the key pathways that may be affected, based on studies with the closely related elaidic acid.

experimental_workflow Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_fa Prepare this compound Stock Solution (in Ethanol/DMSO) prep_complex Prepare Fatty Acid-BSA Complex prep_fa->prep_complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->prep_complex treatment Treat Cells with Fatty Acid-BSA Complex prep_complex->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment analysis Perform Downstream Assays (e.g., Western Blot, qPCR, etc.) treatment->analysis

Caption: A generalized workflow for preparing and using this compound in cell culture experiments.

mapk_pathway Potential Activation of MAPK Signaling Pathway FA This compound Receptor Cell Surface Receptor FA->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Inflammation) Transcription->Response

Caption: Potential activation of the MAPK signaling cascade by this compound.

nfkb_pathway Potential Activation of NF-κB Signaling Pathway FA This compound Receptor Toll-like Receptor (TLR) FA->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammatory Cytokines)

Caption: Potential activation of the NF-κB signaling cascade by this compound.

References

Troubleshooting peak tailing for (E)-Docos-9-enoic acid in GC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with peak tailing for (E)-Docos-9-enoic acid during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound?

Peak tailing for a specific compound like this compound is typically caused by chemical interactions within the GC system. The primary reason is the polar carboxylic acid group (-COOH) on the molecule, which can form strong, unwanted interactions with active sites (like free silanol groups) in the GC inlet liner or on the column itself.[1][2] This leads to some molecules being retained longer than others, resulting in an asymmetrical peak shape. If all peaks in your chromatogram are tailing, the issue is more likely a physical problem with the system's flow path.[3][4][5]

Q2: How does incomplete derivatization lead to peak tailing?

Derivatization is a critical step to convert the polar this compound into a non-polar, more volatile compound, such as a fatty acid methyl ester (FAME).[6][7] If this reaction is incomplete, the remaining underivatized acid will be present in the injection. This highly polar molecule interacts strongly with the system, causing significant peak tailing, while the properly derivatized FAME produces a symmetrical peak.

Q3: Could my GC system's components be the source of the problem?

Yes, active sites within the system are a common cause of peak tailing for polar analytes.[8] Key components to investigate include:

  • Inlet Liner: The glass inlet liner can have active silanol groups on its surface. Using a deactivated liner is crucial.

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites.[9][10]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites on the underlying fused silica tubing.

  • Improper Column Installation: A poorly cut or improperly positioned column can create turbulence and dead volume in the flow path, which typically affects all peaks.[3][11]

Q4: I'm seeing peak tailing for this compound. What is the first thing I should check?

First, examine the entire chromatogram. If only the this compound peak (and other polar compounds) are tailing, the problem is likely chemical in nature.[3] If all peaks are tailing, it points to a physical or flow path disruption.[5] After this initial assessment, perform routine maintenance, such as replacing the inlet liner with a new, deactivated one and changing the septum.[9][11] These are common sources of activity and contamination.

Q5: How can I proactively prevent peak tailing in my fatty acid analyses?

To ensure good peak shape, it is essential to:

  • Ensure Complete Derivatization: Optimize your derivatization protocol to ensure the reaction goes to completion.[6]

  • Use Inert Components: Always use high-quality, deactivated inlet liners and gold-plated seals to minimize system activity.[3][12]

  • Perform Regular Maintenance: Routinely replace the septum and inlet liner, and trim a small portion (10-20 cm) from the front of the column to remove accumulated contaminants.[9][11]

  • Condition the Column: Properly condition the column according to the manufacturer's instructions before use and after extended storage.

Troubleshooting Guide for Peak Tailing

The following table summarizes common symptoms, their potential causes, and recommended solutions for resolving peak tailing.

SymptomPotential CauseRecommended SolutionKey Parameters to Check/Adjust
Only the this compound peak tails 1. Incomplete Derivatization: Free carboxylic acid is interacting with the system.[13] 2. Active Sites: The analyte is interacting with active sites in the inlet liner or at the head of the column.[1][8] 3. Column Contamination: Buildup of non-volatile matrix components.[9][10]1. Review and optimize the derivatization procedure (increase reagent, time, or temperature). 2. Replace the inlet liner with a new, deactivated liner. Trim 10-20 cm from the column inlet.[11] 3. Bake out the column at a high temperature (do not exceed the column's maximum temperature limit).[9]Derivatization: Reagent volume, reaction time (min), reaction temperature (°C). GC Inlet: Liner type (deactivated), age of liner/septum.
All peaks in the chromatogram tail 1. Poor Column Installation: The column is cut unevenly or installed at the incorrect depth in the inlet.[3][11] 2. System Leaks: A leak in the carrier gas flow path is causing flow disruption.[3] 3. Dead Volume: Poorly fitted connections are creating unswept volumes.[3][10]1. Remove the column, re-cut the end to ensure a clean, 90° cut, and reinstall it at the manufacturer-specified height.[11] 2. Perform a leak check on the system, especially at the inlet fittings. 3. Ensure all fittings and ferrules are correctly installed and tightened.Installation: Column cut quality, installation depth (mm). Flow: Carrier gas flow rate (mL/min), system pressure.
Peak tailing worsens with each injection 1. Sample Matrix Contamination: Non-volatile material is accumulating in the liner and on the column with each run.[9] 2. Column Degradation: The stationary phase is being stripped or degraded by the sample or solvent.[1]1. Replace the inlet liner and septum. Trim the front of the column.[11] Consider adding a sample cleanup step (e.g., Solid Phase Extraction).[10] 2. Evaluate the compatibility of the solvent and sample with the column's stationary phase. Replace the column if necessary.Maintenance: Number of injections since the last liner change. Column: Column age, maximum temperature exposure.

Experimental Protocol

Derivatization of this compound to Fatty Acid Methyl Ester (FAME)

This protocol describes a common method for preparing FAMEs from carboxylic acids for GC analysis using Boron Trifluoride (BF3) in methanol.

Materials:

  • This compound standard or sample extract

  • 14% Boron Trifluoride (BF3) in Methanol

  • GC-grade Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Screw-cap reaction vials (Teflon-lined caps recommended)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place approximately 1-10 mg of the lipid sample or fatty acid standard into a screw-cap reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or water bath. This step facilitates the methylation of the carboxylic acid.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Extraction: Add 1 mL of GC-grade hexane and 1 mL of saturated NaCl solution to the vial. The NaCl solution helps to break any emulsions and forces the non-polar FAMEs into the hexane layer.

  • Mixing: Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clean separation between the aqueous and organic (hexane) layers.

  • Sample Collection: Carefully collect the upper hexane layer, which contains the this compound methyl ester, using a pipette. Transfer it to a GC autosampler vial for analysis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing.

G Start Peak Tailing Observed for This compound Decision1 Are ALL peaks in the chromatogram tailing? Start->Decision1 Path_System System / Flow Path Issue Decision1->Path_System  Yes Path_Analyte Analyte-Specific / Chemical Issue Decision1->Path_Analyte  No   Step_System1 1. Re-cut and reinstall column at correct depth. Path_System->Step_System1 Step_System2 2. Check for system leaks at inlet fittings. Step_System1->Step_System2 Step_System3 3. Replace inlet liner and septum. Step_System2->Step_System3 End Peak Shape Improved Step_System3->End Step_Analyte1 1. Replace inlet liner with a new, DEACTIVATED liner. Path_Analyte->Step_Analyte1 Step_Analyte2 2. Verify derivatization procedure. Is the reaction complete? Step_Analyte1->Step_Analyte2 Step_Analyte3 3. Trim 10-20 cm from column inlet. Step_Analyte2->Step_Analyte3 Step_Analyte4 4. Perform column bakeout to remove contamination. Step_Analyte3->Step_Analyte4 Step_Analyte4->End

Caption: Logical workflow for troubleshooting GC peak tailing.

References

Technical Support Center: Method Refinement for Detecting Low Levels of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the detection of low levels of (E)-Docos-9-enoic acid (also known as brassidic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for detecting this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis Incomplete derivatization of this compound to its fatty acid methyl ester (FAME).- Ensure complete dryness of the sample before adding the derivatization reagent. - Optimize the reaction time and temperature for derivatization. For example, using 5% acetyl chloride in methanol and heating at 75°C for 30 minutes can be effective.[1] - Use a fresh derivatization reagent.
Active sites in the GC inlet liner or column.- Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions before analysis.
Low Signal Intensity or Poor Sensitivity Suboptimal injection volume or split ratio.- For trace analysis, use a splitless injection to introduce the entire sample onto the column.[2] - If using a split injection, optimize the split ratio to balance sensitivity and peak shape.
Inefficient ionization in the MS source.- Clean the ion source of the mass spectrometer regularly. - Optimize the MS parameters, including the electron multiplier voltage, for the target analyte.
Sample loss during preparation.- Minimize the number of transfer steps during sample extraction and derivatization. - Ensure all evaporation steps are gentle to prevent loss of the analyte.
Co-elution with (Z)-Docos-9-enoic acid (Erucic Acid) Inadequate chromatographic separation.- Use a highly polar GC capillary column, such as one with a high cyanopropyl content (e.g., SP-2560 or HP-88), which is designed for separating cis/trans isomers.[3] - Optimize the GC oven temperature program with a slow ramp rate around the elution time of the docosenoic acid isomers to improve resolution.[4]
Insufficient column length.- Employ a longer capillary column (e.g., 100 m) to enhance separation efficiency.
Baseline Noise or Ghost Peaks Contaminated carrier gas, solvents, or septa.- Use high-purity carrier gas and solvents. - Regularly replace the injection port septum.
Column bleed at high temperatures.- Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Use a column specifically designed for low bleed.
Carryover from previous injections.- Implement a thorough wash sequence for the injection syringe between samples. - Run a blank solvent injection after a high-concentration sample to check for carryover.
Inconsistent Quantitative Results Variability in manual sample preparation.- Utilize an autosampler for consistent injection volumes and timing.[1] - Prepare a batch of derivatization reagent for a set of samples to ensure uniformity.
Matrix effects from complex biological samples.- Perform a matrix-matched calibration by spiking known concentrations of this compound into a blank matrix similar to the samples. - Use a stable isotope-labeled internal standard, such as deuterated docosenoic acid, to correct for matrix effects and variations in sample preparation.

Frequently Asked Questions (FAQs)

1. What is the most suitable method for detecting low levels of this compound?

Gas chromatography-mass spectrometry (GC-MS) is generally the preferred method for the sensitive and specific detection of low levels of this compound, especially in complex biological matrices.[5] This is due to its high resolution for separating fatty acid isomers and the high sensitivity of mass spectrometric detection. High-performance liquid chromatography (HPLC) can also be used, particularly with derivatization to enhance detection, but GC-MS often provides better separation of cis/trans isomers.[6]

2. Why is derivatization necessary for the GC-MS analysis of this compound?

Derivatization to a more volatile form, typically a fatty acid methyl ester (FAME), is crucial for several reasons:

  • Increased Volatility: Fatty acids in their free form are not volatile enough for GC analysis.

  • Improved Peak Shape: Derivatization reduces the polarity of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved chromatographic performance.

  • Enhanced Thermal Stability: FAMEs are more stable at the high temperatures used in the GC inlet and column.

Common derivatization reagents include boron trifluoride in methanol (BF3/MeOH) and acetyl chloride in methanol.[7]

3. How can I improve the separation of this compound from its cis isomer, erucic acid?

Achieving good separation between these geometric isomers is critical for accurate quantification. Key strategies include:

  • Column Selection: Utilize a long, highly polar capillary GC column. Columns with a high percentage of cyanopropyl-substituted stationary phase are specifically designed for cis/trans isomer separations.

  • Temperature Programming: A slow oven temperature ramp rate during the elution of the C22:1 isomers will increase the separation efficiency.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can improve resolution.

4. What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

While specific LOD and LOQ values for this compound can vary depending on the instrument, method, and matrix, typical values for fatty acid analysis by GC-MS are in the low ng/mL to µg/mL range. One study reported LOD and LOQ values for various fatty acids in the range of 0.21 to 0.54 µg/mL and 0.63 to 1.63 µg/mL, respectively, using GC-FID.[8] For highly sensitive GC-MS methods, the LOD can be in the low ng/mL range.[9]

5. What are the key steps in sample preparation for analyzing this compound in a biological matrix like plasma?

A typical workflow involves:

  • Lipid Extraction: Isolating the total lipid fraction from the plasma sample using a solvent system like chloroform:methanol (2:1, v/v), often referred to as the Folch method.[4]

  • Saponification (Optional but Recommended): This step hydrolyzes the fatty acids from their esterified forms (e.g., triglycerides, phospholipids) into free fatty acids using a base like potassium hydroxide (KOH) in methanol.

  • Derivatization: Conversion of the free fatty acids to FAMEs using a reagent such as BF3/MeOH or acetyl chloride in methanol.

  • Extraction of FAMEs: The resulting FAMEs are then extracted into a non-polar solvent like hexane for injection into the GC-MS.[10]

Data Presentation

Table 1: Comparison of Analytical Methods for Fatty Acid Analysis

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV/Vis, fluorescence, or MS.
Sample Volatility Requires volatile or derivatized analytes.Suitable for non-volatile and thermally labile compounds.
Sensitivity High, especially with selected ion monitoring (SIM). Can reach low ng/mL levels.[9]Moderate to high, depending on the detector and derivatization. Can be enhanced with fluorescent tags.[6]
Resolution of Isomers Excellent for cis/trans and positional isomers with appropriate columns.Can be challenging for geometric isomers without specialized columns (e.g., silver-ion).
Sample Preparation Typically requires derivatization (e.g., methylation).May or may not require derivatization, depending on the detection method.
Typical LOD 0.15 - 1.00 ng/mL (for similar compounds)[9]0.05 - 0.1 mg/L (for similar compounds)[11]
Typical LOQ 0.45 - 2.00 ng/mL (for similar compounds)~0.3 mg/L (for similar compounds)
Recovery 94.09% - 111.22% (for similar compounds)[9]~90% (for similar compounds)[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma

This protocol describes the extraction, derivatization, and analysis of this compound from a plasma sample.

1. Lipid Extraction (Folch Method)

  • To 100 µL of plasma in a glass tube, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Derivatization to FAMEs

  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Heat the mixture at 80°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3 in methanol.

  • Heat at 80°C for 5 minutes.

  • Cool to room temperature.

3. FAME Extraction

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.

  • Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

4. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min

    • Ramp 1: 4°C/min to 240°C

    • Hold at 240°C for 20 min

  • MSD Transfer Line: 250°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting the molecular ion and characteristic fragments of docosenoic acid methyl ester.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample extraction Lipid Extraction (Folch Method) plasma->extraction saponification Saponification (KOH/MeOH) extraction->saponification derivatization Derivatization (BF3/MeOH) saponification->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification result Concentration of This compound quantification->result

Caption: Experimental workflow for the detection of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus brassidic_acid This compound (Brassidic Acid) receptor Membrane Receptor (e.g., GPCR) brassidic_acid->receptor pld Phospholipase D (PLD) receptor->pld activates pa Phosphatidic Acid (PA) pld->pa produces raf Raf Kinase pa->raf recruits and activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates tf Transcription Factors (e.g., AP-1, NF-κB) erk->tf activates gene_expression Gene Expression (Inflammation, Cell Growth) tf->gene_expression

Caption: Generalized signaling pathway involving phosphatidic acid.

References

Minimizing isomerization during (E)-Docos-9-enoic acid extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (E)-Docos-9-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isomerization during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when extracting this compound?

A1: The main challenge during the extraction of this compound, a trans-monounsaturated fatty acid, is preventing its isomerization to the cis-isomer, (Z)-Docos-9-enoic acid (erucic acid), or other positional isomers. This isomerization can be induced by several factors during the extraction and sample preparation process, leading to inaccurate quantification and characterization of the target molecule.

Q2: What factors can cause the isomerization of this compound?

A2: Several factors can contribute to the isomerization of this compound:

  • Heat: Elevated temperatures used during extraction or solvent evaporation can provide the energy needed for the double bond to isomerize.

  • Solvent Choice: Certain solvents, particularly chlorinated solvents like chloroform, have been implicated in promoting isomerization, especially in the presence of trace impurities.

  • Light: Exposure to UV light can induce photochemical isomerization.

  • Acid/Base Catalysis: The presence of strong acids or bases during extraction or derivatization steps can catalyze the isomerization process.

  • Free Radicals: Oxidative conditions and the presence of free radicals can also lead to isomerization.

Q3: Which extraction method is recommended to minimize isomerization?

A3: Based on studies on the closely related isomer, erucic acid, Soxhlet extraction using a non-polar solvent like hexane is recommended to minimize isomerization. The Folch method, which utilizes a chloroform:methanol mixture, has been shown to induce the conversion of the cis-isomer to the trans-isomer, and a similar risk exists for the reverse isomerization of the trans-isomer.

Q4: How can I prepare my sample for GC analysis without causing further isomerization?

A4: For gas chromatography (GC) analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). To prevent isomerization during this derivatization step, it is crucial to use mild reaction conditions. Base-catalyzed methods at room temperature are generally preferred over acid-catalyzed methods that require high temperatures. If an acid catalyst is necessary, using a lower temperature for a longer duration can help minimize isomerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Significant presence of (Z)-isomer in the final extract when starting with pure (E)-isomer. Isomerization during extraction.Switch from a Folch-based method (chloroform:methanol) to a Soxhlet extraction with hexane.[1][2][3]
High temperatures during solvent evaporation.Use a rotary evaporator with a low bath temperature or a gentle stream of nitrogen at room temperature to remove the solvent.
Isomerization during FAME preparation.Use a mild, base-catalyzed methylation method at room temperature instead of a high-temperature acid-catalyzed method.[4][5][6]
Low yield of this compound. Inefficient extraction.Ensure the sample is finely ground to increase the surface area for solvent penetration. Optimize the extraction time in the Soxhlet apparatus.
Degradation of the fatty acid.Protect the sample from light and oxygen throughout the extraction and storage process. Store extracts under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
Inconsistent quantification results. Incomplete derivatization to FAMEs.Ensure the methylation reaction goes to completion by optimizing the reaction time and catalyst concentration.
Co-elution of isomers during GC analysis.Use a highly polar capillary GC column (e.g., cyano-column) specifically designed for the separation of cis/trans fatty acid isomers.[7][8][9]

Data Presentation

Extraction Method Solvent System Observed Isomerization of Erucic Acid (cis-isomer) Recommendation for this compound Extraction
Folch Method Chloroform:Methanol (2:1, v/v)Significant conversion to the trans-isomer (brassidic acid) observed.[1][2][3]Not Recommended due to high risk of isomerization.
Soxhlet Extraction HexaneNo significant isomerization observed.[1][2][3]Highly Recommended for minimizing isomerization.

Experimental Protocols

Protocol 1: Soxhlet Extraction for Minimal Isomerization

This protocol is adapted for the extraction of lipids containing this compound with a focus on minimizing isomerization.

Materials:

  • Soxhlet extraction apparatus (condenser, extractor, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimble

  • Finely ground sample containing this compound

  • Hexane (HPLC grade)

  • Rotary evaporator or nitrogen stream evaporation setup

Procedure:

  • Accurately weigh the finely ground sample and place it into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with hexane to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and ensure all connections are secure.

  • Begin circulating cold water through the condenser.

  • Turn on the heating mantle and gently heat the hexane to its boiling point.

  • Allow the extraction to proceed for at least 6-8 hours, or until the solvent in the extractor arm runs clear.

  • Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool.

  • Carefully dismantle the apparatus and remove the round-bottom flask containing the lipid extract.

  • Remove the hexane solvent from the extract using a rotary evaporator with a water bath temperature not exceeding 40°C or under a gentle stream of nitrogen at room temperature.

  • Store the extracted lipids under an inert atmosphere at -20°C or lower.

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation (Base-Catalyzed)

This protocol describes a mild, base-catalyzed method for the preparation of FAMEs for GC analysis.

Materials:

  • Lipid extract containing this compound

  • Anhydrous methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Hexane (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

Procedure:

  • Dissolve approximately 10 mg of the lipid extract in 2 mL of hexane in a glass vial.

  • Add 0.1 mL of 0.5 M sodium methoxide in methanol to the vial.

  • Cap the vial tightly and vortex for 2 minutes.

  • Let the reaction proceed at room temperature for 30 minutes.

  • Add 2 mL of saturated sodium chloride solution to the vial to stop the reaction and wash the catalyst.

  • Vortex the vial for 30 seconds and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The FAME solution is now ready for GC analysis.

Visualizations

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization FAME Preparation cluster_analysis Analysis Sample Sample Preparation (Grinding) Soxhlet Soxhlet Extraction (Hexane, <40°C) Sample->Soxhlet Evaporation Solvent Evaporation (Nitrogen Stream or Low Temp Roto-Vap) Soxhlet->Evaporation Lipid_Extract Lipid Extract Evaporation->Lipid_Extract Proceed to Derivatization Methylation Base-Catalyzed Methylation (Room Temperature) Lipid_Extract->Methylation FAME_Purification FAME Purification (Washing & Drying) Methylation->FAME_Purification GC_MS GC-MS Analysis (Polar Cyano Column) FAME_Purification->GC_MS Inject for Analysis Troubleshooting Isomerization Detected? GC_MS->Troubleshooting Troubleshooting->Soxhlet Re-evaluate Extraction Troubleshooting->Methylation Check Derivatization Conditions

Caption: Workflow for minimizing isomerization during this compound extraction and analysis.

Isomerization_Factors cluster_causes Causes of Isomerization cluster_prevention Prevention Strategies Heat High Temperature Isomerization Isomerization (E to Z) Heat->Isomerization Solvent Inappropriate Solvent (e.g., Chloroform) Solvent->Isomerization Light UV Light Exposure Light->Isomerization Catalysts Acid/Base Catalysts Catalysts->Isomerization Radicals Free Radicals Radicals->Isomerization Low_Temp Low Temperature Processing Isomerization->Low_Temp Hexane Use of Hexane Isomerization->Hexane Protection Light & Oxygen Protection Isomerization->Protection Mild_Conditions Mild Reaction Conditions Isomerization->Mild_Conditions

Caption: Factors influencing the isomerization of this compound and corresponding prevention strategies.

References

Technical Support Center: Analysis of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with (E)-Docos-9-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and artifact formation during its analysis, primarily using gas chromatography (GC) and mass spectrometry (MS).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sample Preparation and Derivatization Artifacts

Question 1: I am seeing unexpected peaks in my chromatogram after derivatization to form fatty acid methyl esters (FAMEs). What could be the cause?

Answer: Unexpected peaks following FAME derivatization are common artifacts. The source often depends on the method used:

  • BF₃-Methanol/BCl₃-Methanol: While effective, these reagents can sometimes cause partial isomerization of the double bond in this compound, leading to the appearance of the cis isomer (Z-Docos-9-enoic acid) as a separate peak. Additionally, the presence of water can hinder the esterification reaction, resulting in incomplete derivatization and broad peaks corresponding to the underivatized fatty acid. It is crucial to use high-quality, low-moisture reagents and ensure your sample is dry.[1]

  • Silylation (e.g., BSTFA, MSTFA): Silylation reagents are highly reactive and can interact with more than just the carboxylic acid group, especially if other functional groups like hydroxyls are present in your sample matrix.[2] Artifacts can also arise from the reagent itself or from interactions with the solvent. The resulting trimethylsilyl (TMS) derivatives have limited stability and should ideally be analyzed within a week.[2]

Troubleshooting Steps:

  • Ensure Sample Dryness: Lyophilize or dry your sample thoroughly before adding the derivatization reagent.

  • Use High-Purity Reagents: Purchase fresh, high-quality derivatization reagents and store them under appropriate conditions to prevent degradation and moisture absorption.[1]

  • Optimize Reaction Conditions: Adjusting the reaction time and temperature can improve derivatization efficiency and minimize side reactions. For BF₃-methanol, mild heating (50-60°C) for about an hour is typically sufficient.[2]

  • Analyze a Standard: Derivatize and analyze a pure standard of this compound to confirm if the artifacts are coming from your sample matrix or the derivatization process itself.

Isomerization Artifacts

Question 2: My results show a peak for the cis isomer (Z-Docos-9-enoic acid), but I started with the pure trans form. What is causing this isomerization?

Answer: The conversion of the trans ((E)) isomer to the cis ((Z)) isomer can occur at several stages of the analytical process, primarily due to thermal stress.

  • GC Injector Temperature: The heated injector port is a common source of thermally induced isomerization. High injector temperatures can provide the energy needed to overcome the rotational barrier of the double bond.

  • Prolonged Heating: Extended heating times during derivatization or sample preparation can also contribute to isomerization.

Troubleshooting Steps:

  • Lower the Injector Temperature: Reduce the GC injector temperature as much as possible without compromising the volatilization of your analyte. It is recommended to keep the temperature below 150°C to minimize the risk of trans fatty acid formation.

  • Minimize Heat Exposure: Reduce the duration of any heating steps in your sample preparation protocol.

  • Use a Cold Injection Technique: If available, consider using a programmed-temperature vaporization (PTV) injector, which introduces the sample at a lower initial temperature and then rapidly heats up.

The following table provides an example of how temperature can influence the formation of trans isomers from a cis fatty acid (oleic acid, C18:1), illustrating the general principle of thermally induced isomerization.

Heating Temperature (°C)Duration (hours)Amount of trans 18:1n-9 formed (mg/g oil)
15010.0897
15030.1700

Data adapted from a study on the isomerization of triolein.[3]

Oxidation Artifacts

Question 3: I am concerned about the oxidation of my this compound samples. How can I prevent this, and what are the signs of oxidation in my data?

Answer: this compound, being a monounsaturated fatty acid, is susceptible to oxidation, which can occur during sample collection, storage, and preparation. Oxidation can lead to the formation of hydroperoxides, aldehydes, and other degradation products, which will appear as additional peaks in your chromatogram and can lead to an underestimation of your target analyte.

Signs of Oxidation:

  • Appearance of new peaks, often at earlier retention times than the parent fatty acid.

  • A decrease in the peak area of this compound over time.

  • A yellowish or brownish discoloration of the sample.

Prevention Strategies:

  • Minimize Oxygen Exposure: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your samples and solvents.

  • Proper Storage: Store samples at low temperatures (-20°C or -80°C) and protected from light.[4]

The following table demonstrates the effect of storage temperature on lipid oxidation, as measured by the malondialdehyde (MDA) content in peanuts over time. While not specific to this compound, it illustrates the importance of low-temperature storage.

Storage Duration (days)MDA Content at 15°C (mg/kg)MDA Content at 25°C (mg/kg)MDA Content at 35°C (mg/kg)
0~0.2~0.2~0.2
80~0.3~0.5~0.8
160~0.4~0.9~1.5
240~0.5~1.3~2.2
320~0.6~2.0~2.6

Data extrapolated from a study on peanut storage.

Experimental Protocols

Protocol for FAME Preparation using BF₃-Methanol
  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube. If the sample is in a solution, evaporate the solvent under a stream of nitrogen.

  • Esterification: Add 2 mL of 14% BF₃-methanol solution to the tube.

  • Heating: Cap the tube tightly and heat at 60°C for 60 minutes in a water bath or heating block.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex for 1 minute.

  • Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Recommended GC-MS Parameters for this compound Methyl Ester Analysis
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: Highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)

  • Injector: Split/splitless injector

  • Injector Temperature: 225°C (can be lowered to reduce isomerization)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp 1: 3°C/min to 240°C

    • Hold at 240°C for 15 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Visualizations

The following diagrams illustrate the experimental workflow and potential pathways for artifact formation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Lipid Sample containing This compound Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for the analysis of this compound.

artifact_formation cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_derivatization Derivatization Artifacts Analyte This compound Heat Heat (GC Injector, prolonged heating) Analyte->Heat Oxygen Oxygen (Air exposure) Analyte->Oxygen Reagent Derivatization Reagent (e.g., BF3, BSTFA) Analyte->Reagent Cis_Isomer (Z)-Docos-9-enoic Acid Heat->Cis_Isomer Hydroperoxides Hydroperoxides Oxygen->Hydroperoxides Aldehydes Aldehydes & Other Degradation Products Hydroperoxides->Aldehydes Byproducts Side-Reaction Byproducts Reagent->Byproducts Incomplete Incomplete Reaction Reagent->Incomplete

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of (E)-Docos-9-enoic acid, a long-chain monounsaturated trans fatty acid. The information presented is based on established analytical principles for fatty acid analysis, with specific data drawn from validated methods for structurally similar trans fatty acids. This document is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for the quantification of this compound in various matrices.

Introduction to Analytical Methodologies

The accurate and precise quantification of this compound is crucial for various research and development applications. The two primary analytical techniques for fatty acid analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and the need for isomeric separation.

Experimental Protocols

A critical step in the analysis of fatty acids by Gas Chromatography is the derivatization of the carboxylic acid group to a more volatile ester, typically a Fatty Acid Methyl Ester (FAME).[1][2] This process enhances the chromatographic properties of the analyte, allowing for better separation and detection.

Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound Analysis

This protocol outlines a general procedure for the quantification of this compound using GC-FID, a widely used and robust method for fatty acid analysis.

1. Sample Preparation (Derivatization to FAMEs):

  • Lipid Extraction: If the sample is not a pure oil, lipids are first extracted using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Saponification: The extracted lipids are saponified by heating with a solution of sodium hydroxide in methanol to release the free fatty acids.[2]

  • Methylation: The free fatty acids are then converted to their corresponding methyl esters (FAMEs) by reacting with a methylating agent such as boron trifluoride in methanol (BF3/MeOH) or an acidic solution of H2SO4 in methanol.[2][3]

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like n-hexane or petroleum ether.[1][3] The organic layer is separated, washed, and dried before GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A high-polarity capillary column, such as a BPX-70 or a cyanopropyl-based stationary phase (e.g., SP-2560), is recommended for the separation of cis and trans fatty acid isomers.[1][4]

  • Carrier Gas: Helium or Hydrogen.[3]

  • Temperature Program: An optimized temperature program is crucial for the separation of FAMEs. A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 220-240°C), and holds for a certain period to ensure the elution of all analytes.[1]

  • Injector and Detector Temperature: Typically set at 250°C and 260°C, respectively.

  • Injection Volume: 1 µL.[1]

3. Quantification:

  • An internal standard (e.g., heptadecanoic acid, C17:0) is added before the derivatization step to ensure accurate quantification.[1]

  • A calibration curve is generated using standard solutions of this compound methyl ester at different concentrations.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC offers an alternative to GC and is particularly useful for the analysis of fatty acids without derivatization or for preparative separations.[5] For enhanced sensitivity, derivatization to form UV-active or fluorescent esters can be employed.

1. Sample Preparation:

  • Direct Analysis: For direct analysis, the lipid extract containing this compound is dissolved in the mobile phase.

  • Derivatization (Optional for Enhanced Sensitivity): For UV or fluorescence detection, the fatty acids can be derivatized to form esters such as p-bromophenacyl esters or fluorescent derivatives using reagents like ADAM (9-Anthryldiazomethane).[6]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A liquid chromatograph equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.[7][8]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acetic acid to suppress the ionization of the carboxylic acid group, is a typical mobile phase for isocratic elution.[7][8] Gradient elution can also be used for complex samples.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: For underivatized fatty acids, detection can be performed at low UV wavelengths (e.g., 205 nm).[7][8] For derivatized fatty acids, the wavelength is chosen based on the chromophore or fluorophore used.

3. Quantification:

  • An external or internal standard method can be used for quantification.

  • A calibration curve is constructed by injecting standard solutions of this compound at various concentrations.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the typical validation parameters for GC-FID and HPLC methods for the analysis of trans fatty acids, which can be considered representative for the analysis of this compound.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) Performance Data

Validation ParameterTypical Performance for trans-Fatty Acid Analysis
Linearity (Correlation Coefficient, r²) > 0.999[9][10]
Limit of Detection (LOD) 0.21 - 2.20 µg/mL[9][10]
Limit of Quantitation (LOQ) 0.63 - 4.38 µg/mL[9][10]
Precision (Repeatability, %RSD) < 10%[4][9]
Precision (Intermediate Precision, %RSD) < 10%[4][9]
Accuracy (Recovery) 95 - 105%

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data

Validation ParameterTypical Performance for trans-Fatty Acid Analysis
Linearity (Correlation Coefficient, r²) > 0.999[7][8]
Limit of Detection (LOD) Dependent on detection method (UV or Fluorescence)
Limit of Quantitation (LOQ) 0.03 mg/g (with fluorescence derivatization)[6]
Precision (Repeatability, %RSD) < 2%[7][8]
Accuracy (Recovery) 94.5 - 98.7%[7][8]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the validation of an analytical method for this compound and a comparison of the key performance characteristics of GC and HPLC methodologies.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_2 Routine Analysis A Define Analytical Target Profile (ATP) B Select Analytical Technique (GC/HPLC) A->B C Optimize Method Parameters (Column, Mobile Phase/Temp Program) B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness J System Suitability E->F F->G G->H H->I I->J K Sample Analysis J->K L Reporting Results K->L

Caption: Workflow for the validation of an analytical method for this compound.

MethodComparison cluster_performance Performance Characteristics GC Gas Chromatography (GC) Requires Derivatization (FAMEs) High Temperature Separation Excellent for complex mixtures Specificity Specificity GC->Specificity High Sensitivity Sensitivity GC->Sensitivity Very High (FID/MS) Precision Precision GC->Precision Excellent Robustness Robustness GC->Robustness Good HPLC High-Performance Liquid Chromatography (HPLC) Direct analysis possible Room Temperature Separation Good for preparative work HPLC->Specificity Good HPLC->Sensitivity High (with Derivatization) HPLC->Precision Excellent HPLC->Robustness Very Good

Caption: Comparison of GC and HPLC performance for fatty acid analysis.

References

A Comparative Analysis of (E)-Docos-9-enoic Acid and its Cis Isomer, Erucic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the geometric isomers of docos-9-enoic acid: the naturally occurring cis isomer, erucic acid, and its synthetic trans counterpart, (E)-docos-9-enoic acid. This document synthesizes physicochemical properties, biological activities, and metabolic fates, supported by experimental data and detailed protocols to aid in research and development.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the geometry of the double bond between erucic acid (cis) and its trans isomer results in significant variations in their physical properties. Generally, trans isomers of unsaturated fatty acids exhibit higher melting points and are less soluble than their cis counterparts due to their more linear and tightly packable structure. While specific experimental data for this compound is limited, data for the closely related (E)-docos-13-enoic acid (brassidic acid) provides a valuable comparison.

Property(Z)-Docos-13-enoic acid (Erucic Acid)(E)-Docos-13-enoic acid (Brassidic Acid)This compound
Molecular Formula C₂₂H₄₂O₂C₂₂H₄₂O₂C₂₂H₄₂O₂
Molar Mass ( g/mol ) 338.57338.57338.57
Melting Point (°C) 33.8[1]61-62[2][3]Data not available (likely higher than erucic acid)
Boiling Point (°C) 381.5 (decomposes)[1]282 at 30 mmHg[3]Data not available
Solubility in water Insoluble[1]Practically insoluble[3]Insoluble (predicted)
Solubility in organic solvents Soluble in methanol and ethanol[1]Sparingly soluble in cold alcohol; soluble in ether[3]Soluble in organic solvents (predicted)

Biological Activities and Metabolic Fate: A Study in Contrasts

The biological effects of erucic acid have been extensively studied, primarily due to its presence in rapeseed and mustard oils. In contrast, the biological activities of this compound are less well-characterized, with much of the understanding extrapolated from studies on other trans fatty acids.

Erucic Acid (Cis Isomer)

Erucic acid is a monounsaturated omega-9 fatty acid.[1] Its metabolism primarily occurs in the liver, where it is broken down into shorter-chain fatty acids by long-chain acyl-CoA dehydrogenase.[1] However, high dietary intake of erucic acid has been associated with myocardial lipidosis, a condition characterized by the accumulation of triglycerides in the heart muscle, particularly in animal models.[4] This is attributed to the slow rate of its oxidation in the mitochondria of heart cells.

Despite these concerns, erucic acid is a key component of Lorenzo's oil (a 4:1 mixture of oleic acid and erucic acid), which is used in the investigational treatment of adrenoleukodystrophy, a rare genetic disorder affecting the nervous system.

This compound (Trans Isomer)

Research on the specific biological effects of this compound is limited. However, studies on a closely related isomer, brassidic acid ((E)-docos-13-enoic acid), provide valuable insights. Comparative studies in rats have shown that brassidic acid results in a significantly lower accumulation of lipids in the heart compared to erucic acid.[5] The digestibility of brassidic acid is also lower than that of erucic acid.[5]

Generally, trans fatty acids are known to be metabolized differently from their cis counterparts. They can be incorporated into cell membranes, potentially altering their fluidity and function, and have been associated with adverse effects on lipid profiles, including increased LDL ("bad") cholesterol and decreased HDL ("good") cholesterol levels.[6]

Experimental Protocols

Lipid Extraction from Heart Tissue (Folch Method)

This protocol is a standard method for extracting total lipids from biological tissues.

Materials:

  • Heart tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh the frozen heart tissue and homogenize it in a 2:1 (v/v) chloroform:methanol solution (20 mL of solvent per gram of tissue).

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate.

  • Mix vigorously and centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.

  • Carefully remove the upper aqueous phase.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • The extracted lipids can then be redissolved in a suitable solvent for further analysis, such as gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol outlines the general steps for analyzing the fatty acid composition of the extracted lipids.

Materials:

  • Total lipid extract

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a fused-silica capillary column coated with a polar stationary phase)

Procedure:

  • Transesterification: To the lipid extract, add 2 mL of 14% BF₃ in methanol. Heat at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system.

  • The GC will separate the different FAMEs based on their volatility and polarity.

  • The MS will detect and identify the individual FAMEs based on their mass spectra.

  • Quantification can be achieved by comparing the peak areas of the sample with those of known standards.

Visualizing the Metabolic Landscape

To better understand the metabolic context of these fatty acids, the following diagrams illustrate key pathways.

erucic_acid_biosynthesis Oleoyl-CoA (18:1-CoA) Oleoyl-CoA (18:1-CoA) Erucic Acid (22:1) Erucic Acid (22:1) Oleoyl-CoA (18:1-CoA)->Erucic Acid (22:1) Fatty Acid Elongase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Erucic Acid (22:1) fatty_acid_metabolism cluster_ingestion Dietary Intake cluster_liver Liver Metabolism cluster_heart Cardiac Tissue Erucic Acid Erucic Acid Beta-oxidation Beta-oxidation Erucic Acid->Beta-oxidation Slow Chain Shortening Chain Shortening Erucic Acid->Chain Shortening Triglyceride Accumulation Triglyceride Accumulation Erucic Acid->Triglyceride Accumulation High This compound This compound This compound->Beta-oxidation Faster (Predicted) This compound->Chain Shortening This compound->Triglyceride Accumulation Low (Predicted)

References

A Comparative Analysis of the Biological Effects of (E)-Docos-9-enoic Acid and Erucic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the biological activities of (E)-Docos-9-enoic acid and its geometric isomer, erucic acid (cis-Docos-9-enoic acid), reveals significant differences in their metabolic fate and toxicological profiles. These variations are primarily attributed to their stereochemistry, which dictates how they are processed by cellular enzymes. While erucic acid is well-documented for inducing myocardial lipidosis in animal models, its trans counterpart, this compound (also known as brassidic acid), demonstrates a markedly different and less pathogenic profile.

This guide provides an objective comparison based on available experimental data, detailing their differential effects on lipid metabolism, cardiac tissue accumulation, and overall toxicity.

Quantitative Comparison of Metabolic Parameters

Experimental studies in rat models have provided quantitative data highlighting the stark metabolic differences between the cis and trans isomers of docosenoic acid.

ParameterExperimental ModelErucic Acid (cis-isomer)This compound (trans-isomer)Key Finding
Digestibility Weanling Rats (7-day feeding)83%46%Erucic acid is significantly more digestible than its trans isomer.[1]
Cardiac Lipid Accumulation Weanling Rats (7-day feeding)Causes high accumulation of lipids and docosenoic acids in the heart.[1]Does not cause a comparable high level of lipid accumulation.[1]The cis isomer leads to myocardial lipidosis, while the trans isomer does not.[1]
Accumulation in Cardiac Lipids (per gram absorbed) Weanling Rats (7-day feeding)High (baseline for comparison)10-fold less than erucic acid.[1]Even accounting for lower digestibility, the trans isomer accumulates significantly less in heart tissue.[1]
Incorporation into Heart & Adipose Tissue Lipids Rats (16-week feeding)Higher incorporation percentage into triglycerides and phospholipids.[2]Lower incorporation percentage compared to erucic acid.[2][3]The cis isomer is more readily incorporated into storage and structural lipids in key tissues.[2]
Metabolic Conversion RatsCan be chain-shortened to oleic acid.[2]Readily converted to other trans monoenes, mainly elaidic acid (C18:1).[1][2]The trans isomer appears to undergo more extensive chain-shortening, which may explain its lower tissue accumulation.[2]

Differential Biological Effects

Cardiotoxicity: The most significant and widely studied biological effect of erucic acid is its cardiotoxicity, specifically myocardial lipidosis, which is the accumulation of fat droplets within heart muscle cells.[4][5] This condition is attributed to the inhibition of mitochondrial β-oxidation of other long-chain fatty acids by a metabolite of erucic acid.[6][7] This metabolic bottleneck leads to an increase in triglyceride synthesis and accumulation in the heart.[6]

In stark contrast, studies directly comparing erucic acid with this compound have shown that the trans isomer does not induce myocardial lipidosis to the same extent.[1][2] Research indicates that this compound does not possess the same heart-pathogenic potency observed with its cis counterpart.[2]

Metabolism and Bioaccumulation: The differential toxicity is rooted in their distinct metabolic pathways.

  • Erucic Acid (cis): This isomer is preferentially absorbed and incorporated into the triglycerides of heart and adipose tissue.[2][8] Its metabolism in the heart is inefficient, leading to its accumulation.[8]

  • This compound (trans): This isomer shows significantly lower digestibility.[1] It is less readily incorporated into tissue lipids.[2][3] Crucially, it is more effectively chain-shortened into shorter trans fatty acids, such as elaidic acid (trans C18:1), which can then be metabolized.[1][2] This enhanced catabolism prevents its accumulation in cardiac tissue.

Signaling Pathways and Metabolic Fate

The metabolic divergence between these two isomers is critical to understanding their biological impact. The cis double bond of erucic acid is poorly recognized by mitochondrial enzymes responsible for β-oxidation, leading to its accumulation. The trans configuration is handled more like a saturated fatty acid, allowing for more efficient processing, including chain-shortening in peroxisomes.

cluster_intake Dietary Intake cluster_metabolism Metabolic Processing cluster_outcome Biological Outcome EA Erucic Acid (Cis) Absorb_EA High Absorption (e.g., 83%) EA->Absorb_EA TA This compound (Trans) Absorb_TA Low Absorption (e.g., 46%) TA->Absorb_TA Activation_EA Activation to Erucoyl-CoA Absorb_EA->Activation_EA Activation_TA Activation to Brassidoyl-CoA Absorb_TA->Activation_TA Incorp_EA High Incorporation into Triglycerides (TG) Activation_EA->Incorp_EA BetaOx_EA Inhibition of Mitochondrial β-Oxidation Activation_EA->BetaOx_EA Incorp_TA Low Incorporation into Triglycerides (TG) Activation_TA->Incorp_TA ChainShorten_TA Efficient Peroxisomal Chain-Shortening Activation_TA->ChainShorten_TA Lipidosis Myocardial Lipidosis (Lipid Accumulation) Incorp_EA->Lipidosis NoLipidosis No Significant Accumulation Incorp_TA->NoLipidosis BetaOx_EA->Lipidosis Elaidic Metabolized to Elaidic Acid (Trans C18:1) ChainShorten_TA->Elaidic Elaidic->NoLipidosis

Figure 1. Differential metabolic pathways of erucic acid and this compound.

Experimental Protocols

The foundational research distinguishing the effects of these fatty acids relies on controlled feeding studies in animal models. A representative protocol is detailed below.

Objective: To compare the mean-term physiological effects, lipid profiles, and tissue accumulation of dietary erucic acid versus this compound in rats.

Methodology:

  • Animal Model: Male weanling rats (e.g., Sprague-Dawley strain) are used. Animals are housed individually and acclimatized for one week before the experiment begins.

  • Diet Formulation:

    • Custom diets are prepared. The fat source constitutes a significant portion of the diet (e.g., 15% by weight).

    • Control Group: Fed a diet with a standard oil like corn oil or low-erucic acid rapeseed oil (canola).

    • Erucic Acid Group: Fed a diet where the primary fat is high-erucic acid oil or purified trierucin.

    • This compound Group: Fed a diet with hydrogenated high-erucic acid oil or purified tribrassidin to provide the trans isomer.

    • All diets are balanced to be isocaloric and contain identical levels of proteins, carbohydrates, vitamins, and minerals. The total amount of C22:1 fatty acids is kept consistent between the two experimental groups.[1]

  • Experimental Period: Animals are fed their respective diets and water ad libitum for a set period, ranging from short-term (7 days) to mean-term (16 weeks).[1][2] Body weight and food intake are monitored regularly.

  • Sample Collection: At the end of the experimental period, animals are euthanized. Blood is collected for plasma analysis. Key organs, including the heart, liver, and epididymal adipose tissue, are excised, weighed, and immediately frozen for subsequent analysis.

  • Lipid Analysis:

    • Lipid Extraction: Total lipids are extracted from homogenized tissue samples using a standard method like the Folch procedure (chloroform:methanol solvent system).

    • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids (specifically triglyceride and phospholipid fractions) are transesterified to produce FAMEs.

    • Quantification: FAMEs are analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to identify and quantify the fatty acid profile of each tissue, determining the percentage of erucic acid, this compound, and their metabolites.[9]

A Animal Acclimatization (e.g., 1 week) B Dietary Group Assignment (Control, Cis, Trans) A->B C Controlled Feeding Period (e.g., 7 days to 16 weeks) B->C D Sample Collection (Heart, Liver, Adipose, Plasma) C->D E Total Lipid Extraction (e.g., Folch Method) D->E F Fatty Acid Derivatization (Preparation of FAMEs) E->F G Quantitative Analysis (GC / GC-MS) F->G H Data Interpretation (Tissue Accumulation, FA Profile) G->H

Figure 2. Standard experimental workflow for comparative fatty acid feeding studies.

References

Cross-validation of different quantification methods for trans-fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of trans-fatty acids (TFAs) in various matrices. The objective is to equip researchers, scientists, and professionals in drug development with the necessary information to select the most appropriate method for their specific needs, supported by experimental data and detailed protocols. The methods covered are Gas Chromatography with Flame Ionization Detection (GC-FID), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Silver-Ion Chromatography for fractionation.

Performance Comparison of Quantification Methods

The selection of a suitable analytical method for TFA quantification depends on various factors, including the required sensitivity, sample matrix, desired throughput, and available instrumentation. The following table summarizes the key performance parameters of the most common techniques.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Principle Separation of fatty acid methyl esters (FAMEs) based on their boiling points and polarity on a capillary column, followed by detection by a flame ionization detector.Measurement of the absorption of infrared light at a specific wavenumber (around 966 cm⁻¹) corresponding to the C-H out-of-plane bending vibration of isolated trans double bonds.[1][2]
Sample Preparation Requires lipid extraction and derivatization to FAMEs.[2][3]Can be performed directly on melted fat or oil, or on an extracted lipid sample.[2][3]
Limit of Detection (LOD) Typically in the range of 0.01% to 0.05%.[4]Approximately 0.5% for traditional methods, can be improved with advanced instrumentation.[5]
Limit of Quantification (LOQ) As low as 0.03% to 0.1%.[4][6]Around 1.0% for standard single-bounce ATR, can be lowered to ~0.34% with multi-bounce ATR crystals.[7][8]
Linearity (R²) Excellent, typically >0.99.[3][6]Good, typically >0.99.[3]
Precision (%RSD) Good, with repeatability (within-day) RSDs of 0.89-2.34% and reproducibility (between-day) RSDs of 1.46-3.72%.[6]Good, with sufficient accuracy for screening purposes.[9]
Analysis Time per Sample Longer, including derivatization and chromatographic run time (can be over an hour).[8][10]Rapid, typically 1-5 minutes per sample.[3][8]
Specificity High, can separate and quantify individual TFA isomers.[10]Measures total isolated trans content, does not distinguish between different TFA isomers.[7]
Throughput Lower due to longer analysis time.High, suitable for rapid screening.
Cost Higher initial instrument cost and ongoing costs for columns and reagents.Lower initial instrument cost and fewer consumables.
Official Methods AOAC 996.06, AOCS Ce 1h-05.[1][11]AOCS Cd 14d-99, AOAC 2000.10.[2][5]

Experimental Protocols

Detailed methodologies for the key quantification techniques are provided below. These protocols are based on established official methods and peer-reviewed literature.

Gas Chromatography-Flame Ionization Detection (GC-FID) based on AOAC 996.06

This method is a widely accepted standard for the detailed analysis of fatty acid profiles, including TFAs.

1. Lipid Extraction:

  • The fat is extracted from the food matrix. A common procedure involves acid hydrolysis followed by ether extraction.[11]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted fat is converted to volatile FAMEs. A common method is transesterification using boron trifluoride (BF₃) in methanol.[1]

  • Protocol: a. Dissolve approximately 100 mg of the extracted fat in 2 mL of toluene in a screw-capped test tube. b. Add 2 mL of 7% BF₃-methanol reagent. c. Cap the tube and heat at 100°C for 45 minutes. d. Cool the tube and add 5 mL of water, 1 mL of hexane, and 1 g of anhydrous sodium sulfate. e. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.

3. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector and a highly polar capillary column (e.g., SP-2560, 100 m length).[11]

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Isothermal at 180°C or a temperature ramp to achieve optimal separation.[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Quantification: FAMEs are identified by their retention times compared to a reference standard mixture. Quantification is performed by internal or external standardization, calculating the peak area of each TFA isomer relative to the total fatty acid content.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) based on AOCS Cd 14d-99

This method provides a rapid determination of the total isolated trans-fat content.

1. Sample Preparation:

  • The fat or oil sample is heated to at least 10°C above its melting point to ensure it is completely liquid and homogeneous. For solid fats, this is typically done at 65°C.[12]

2. ATR-FTIR Analysis:

  • Instrumentation: FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Procedure: a. Record a background spectrum of the empty, clean ATR crystal at the set temperature. b. Apply a small amount of the melted sample to the ATR crystal to cover the surface completely. c. Acquire the sample spectrum. d. The absorbance is measured at the characteristic peak for trans bonds, which is around 966 cm⁻¹.[2]

  • Quantification: A calibration curve is generated using standards of known trans-fat content (e.g., mixtures of trielaidin and triolein). The trans-fat concentration in the unknown sample is then determined from this calibration curve.

Silver-Ion Solid Phase Extraction (Ag⁺-SPE) for Fractionation

This technique is used as a sample preparation step prior to GC analysis to separate fatty acids based on the number, geometry (cis/trans), and position of double bonds. This simplifies complex chromatograms and improves the accuracy of TFA quantification.[13]

Experimental Workflow:

  • A silver-ion SPE cartridge is conditioned.

  • The FAME sample is loaded onto the cartridge.

  • A series of solvents with increasing polarity are used to elute different fractions of fatty acids. A typical elution scheme is as follows:[13]

    • Saturated fatty acids

    • trans-monounsaturated fatty acids

    • cis-monounsaturated fatty acids

    • trans-polyunsaturated fatty acids

    • cis-polyunsaturated fatty acids

  • Each fraction is then collected and analyzed by GC-FID to identify and quantify the specific TFA isomers.

Visualizing the Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows of the described analytical methods.

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start Food Sample LipidExtraction Lipid Extraction Start->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Result TFA Quantification Data_Processing->Result

Caption: Workflow for Trans-Fatty Acid Quantification by GC-FID.

ATR_FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start Fat/Oil Sample Heating Heating to Melt Start->Heating FTIR_Analysis ATR-FTIR Measurement Heating->FTIR_Analysis Data_Processing Data Processing FTIR_Analysis->Data_Processing Result Total TFA Content Data_Processing->Result Ag_Ion_Workflow Start FAMEs Sample SPE Silver-Ion SPE Cartridge Start->SPE Elution1 Elute Saturated FAs SPE->Elution1 Elution2 Elute trans-FAs SPE->Elution2 Elution3 Elute cis-FAs SPE->Elution3 GC_Analysis GC-FID Analysis of Fractions Elution1->GC_Analysis Elution2->GC_Analysis Elution3->GC_Analysis

References

The Metabolic Journey of Dietary (E)-Docos-9-enoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of dietary fatty acids is paramount for evaluating their physiological and pathological implications. This guide provides a comprehensive comparison of the metabolic journey of (E)-docos-9-enoic acid, also known as brassidic acid, with its cis-isomer erucic acid, and other relevant dietary fatty acids like oleic and elaidic acid. The information is supported by experimental data and detailed methodologies to facilitate further research.

Executive Summary

Dietary this compound, a trans-monounsaturated very-long-chain fatty acid, exhibits a distinct metabolic profile compared to its cis counterpart, erucic acid, and other C18 fatty acids. Key differences lie in its lower digestibility, reduced incorporation into cardiac tissue, and its propensity for chain-shortening to form other trans fatty acids. While direct comparative data with oleic and elaidic acid is limited, existing evidence suggests significant variations in their metabolic processing. Crucially, there is a notable absence of research on the specific effects of this compound on the transcriptional regulation of genes involved in lipid metabolism, highlighting a critical area for future investigation.

Comparative Metabolic Fate: A Quantitative Overview

The metabolic journey of a dietary fatty acid encompasses its digestion and absorption, distribution to various tissues, and its subsequent conversion into other fatty acids or utilization for energy. The following tables summarize the available quantitative data comparing the metabolic fate of this compound with erucic acid, oleic acid, and elaidic acid.

Fatty AcidDigestibility (%)Primary Metabolic PathwayKey Conversion ProductsReference
This compound (Brassidic Acid) 46Chain-shortening (β-oxidation)(E)-Eicos-7-enoic acid, (E)-Octadec-9-enoic acid (Elaidic acid)[1]
Erucic Acid 83Chain-shortening (β-oxidation)(Z)-Eicos-7-enoic acid, (Z)-Octadec-9-enoic acid (Oleic acid)[1]
Oleic Acid >96β-oxidation, incorporation into triglycerides and phospholipids-[2]
Elaidic Acid >96β-oxidation (slower than oleic acid), incorporation into triglycerides and phospholipids-[2]

Table 1: Comparative Digestibility and Primary Metabolic Pathways. This table highlights the significantly lower digestibility of this compound compared to its cis-isomer, erucic acid, and the high digestibility of C18 fatty acids.

TissueThis compound Incorporation (relative to erucic acid)Erucic Acid IncorporationOleic Acid IncorporationElaidic Acid IncorporationReference
Cardiac Lipids 10 times less than erucic acidHighModerateModerate[1]
Adipose Tissue Lower than erucic acidHighHighHigh[3]
Liver Lower than erucic acidModerateHighHigh[3]
Plasma Similar to erucic acidSimilar to brassidic acidHighHigh[3]

Table 2: Comparative Tissue Distribution. This table illustrates the markedly lower incorporation of this compound into cardiac lipids compared to erucic acid, a key differentiator with significant physiological implications. Incorporation into other tissues is also generally lower.

Signaling Pathways and Metabolic Conversions

The metabolic fate of these fatty acids is governed by a series of enzymatic reactions. The following diagram illustrates the primary conversion pathways.

Fatty_Acid_Metabolism cluster_C22 C22 Fatty Acids cluster_C20 C20 Fatty Acids cluster_C18 C18 Fatty Acids Erucic_Acid (Z)-Docos-9-enoic Acid (Erucic Acid) Gondoic_Acid (Z)-Eicos-11-enoic Acid Erucic_Acid->Gondoic_Acid β-oxidation Brassidic_Acid This compound (Brassidic Acid) trans_Gondoic_Acid (E)-Eicos-11-enoic Acid Brassidic_Acid->trans_Gondoic_Acid β-oxidation Oleic_Acid (Z)-Octadec-9-enoic Acid (Oleic Acid) Gondoic_Acid->Oleic_Acid β-oxidation Elaidic_Acid (E)-Octadec-9-enoic Acid (Elaidic Acid) trans_Gondoic_Acid->Elaidic_Acid β-oxidation

Figure 1: Chain-shortening pathways of C22 fatty acids. This diagram illustrates the sequential beta-oxidation of erucic acid and brassidic acid to their C20 and C18 counterparts.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

In Vivo Fatty Acid Metabolism Study in Rodents

This protocol outlines a typical in vivo study to compare the metabolic fate of different dietary fatty acids.

Workflow:

in_vivo_workflow Acclimatization Animal Acclimatization (1 week) Dietary_Groups Allocation to Dietary Groups (e.g., Control, Brassidic Acid, Erucic Acid, Oleic Acid, Elaidic Acid) Acclimatization->Dietary_Groups Oral_Gavage Oral Gavage with Specific Fatty Acid Emulsion Dietary_Groups->Oral_Gavage Tissue_Collection Tissue Collection at Timed Intervals (Blood, Liver, Heart, Adipose) Oral_Gavage->Tissue_Collection Lipid_Extraction Lipid Extraction from Tissues Tissue_Collection->Lipid_Extraction GC_MS_Analysis Fatty Acid Profiling by GC-MS Lipid_Extraction->GC_MS_Analysis Data_Analysis Data Analysis and Comparison GC_MS_Analysis->Data_Analysis

Figure 2: Workflow for in vivo fatty acid metabolism study. This diagram outlines the key steps involved in a typical rodent study to assess the metabolic fate of dietary fatty acids.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used.

  • Dietary Administration:

    • Animals are fed a standard chow diet supplemented with the fatty acid of interest (e.g., 5% w/w).

    • For acute studies, a single dose of the fatty acid, emulsified in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

  • Sample Collection:

    • Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0, 2, 4, 8, 24 hours) post-administration.

    • Tissues (liver, heart, adipose) are harvested after euthanasia.

  • Lipid Extraction:

    • Total lipids are extracted from plasma and homogenized tissues using the Folch method (chloroform:methanol, 2:1 v/v).

  • Fatty Acid Analysis:

    • The extracted lipids are trans-methylated to fatty acid methyl esters (FAMEs).

    • FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acids.

Gene Expression Analysis

While no specific data exists for this compound, the following protocol can be employed to investigate its effects on the transcriptional regulation of lipid metabolism.

Workflow:

gene_expression_workflow Cell_Culture Hepatocyte Cell Culture (e.g., HepG2) Fatty_Acid_Treatment Treatment with Fatty Acids (e.g., Brassidic Acid, Oleic Acid) Cell_Culture->Fatty_Acid_Treatment RNA_Extraction Total RNA Extraction Fatty_Acid_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Analysis Quantitative PCR (qPCR) for Target Genes (e.g., SREBP-1c, PPARα, FASN, ACC) cDNA_Synthesis->qPCR_Analysis Data_Analysis Gene Expression Data Analysis qPCR_Analysis->Data_Analysis

Figure 3: Workflow for gene expression analysis. This diagram outlines the steps to assess the impact of fatty acids on the expression of genes involved in lipid metabolism.

Detailed Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are a commonly used model for studying hepatic lipid metabolism.

  • Fatty Acid Treatment: Cells are incubated with different concentrations of the fatty acid of interest (solubilized with BSA) for a specified duration (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Quantitative PCR (qPCR): The expression levels of target genes involved in lipid metabolism (e.g., SREBP-1c, PPARα, FASN, ACC) are quantified using qPCR with specific primers.

  • Data Analysis: Gene expression changes are calculated relative to a control group (e.g., vehicle-treated cells) and normalized to a housekeeping gene.

Transcriptional Regulation: An Unexplored Frontier for this compound

A significant gap in the current understanding of this compound is its effect on gene expression. Dietary fatty acids are known to act as signaling molecules that can modulate the activity of transcription factors controlling lipid metabolism. For instance, polyunsaturated fatty acids are well-known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which regulate genes involved in fatty acid oxidation. Conversely, saturated and monounsaturated fatty acids can influence the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.

Given the structural similarity of this compound to other fatty acids, it is plausible that it also influences these transcriptional pathways. However, to date, no studies have specifically investigated these effects. Future research should focus on elucidating the impact of dietary this compound on the expression of key genes and transcription factors involved in hepatic and adipose tissue lipid metabolism.

Conclusion

The metabolic fate of dietary this compound is characterized by its limited absorption and reduced accumulation in key metabolic tissues like the heart when compared to its cis-isomer, erucic acid. Its conversion to shorter-chain trans fatty acids further distinguishes its metabolic journey. While direct quantitative comparisons with oleic and elaidic acid are needed, the available data suggest a unique metabolic profile for this very-long-chain trans fatty acid. The complete absence of data on its influence on gene expression represents a critical knowledge gap that warrants focused investigation to fully comprehend its physiological role. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to delve deeper into the metabolic intricacies of this compound.

References

A Comparative Guide to the In Vitro Cytotoxicity of C22:1 Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of three C22:1 fatty acid isomers: erucic acid, cetoleic acid, and nervonic acid. The information is compiled from various scientific studies to offer a comprehensive overview for researchers in oncology and drug development.

Introduction to C22:1 Fatty Acid Isomers

C22:1 fatty acids are monounsaturated fatty acids containing a 22-carbon chain and one double bond. The position of this double bond defines the different isomers, with erucic acid (cis-13-docosenoic acid), cetoleic acid (cis-11-docosenoic acid), and nervonic acid (cis-15-docosenoic acid) being of significant interest in biomedical research. While sharing a similar chemical formula, these isomers exhibit distinct biological activities, including varying levels of cytotoxicity against cancer cells. This guide focuses on the available in vitro data to facilitate a comparative understanding of their potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the in vitro cytotoxicity of erucic acid, cetoleic acid, and nervonic acid against various cancer cell lines. It is important to note that direct comparative studies across all three isomers are limited.

Fatty Acid IsomerCell LineAssayConcentration/IC50Key Findings
Erucic Acid Human glioma C6 cellsColony formation100 µM53% inhibition of colony formation
CRL11372 osteoblastsColony formation100 µM25.18% inhibition of colony formation
HT-29 (colorectal cancer)Not specified200 µMIn combination with cisplatin, enhanced cell death and apoptosis[1]
Cetoleic Acid ---No direct in vitro cytotoxicity data against cancer cell lines was identified in the reviewed literature.
Nervonic Acid BT-549 (triple-negative breast cancer)MTT assay1, 10, 100, 1000 µMDose-dependent reduction in cell viability[1]
BT-549 (triple-negative breast cancer)Apoptosis assay100 µMIncreased expression of single-stranded DNA (a marker of apoptosis)[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common in vitro cytotoxicity assays used in the cited studies.

Cell Culture and Fatty Acid Preparation
  • Cell Lines: Human cancer cell lines (e.g., HT-29, BT-549, glioma C6) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Fatty Acid Preparation: Fatty acid isomers are typically dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted in the cell culture medium to achieve the desired final concentrations for the experiments. A vehicle control (medium with the solvent) is always included in the experiments.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fatty acid isomers for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

2. WST-1 (Water-Soluble Tetrazolium Salt) Assay

Similar to the MTT assay, the WST-1 assay is a colorimetric method to assess cell viability.

  • Plate and treat cells with fatty acid isomers as described for the MTT assay.

  • At the end of the treatment period, add the WST-1 reagent directly to the culture medium in each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.

  • Measure the absorbance of the colored solution at a wavelength of approximately 450 nm.

  • The amount of formazan dye is directly proportional to the number of metabolically active cells.

Apoptosis Assays

1. Detection of Single-Stranded DNA (ssDNA)

This immunoassay is used to detect early-stage apoptosis.

  • Culture and treat cells with the fatty acid isomers.

  • Fix the cells and permeabilize them to allow antibody access.

  • Incubate the cells with a primary antibody specific for ssDNA.

  • Add a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

  • Analyze the cells using fluorescence microscopy or a plate reader to quantify the apoptotic cells.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of C22:1 fatty acid isomers are mediated through various signaling pathways, often leading to apoptosis (programmed cell death).

Erucic Acid: Induction of Apoptosis in Colorectal Cancer Cells

In HT-29 human colorectal cancer cells, erucic acid has been shown to enhance the anticancer effects of cisplatin. The proposed mechanism involves the upregulation of the TRPM2 (Transient Receptor Potential Melastatin 2) channel, leading to increased intracellular calcium and zinc levels, which in turn triggers reactive oxygen species (ROS) production and ultimately apoptosis[1].

Erucic_Acid_Pathway Erucic_Acid Erucic Acid TRPM2 TRPM2 Channel Activation Erucic_Acid->TRPM2 Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis Ca_Zn_Influx Increased Intracellular Ca²⁺ and Zn²⁺ TRPM2->Ca_Zn_Influx Mitochondria Mitochondria Ca_Zn_Influx->Mitochondria ROS Increased ROS Production Mitochondria->ROS ROS->Apoptosis

Erucic acid enhances cisplatin-induced apoptosis via TRPM2 activation.
Nervonic Acid: Inhibition of NF-κB Signaling in Breast Cancer

In triple-negative breast cancer (TNBC) cells, nervonic acid has been found to reduce cell viability and induce apoptosis. One of the key mechanisms identified is the decreased expression of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and cell survival[1]. By inhibiting the NF-κB signaling pathway, nervonic acid may promote apoptosis in cancer cells.

Nervonic_Acid_Pathway Nervonic_Acid Nervonic Acid NFkB NF-κB Signaling Pathway Nervonic_Acid->NFkB Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis

Nervonic acid induces apoptosis by inhibiting the NF-κB signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of fatty acid isomers on cancer cell lines.

Experimental_Workflow Start Start Cell_Culture 1. Cell Line Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment 2. Treatment with C22:1 Isomers (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay 4. Cell Viability Assay (MTT or WST-1) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (Absorbance Measurement, IC50 Calculation) Viability_Assay->Data_Analysis Apoptosis_Assay 6. Apoptosis/Mechanism Studies (Optional) Data_Analysis->Apoptosis_Assay End End Data_Analysis->End Apoptosis_Assay->End

A generalized workflow for in vitro cytotoxicity screening of C22:1 isomers.

Conclusion

The available in vitro evidence suggests that C22:1 fatty acid isomers, particularly erucic acid and nervonic acid, possess cytotoxic properties against various cancer cell lines. Erucic acid appears to enhance the efficacy of existing chemotherapeutic agents, while nervonic acid demonstrates dose-dependent cytotoxicity and pro-apoptotic effects in triple-negative breast cancer cells. The mechanisms of action involve the modulation of key signaling pathways related to cell survival and apoptosis.

However, a significant knowledge gap exists regarding the cytotoxic potential of cetoleic acid against cancer cells. Direct comparative studies evaluating the cytotoxicity of all three isomers under standardized experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential. Future research should focus on expanding the range of cancer cell lines tested, determining IC50 values for all isomers, and further investigating the underlying molecular mechanisms of their anticancer activities. Such studies will be instrumental in guiding the development of novel lipid-based cancer therapies.

References

Unveiling (E)-Docos-9-enoic Acid: A Comparative Guide to Identification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of fatty acid isomers like (E)-Docos-9-enoic acid in biological matrices is paramount for understanding metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of established and emerging analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for confirming the identity of this specific trans-fatty acid.

The primary challenge in analyzing this compound lies in distinguishing it from its cis-isomer, (Z)-Docos-9-enoic acid (erucic acid), and other positional isomers. The methodologies outlined below offer varying degrees of specificity, sensitivity, and throughput, catering to diverse research needs.

Comparison of Key Analytical Techniques

The selection of an analytical method for identifying this compound is contingent on the specific requirements of the study, including the complexity of the sample matrix, the need for quantitative data, and the availability of instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) with a highly polar capillary column remains the gold standard for its high resolution of fatty acid isomers. However, complementary techniques like Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) and innovative derivatization-mass spectrometry approaches offer unique advantages.

Technique Principle Throughput Resolution of Isomers Quantitative Capability Key Advantages Limitations
GC-MS (Highly Polar Column) Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity, followed by mass-based identification.HighExcellent for positional and geometric isomers.[1][2]Excellent (with internal standards).[3]High sensitivity, reproducibility, and established libraries for identification.[4]Requires derivatization, which can introduce artifacts.[5]
GC-MS (Ionic Liquid Column) Utilizes a stationary phase with unique selectivity for fatty acid isomers, enhancing separation.[6][7]HighSuperior separation of complex mixtures of geometric and positional isomers.[1][8]Excellent (with internal standards).[8]Exceptional resolution of challenging isomer separations.[1][8][9]Can be more expensive than traditional columns.
Ag+-HPLC-MS Separation based on the interaction of the double bonds with silver ions impregnated on the stationary phase.[10][11]MediumExcellent for separating cis and trans isomers.[10][12]Good (requires careful calibration).[13]Operates at ambient temperature, minimizing degradation of sensitive compounds.[14]Mobile phase can be corrosive; complex gradients may be needed.[11][13]
Derivatization & Advanced MS/MS Chemical modification of the double bond to yield diagnostic fragment ions in mass spectrometry for precise localization.[15][16][17][18][19]Low to MediumUnambiguous determination of double bond position.[15][16][17]Can be quantitative with appropriate standards.[16]Provides definitive structural elucidation.[15][16][17]Often involves more complex sample preparation and specialized MS capabilities.[17][18]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the primary techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the standard procedure for the analysis of fatty acids in biological samples, such as plasma or tissues, after conversion to fatty acid methyl esters (FAMEs).

1. Lipid Extraction and Saponification:

  • To 100 µL of plasma, add an internal standard (e.g., C17:0).

  • Perform alkaline hydrolysis by adding 2 mL of 10% (v/v) 10 N NaOH in methanol and heating at 104°C for 45 minutes.[3]

  • Neutralize the solution with 6 N HCl.[3]

  • Extract the free fatty acids with three portions of hexane.[3]

  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.

  • Heat the mixture in a sealed vial at 100°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A highly polar capillary column, such as a CP-Sil 88 or a cyanopropylsiloxane phase (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness), is recommended for optimal separation of cis and trans isomers.[2] Alternatively, an ionic liquid column (e.g., SLB-IL111) can provide superior resolution.[1][8]

  • Injection: 1 µL of the FAMEs solution is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/minute.

    • Hold at 240°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The scan range is typically m/z 50-500.[4]

  • Identification: The this compound methyl ester is identified by its retention time compared to a certified standard and its characteristic mass spectrum. Trans isomers generally elute earlier than their cis counterparts on highly polar columns.[2]

Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) Protocol

This technique is particularly useful for fractionating cis and trans isomers prior to GC-MS analysis or for direct analysis with a mass spectrometer.

1. Sample Preparation:

  • Lipids are extracted from the biological sample as described in the GC-MS protocol.

  • The extracted fatty acids are typically converted to their methyl esters (FAMEs) to improve chromatographic performance.

2. Ag+-HPLC Analysis:

  • Column: A silver-ion impregnated column (e.g., ChromSpher 5 Lipids).[10]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a polar solvent (e.g., acetonitrile or toluene) is used.[10] The separation is based on the weaker interaction of the trans double bond with the silver ions compared to the cis double bond, resulting in earlier elution of the trans isomer.[10]

  • Detection: The eluent can be connected to a mass spectrometer with an atmospheric pressure chemical ionization (APCI) source for identification.[10] Alternatively, fractions can be collected for subsequent analysis by GC-MS.

Alternative Derivatization for Mass Spectrometry: Paternò-Büchi Reaction

This method allows for the unambiguous localization of the double bond through characteristic fragmentation in MS/MS.

1. Derivatization:

  • The extracted fatty acids are subjected to a photochemical reaction with a carbonyl compound (e.g., acetone). This Paternò-Büchi reaction forms an oxetane ring at the position of the double bond.[15][17]

2. LC-MS/MS Analysis:

  • The derivatized fatty acids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Collision-induced dissociation (CID) of the oxetane ring yields diagnostic fragment ions that reveal the original position of the double bond.[15][17]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Saponification Saponification LipidExtraction->Saponification Methylation Methylation (to FAMEs) Saponification->Methylation GC_Inlet GC Inlet Methylation->GC_Inlet GC_Column Highly Polar GC Column GC_Inlet->GC_Column MassSpec Mass Spectrometer GC_Column->MassSpec DataAnalysis Data Analysis MassSpec->DataAnalysis

Caption: Workflow for the identification of this compound using GC-MS.

Alternative_Methods cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis ExtractedFA Extracted Fatty Acid Derivatization Double Bond Derivatization (e.g., Paternò-Büchi) ExtractedFA->Derivatization LC_Separation LC Separation Derivatization->LC_Separation TandemMS Tandem MS (MS/MS) LC_Separation->TandemMS Fragmentation Diagnostic Fragmentation TandemMS->Fragmentation StructureID Structure Identification Fragmentation->StructureID

Caption: Workflow for double bond localization using derivatization and LC-MS/MS.

By carefully considering the strengths and weaknesses of each technique and adhering to rigorous experimental protocols, researchers can confidently identify and quantify this compound in biological samples, paving the way for new discoveries in lipid metabolism and disease.

References

Comparative Efficacy of Very-Long-Chain and Polyunsaturated Fatty Acids in Myelin Sheath Maintenance and Remyelination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various fatty acids in promoting myelin sheath maintenance and remyelination, with a primary focus on nervonic acid, the cis-isomer of (E)-Docos-9-enoic acid. Due to a significant lack of available research on this compound (the trans-isomer), this document will compare its well-studied cis-isomer, nervonic acid (NA), with other key fatty acids implicated in myelin health, such as docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), and gamma-linolenic acid (GLA).

Myelin, a lipid-rich membrane sheath that insulates nerve axons, is crucial for rapid nerve impulse conduction.[1] Its composition is approximately 70-80% lipids, making the availability of specific fatty acids critical for its formation and repair.[2][3] Deficiencies in certain fatty acids have been linked to demyelinating diseases like multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[4] This guide synthesizes experimental data on how different fatty acids contribute to the differentiation of oligodendrocytes (the myelin-producing cells in the central nervous system), their incorporation into myelin lipids, and the expression of key myelin proteins.

Quantitative Data Comparison

The following table summarizes the observed effects of various fatty acids on oligodendrocyte differentiation and myelin protein expression based on in vitro studies.

Fatty Acid AdministeredCell TypeConcentrationDurationObserved EfficacyKey Myelin Markers MeasuredReference
Nervonic Acid (24:1, n-9) Chick Neurons10 µM7 daysSignificant incorporation into gangliosides and sphingomyelin.[5]Fatty acid composition of sphingolipids[5]
Fish Oil (rich in NA, EPA, DHA) Human Oligodendrocyte Precursor Cells (hOPCs)Not specifiedNot specifiedImproved synthesis of myelin proteins and sphingomyelin; reduced pro-inflammatory cytokines.[3][6]MBP, MOG, PLP, Sphingomyelin[3][6]
Gamma-Linolenic Acid (GLA; 18:3, n-6) Rat Primary OligodendrocytesNot specifiedNot specifiedPromoted oligodendrocyte differentiation, increased myelin sheet formation, and enhanced expression of myelin proteins.[7]CNP, PLP, MBP[7]
Docosahexaenoic Acid (DHA; 22:6, n-3) General (Review)Not specifiedNot specifiedPromotes progenitor cell differentiation into neural cells; essential for proper neural cell membrane function.[8]General neural differentiation[8]
Eicosapentaenoic Acid (EPA; 20:5, n-3) & DHA General (Review)Not specifiedNot specifiedNeuroprotective and anti-inflammatory properties.[8] Cross the blood-brain barrier and inhibit microglia and inflammatory cells.[3]Anti-inflammatory markers[3][8]
Erucic Acid (22:1, n-9) Chick Neurons10 µM7 daysInduced changes in the fatty acid composition of gangliosides.[5]Fatty acid composition of gangliosides[5]

MBP: Myelin Basic Protein; MOG: Myelin Oligodendrocyte Glycoprotein; PLP: Proteolipid Protein; CNP: 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Fatty Acid-Induced Oligodendrocyte Differentiation

The diagram below illustrates the proposed pathway by which long-chain fatty acids (LCFAs) may influence oligodendrocyte differentiation and myelination. LCFAs can act as ligands for Free Fatty Acid Receptors (FFARs), such as FFAR4 (GPR120), which are highly expressed on oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes.[2][8] Activation of this pathway is hypothesized to trigger downstream signaling cascades that promote the expression of key transcription factors and ultimately, the synthesis of myelin proteins.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA LCFA (e.g., NA, DHA, EPA) FFAR4 FFAR4 (GPR120) LCFA->FFAR4 Binding Signaling Downstream Signaling Cascade FFAR4->Signaling Transcription Transcription Factors (e.g., Olig2) Signaling->Transcription Gene Myelin Gene Expression Transcription->Gene Activation MyelinProteins Myelin Proteins (MBP, PLP, MOG) Gene->MyelinProteins Translation Myelination Myelin Sheath Formation MyelinProteins->Myelination

Caption: Fatty Acid Signaling in Oligodendrocytes.

Experimental Workflow for Assessing Myelination In Vitro

This workflow outlines a typical experimental process to evaluate the effect of fatty acid supplementation on the differentiation of oligodendrocyte precursor cells (OPCs) and their subsequent myelination capabilities.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Fatty Acid Treatment cluster_analysis Analysis of Myelination opc_isolation 1. Isolate OPCs (e.g., from neonatal mice) opc_culture 2. Culture OPCs in proliferation medium opc_isolation->opc_culture treatment 3. Induce Differentiation & Supplement with Fatty Acids (e.g., NA, GLA, DHA) opc_culture->treatment icc 4a. Immunocytochemistry (Stain for MBP, MOG) treatment->icc wb 4b. Western Blot (Quantify MBP, PLP, CNP) treatment->wb gcms 4c. GC-MS Analysis (Analyze lipid incorporation) treatment->gcms

References

A Comparative Guide to the Inter-Laboratory Measurement of (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative measurement of (E)-Docos-9-enoic acid, a long-chain monounsaturated fatty acid. Given the absence of a dedicated inter-laboratory comparison study for this specific analyte, this document focuses on comparing established and validated analytical methods that can be applied to its quantification. The performance of these methods, supported by experimental data from various studies, is presented to assist laboratories in selecting an appropriate analytical approach.

Introduction

This compound, a trans isomer of docosenoic acid, presents analytical challenges due to the need to separate it from its cis isomers and other similar fatty acids. Accurate and reproducible quantification is crucial for research in areas such as nutrition, metabolism, and drug development. This guide outlines the predominant analytical techniques, primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC), and provides a comparison of their performance characteristics based on published literature.

Data Presentation: Comparison of Analytical Methodologies

The following tables summarize the performance of common analytical methods applicable to the analysis of long-chain fatty acid isomers like this compound. The data is compiled from studies on similar fatty acids, as direct comparative data for this compound is limited.

Table 1: Gas Chromatography (GC) Method Performance

ParameterAOCS Official Method Ce 1f-96 (Capillary GC)On-line LC-GC-FID/MSGC-FID (Validated for Bee Products)
Analyte Form Fatty Acid Methyl Esters (FAMEs)Fatty Acid Methyl Esters (FAMEs)Fatty Acid Methyl Esters (FAMEs)
Column Highly polar stationary phase (e.g., CP™-Sil 88)[1]Non-polar GC columnFused silica capillary column
Detector Flame Ionization Detector (FID)[1]FID for quantification, MS for identification[2]Flame Ionization Detector (FID)
**Linearity (R²) **Not specified in summary> 0.999[2]> 0.9998[3]
Repeatability (RSD) Not specified in summary< 4%[2]Not specified in summary
Limit of Detection (LOD) Not specified in summaryNot specified in summary0.21 to 0.54 µg/mL[3]
Limit of Quantification (LOQ) Not specified in summaryNot specified in summary0.63 to 1.63 µg/mL[3]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterHPLC with Fluorescence Detection (Pre-column Derivatization)HPLC-PDA (No Derivatization)
Analyte Form Derivatized fatty acids (e.g., with 9-fluorenylmethyl chloroformate)[4]Free fatty acids
Column C18 column[4]Not specified
Detector Fluorescence Detector[4]Photodiode Array (PDA) Detector[5]
**Linearity (R²) **> 0.9995[4]Not specified
Repeatability (RSD) < 0.27%[4]Not specified
Limit of Detection (LOD) 0.01-0.05 µg/mL[4]0.0003 to 0.068 mM[5]
Limit of Quantification (LOQ) Not specified in summary0.001 to 0.226 mM[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for fatty acid analysis and can be adapted for the specific quantification of this compound.

Gas Chromatography (GC) of Fatty Acid Methyl Esters (FAMEs)

This is the most widely used method for fatty acid analysis. It involves the conversion of fatty acids into their more volatile methyl esters (FAMEs) prior to GC analysis.

a) Lipid Extraction:

  • Solid Samples: Employ a Soxhlet extraction with a suitable solvent like hexane or a Folch extraction using a chloroform:methanol mixture.

  • Liquid Samples (e.g., oils): Direct derivatization can often be performed.

b) Derivatization to FAMEs:

  • Base-Catalyzed Transesterification: A common method involves using a solution of sodium methoxide in methanol. The lipid sample is heated with this reagent to convert triglycerides and other esters to FAMEs.

  • Acid-Catalyzed Esterification/Transesterification: A reagent such as boron trifluoride in methanol (BF3-methanol) is used. The sample is heated with the reagent to simultaneously extract and esterify the fatty acids.[3]

c) GC Analysis:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary injection system.[1]

  • Column: A highly polar capillary column is essential for the separation of geometric and positional isomers. A common choice is a cyanopropyl-substituted polysiloxane column (e.g., CP™-Sil 88 or SP-2560).[1][6]

  • Carrier Gas: Hydrogen or Helium.

  • Temperatures:

    • Injector: 250°C

    • Detector: 250°C

    • Oven: A temperature program is typically used to achieve optimal separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Quantification: An internal standard (e.g., a fatty acid not present in the sample) is added at the beginning of the sample preparation. The peak area of the target analyte is compared to the peak area of the internal standard for quantification.

On-line Liquid Chromatography-Gas Chromatography (LC-GC)

This technique provides enhanced sample clean-up and separation for complex matrices.

a) Sample Preparation:

  • Lipids are extracted and derivatized to FAMEs as described in the GC protocol.

b) LC Clean-up:

  • The FAMEs mixture is first injected into an HPLC system.

  • A gel permeation or silica gel column can be used to separate the FAMEs from other matrix components.[2]

c) On-line Transfer to GC:

  • The fraction containing the FAMEs of interest is automatically transferred from the LC to the GC system.

d) GC Analysis:

  • The GC separation and detection are performed as described in the standard GC protocol. This method offers the advantage of automating the clean-up process, leading to high sensitivity and good repeatability.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative to GC, particularly for sensitive fatty acids or when derivatization to FAMEs is not desirable.

a) HPLC with UV/PDA Detection (without derivatization):

  • Mobile Phase: A gradient elution with a mixture of acetonitrile, water, and an acid (e.g., formic acid) is often used.

  • Column: A reversed-phase C18 column is typically employed.

  • Detection: Detection at low UV wavelengths (around 200-210 nm) is possible, but sensitivity can be limited.[5]

b) HPLC with Fluorescence Detection (with pre-column derivatization):

  • Derivatization: The fatty acids are derivatized with a fluorescent labeling agent (e.g., 9-fluorenylmethyl chloroformate) to enhance detection sensitivity.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

  • Column: A C18 column is suitable for separating the derivatized fatty acids.[4]

  • Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivatizing agent. This method offers excellent sensitivity.[4]

Mandatory Visualization

The following diagrams illustrate the workflows of the described analytical methods.

GC_FAME_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample (e.g., Tissue, Oil) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Analysis Data Analysis & Quantification FID_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by GC-FID after conversion to FAME.

LC_GC_Workflow cluster_prep Sample Preparation cluster_lc LC Clean-up cluster_gc GC Analysis Sample Sample FAME_Prep Extraction & Derivatization to FAMEs Sample->FAME_Prep LC_Injection LC Injection FAME_Prep->LC_Injection LC_Separation Fractionation (e.g., GPC) LC_Injection->LC_Separation GC_Transfer On-line Transfer LC_Separation->GC_Transfer GC_Separation GC Separation GC_Transfer->GC_Separation Detector FID/MS Detection GC_Separation->Detector

Caption: On-line LC-GC workflow for the analysis of this compound from complex matrices.

Conclusion

The accurate quantification of this compound requires analytical methods capable of resolving geometric isomers. Gas chromatography with a highly polar capillary column following conversion to FAMEs is the most established and widely used technique. For complex samples, on-line LC-GC provides an automated and sensitive solution for sample clean-up and analysis. HPLC methods, particularly with fluorescent derivatization, offer a powerful alternative with high sensitivity.

The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. While no formal inter-laboratory comparison data for this compound is currently available, the methods presented here are based on validated and standardized procedures for fatty acid analysis, providing a solid foundation for achieving reliable and reproducible results. Laboratories should perform in-house validation of their chosen method to ensure it meets the required performance criteria.

References

A Comparative Analysis of the Anti-inflammatory Properties of Omega-3, Omega-6, and Omega-9 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in a multitude of chronic diseases. Fatty acids, fundamental components of lipids, have emerged as significant modulators of inflammatory processes. This guide provides an objective comparison of the anti-inflammatory properties of the three major classes of unsaturated fatty acids: omega-3, omega-6, and omega-9. It delves into their mechanisms of action, presents supporting experimental data, and outlines relevant experimental protocols to aid in research and development.

Mechanisms of Action: A Tale of Three Omegas

The influence of fatty acids on inflammation is multifaceted, involving competition for enzymatic pathways, modulation of gene expression, and activation of specific cell surface and nuclear receptors.

  • Omega-3 Polyunsaturated Fatty Acids (PUFAs) , particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their potent anti-inflammatory effects.[1][2][3] Their primary mechanisms include:

    • Competitive Inhibition: EPA competes with the omega-6 fatty acid arachidonic acid (ARA) for the enzymes cyclooxygenase (COX) and lipoxygenase (LOX).[4] This competition leads to the production of eicosanoids (prostaglandins of the 3-series and leukotrienes of the 5-series) that are significantly less inflammatory than those derived from ARA.[4][5]

    • Production of Specialized Pro-resolving Mediators (SPMs): EPA and DHA are precursors to potent anti-inflammatory and inflammation-resolving molecules known as resolvins, protectins, and maresins.[1][2][3] These SPMs actively promote the resolution of inflammation, a process distinct from simply blocking pro-inflammatory signals.[4]

    • Signaling Pathway Modulation: Omega-3s can inhibit the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression.[3][6] They can also activate the anti-inflammatory transcription factor peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][7] Furthermore, omega-3s can signal through G-protein coupled receptor 120 (GPR120) to mediate broad anti-inflammatory effects in immune cells like macrophages.[8][9][10]

  • Omega-6 Polyunsaturated Fatty Acids (PUFAs) have a more complex and debated role in inflammation.

    • Pro-inflammatory Potential: Arachidonic acid (ARA), a key omega-6, is the precursor to potent pro-inflammatory eicosanoids, including prostaglandins of the 2-series and leukotrienes of the 4-series.[11][12] The typical Western diet often has a high ratio of omega-6 to omega-3 fatty acids, which can favor a pro-inflammatory state.[13]

    • Context-Dependent and Anti-inflammatory Roles: The notion that all omega-6s are pro-inflammatory is an oversimplification. Linoleic acid (LA), the parent omega-6, has been associated with reduced inflammation in some epidemiological studies.[11] Furthermore, some studies have found that increased intake of LA or ARA does not necessarily increase the concentration of inflammatory markers in healthy adults.[11][14] Additionally, other omega-6 derivatives, such as dihomo-γ-linolenic acid (DGLA) and adrenic acid (AdA), can have anti-inflammatory effects.[15]

  • Omega-9 Monounsaturated Fatty Acids (MUFAs) , with oleic acid (OA) being the most common, are generally considered to have modest anti-inflammatory properties.[16]

    • Indirect Anti-inflammatory Effects: Diets rich in omega-9s, such as the Mediterranean diet, are associated with lower markers of inflammation.[16] The mechanisms are thought to be indirect, potentially by displacing ARA from cell membranes, thereby reducing the substrate available for pro-inflammatory eicosanoid production.

    • Direct Signaling: Oleic acid has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various cellular models.[16][17] Similar to omega-3s, omega-9 fatty acids may also exert some of their anti-inflammatory effects through the activation of PPAR-γ.[18]

Data Presentation: Comparative Effects on Inflammatory Markers

The following table summarizes the observed effects of different fatty acids on key pro-inflammatory and anti-inflammatory markers based on findings from various studies.

Fatty Acid ClassRepresentative Fatty Acid(s)Effect on TNF-αEffect on IL-6Effect on IL-1βEffect on C-Reactive Protein (CRP)Key Mechanisms
Omega-3 EPA, DHA↓[2][19][20]↓[19][20]↓[2]↓[20]Production of resolvins/protectins, NF-κB inhibition, GPR120 activation[1][3][6][9]
Omega-6 Arachidonic Acid (ARA)↑ (via its eicosanoids)[11]↑ (via its eicosanoids)↑ (via its eicosanoids)↑ (in some contexts)Precursor to pro-inflammatory eicosanoids (PGE2, LTB4)[5][11]
Omega-6 Linoleic Acid (LA)↔ or ↓[11][21]↔ or ↓↔ or ↓↓[21]May be linked to reduced inflammation; context-dependent[11][14]
Omega-9 Oleic Acid (OA)↓[16][17]↓[16]↓[16][17]↓[16]Reduces pro-inflammatory eicosanoids, PPAR-γ activation[17][18]
  • : Decrease in marker level

  • : Increase in marker level

  • : No significant change

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of fatty acids and inflammation.

Eicosanoid_Pathway Omega6 Omega-6 (Arachidonic Acid) COX_LOX COX & LOX Enzymes Omega6->COX_LOX Competes Omega3 Omega-3 (EPA) Omega3->COX_LOX Competes Pro_Inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) COX_LOX->Pro_Inflammatory Less_Inflammatory Less Inflammatory Eicosanoids (PGE3, LTB5) COX_LOX->Less_Inflammatory Inflammation Inflammation Pro_Inflammatory->Inflammation Promotes Less_Inflammatory->Inflammation Reduces

Caption: Competitive metabolism of omega-6 and omega-3 fatty acids.

GPR120_Signaling cluster_membrane cluster_cytoplasm Omega3 Omega-3 FAs (DHA, EPA) GPR120 GPR120 Receptor Omega3->GPR120 Binds BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits TAK1 TAK1 BetaArrestin2->TAK1 Inhibits (via TAB1) TAB1 TAB1 IKK IKK Complex TAK1->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocates IκB->NFkB_p65 Sequesters InflammatoryGenes Inflammatory Gene Expression

Caption: Omega-3 anti-inflammatory signaling via GPR120.

Experimental_Workflow Start Start: Culture Immune Cells (e.g., Macrophages) Step1 Pre-treat with Fatty Acids (Omega-3, -6, -9 vs. Control) Start->Step1 Step2 Induce Inflammation (e.g., with LPS) Step1->Step2 Step3 Incubate for a Defined Period Step2->Step3 Step4 Collect Supernatant and Cell Lysates Step3->Step4 Step5a Measure Cytokine Secretion (e.g., ELISA for TNF-α, IL-6) Step4->Step5a Step5b Analyze Gene Expression (e.g., qPCR) Step4->Step5b Step5c Assess Protein Expression (e.g., Western Blot for NF-κB) Step4->Step5c End End: Compare Fatty Acid Effects Step5a->End Step5b->End Step5c->End

Caption: Workflow for assessing fatty acid anti-inflammatory effects.

Experimental Protocols

A precise and reproducible methodology is paramount in assessing the anti-inflammatory properties of fatty acids. Below is a detailed protocol for a common in vitro assay.

Experiment: Measuring Cytokine Inhibition in Macrophages using ELISA

Objective: To quantify the effect of pre-treatment with various fatty acids on the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Fatty acids (EPA, DHA, ARA, Oleic Acid) complexed to fatty acid-free Bovine Serum Albumin (BSA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Commercial TNF-α ELISA Kit (e.g., from R&D Systems, Thermo Fisher)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Fatty Acid Preparation and Treatment:

    • Prepare stock solutions of fatty acids complexed to BSA. For example, dissolve the fatty acid in ethanol and then dilute into a warm BSA solution in PBS to achieve the desired stock concentration (e.g., 10 mM).

    • On the day of the experiment, dilute the fatty acid-BSA complexes in serum-free DMEM to final working concentrations (e.g., 10, 25, 50 µM). Include a BSA-only vehicle control.

    • Remove the old medium from the cells, wash once with PBS, and add 100 µL of the medium containing the respective fatty acid concentrations or vehicle control.

    • Pre-incubate the cells with the fatty acids for a set period (e.g., 12-24 hours).

  • Inflammatory Challenge:

    • Prepare an LPS solution in serum-free DMEM.

    • Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL), leaving some wells untreated (negative control).

    • Incubate the cells for an additional period (e.g., 4-6 hours) to allow for cytokine production and secretion.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

    • Carefully collect the cell culture supernatant from each well for cytokine analysis. Store at -80°C if not analyzed immediately.

  • ELISA Protocol (as per manufacturer's instructions):

    • Coat a 96-well ELISA plate with the capture antibody for TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a series of TNF-α standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known TNF-α standards.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Compare the TNF-α concentrations in the fatty acid-treated groups to the LPS-only (positive control) and vehicle control groups. Calculate the percentage inhibition of TNF-α secretion for each fatty acid concentration.

Conclusion

The modulation of inflammation by fatty acids is a complex interplay of metabolic and signaling events. Omega-3 fatty acids, EPA and DHA, stand out for their robust and multi-pronged anti-inflammatory and pro-resolving activities, making them prime candidates for therapeutic development. Omega-9 fatty acids exhibit more modest, but still beneficial, anti-inflammatory effects. The role of omega-6 fatty acids is more nuanced; while ARA is a precursor to potent pro-inflammatory mediators, the overall effect of dietary omega-6 intake is subject to the metabolic context and the balance with omega-3s. For drug development professionals, understanding these distinct mechanisms is crucial for designing targeted nutritional and pharmacological interventions to manage chronic inflammatory diseases. Future research should continue to elucidate the specific roles of individual fatty acids and their metabolites in different inflammatory conditions to refine therapeutic strategies.

References

Safety Operating Guide

Safe Disposal of (E)-Docos-9-enoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (E)-Docos-9-enoic acid, ensuring compliance with general laboratory safety standards.

This compound , a long-chain fatty acid, is generally not classified as a hazardous waste unless it is contaminated with a substance that is regulated as hazardous. However, it is crucial to consult your institution's specific waste disposal guidelines and the material's Safety Data Sheet (SDS) before proceeding. The following procedures are based on general best practices for laboratory chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).
Body Protection Laboratory coat.

In case of accidental exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated is_acute_hazardous Is the contaminant an acutely hazardous waste (P-list)? is_contaminated->is_acute_hazardous Yes dispose_non_hazardous Dispose as Non-Hazardous Waste is_contaminated->dispose_non_hazardous No dispose_hazardous Dispose as Hazardous Chemical Waste is_acute_hazardous->dispose_hazardous Yes is_acute_hazardous->dispose_hazardous No triple_rinse Triple rinse container with a suitable solvent dispose_hazardous->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate empty_container_disposal Dispose of empty container in regular trash or recycling collect_rinsate->empty_container_disposal dispose_non_hazardous->empty_container_disposal end End empty_container_disposal->end

Essential Safety and Operational Guidance for Handling (E)-Docos-9-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of (E)-Docos-9-enoic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any aerosols or dust.

1.1. Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling fatty acids, providing a robust barrier against these substances.[1][2] For prolonged contact or when handling larger quantities, consider gloves with a greater thickness. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.

1.2. Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For operations with a higher risk of splashing, such as heating or transferring large volumes, a face shield should be worn in conjunction with safety goggles.[4][5]

1.3. Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. When there is a potential for significant splashing, an acid-resistant apron or suit should be worn over the lab coat.[2]

1.4. Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[6] If dust is generated, a respirator with a P2 filter is recommended.

Operational Plan: Step-by-Step Handling Procedures

2.1. Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the container is properly labeled.

2.2. Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Keep the container tightly closed when not in use.

2.3. Preparation and Use:

  • Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare your workspace in a chemical fume hood.

  • Handling: Avoid direct contact with the substance. Use appropriate tools (e.g., spatulas, scoops) for transferring the solid material. If heating the substance, do so slowly and with adequate ventilation to prevent the formation of hazardous vapors.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand, earth) and collect it into a suitable container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

2.4. Experimental Protocols: All experiments involving this compound should be conducted in a controlled laboratory environment. A detailed experimental plan, including a risk assessment, should be prepared and approved before commencing any work.

Disposal Plan

3.1. Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

3.2. Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10] Do not dispose of this compound down the drain or in the general trash.[6][11] If required, chemical treatment such as neutralization may be necessary before final disposal.[12] Contaminated packaging should be triple-rinsed before recycling or disposal.[6]

Quantitative Data Summary

PropertyGuideline ValueSource Analogy
Exposure Limits No specific occupational exposure limits established.General for non-hazardous fatty acids[7]
Boiling Point High, typically >300 °C at reduced pressure.9-Eicosenoic acid
Flash Point Typically >110 °C.9-Eicosenoic acid
Incompatible Materials Strong oxidizing agents.[7][8]General for organic compounds

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation (Fume Hood) DonPPE->PrepareWorkstation HandleSubstance Handle Substance PrepareWorkstation->HandleSubstance CollectWaste Collect Contaminated Waste HandleSubstance->CollectWaste DisposeWaste Dispose via Hazardous Waste Stream CollectWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.